H-Thr(Me)-OH
Descripción
RN given refers to cpd without isomeric designation
Structure
3D Structure
Propiedades
IUPAC Name |
(2S,3R)-2-amino-3-methoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCWLJLGIAUCCL-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195962, DTXSID701031342 | |
| Record name | O-Methyl threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Methyl-DL-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4144-02-9, 4385-90-4, 2076-57-5 | |
| Record name | O-Methylthreonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Methyl threonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Methyl threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Methyl-DL-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Methyl-L-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-METHYLTHREONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAI4PJX6XS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to H-Thr(Me)-OH (N-Methyl-L-threonine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Thr(Me)-OH, chemically known as N-Methyl-L-threonine, is a derivative of the essential amino acid L-threonine. Its structural modification, the presence of a methyl group on the alpha-amino group, confers unique properties that are of significant interest in the fields of peptide synthesis, drug development, and biochemical research. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological significance of N-Methyl-L-threonine, tailored for a scientific audience.
Chemical Properties and Structure
N-Methyl-L-threonine is a white to off-white solid powder.[1] The introduction of the N-methyl group enhances the lipophilicity and metabolic stability of peptides incorporating this amino acid, making it a valuable building block in the design of novel therapeutics.[2]
Structure
-
IUPAC Name: (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid[3]
-
Chemical Formula: C₅H₁₁NO₃[3]
-
Molecular Weight: 133.15 g/mol [3]
-
Stereochemistry: The stereochemistry is inherited from the parent L-threonine, possessing two chiral centers at the alpha-carbon (S configuration) and the beta-carbon (R configuration).
Identifiers
| Identifier | Value |
| CAS Number | 2812-28-4[3] |
| PubChem CID | 7010355[3] |
| SMILES | C--INVALID-LINK--O)NC">C@HO[3] |
| InChI | InChI=1S/C5H11NO3/c1-3(7)4(6-2)5(8)9/h3-4,6-7H,1-2H3,(H,8,9)/t3-,4+/m1/s1[3] |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | >235°C | [2] |
| Boiling Point | Not available (decomposes) | |
| Solubility | Water: ≥ 50 mg/mL (375.52 mM) | [4] |
| Optical Activity | [α]/D -24.0±1.0°, c = 1 in 1 M HCl | [1] |
Experimental Protocols
Synthesis of N-Methyl-L-threonine
A common and efficient method for the synthesis of N-Methyl-L-threonine involves the formation of an oxazolidinone intermediate from L-threonine, followed by reductive cleavage.[5]
Experimental Workflow: Synthesis of N-Methyl-L-threonine
References
Synthesis of N-methyl-L-threonine from L-threonine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for the N-methylation of L-threonine, a crucial modification in the development of peptidomimetics and other therapeutic agents. The methylation of the alpha-amino group of amino acids can significantly enhance the pharmacokinetic properties of peptides, including increased metabolic stability and membrane permeability. This document provides a comprehensive overview of the most effective methods, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
The two principal strategies for the synthesis of N-methyl-L-threonine from L-threonine are:
-
The Oxazolidinone Method: A robust two-step process involving the formation of a cyclic oxazolidinone intermediate from L-threonine, followed by its reductive cleavage to yield the N-methylated product. This method is widely applicable and can be adapted for various protecting groups.
-
Reductive Amination: A direct one-pot reaction where L-threonine is reacted with formaldehyde in the presence of a reducing agent to form N-methyl-L-threonine.
This guide will elaborate on both methodologies, providing the necessary information for their successful implementation in a laboratory setting.
The Oxazolidinone Method
The oxazolidinone-based synthesis is a reliable and commonly employed method for the N-methylation of amino acids, including L-threonine.[1] The strategy involves two key steps: the formation of a 5-oxazolidinone intermediate and its subsequent reductive ring-opening. This method offers good control over the reaction and generally provides high yields. For amino acids with reactive side chains like threonine, this method has been shown to be effective.[1] An improved variation of this method, particularly for Fmoc-protected serine and threonine, involves the use of a Lewis acid in the reduction step, which can lead to higher yields and shorter reaction times.
Synthesis of N-Boc-N-methyl-L-threonine via an Oxazolidinone Intermediate
This protocol describes the synthesis of N-Boc-N-methyl-L-threonine, a commonly used building block in peptide synthesis.
Experimental Protocol:
Step 1: Formation of (4S,5R)-3-Boc-4-methyl-5-((R)-1-hydroxyethyl)-1,3-oxazolidin-2-one
-
Protection of L-threonine: L-threonine is first protected with a tert-butyloxycarbonyl (Boc) group. To a solution of L-threonine (1.0 eq.) in a 1:1 mixture of THF and water, sodium bicarbonate (3.0 eq.) and di-tert-butyl dicarbonate (Boc)2O (1.0 eq.) are added at 0 °C. The reaction mixture is stirred at room temperature for 10 hours. After removal of the solvent under reduced pressure, the aqueous residue is diluted with water and washed with ethyl acetate. The aqueous layer is then acidified with a saturated aqueous solution of sodium bisulfate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield N-Boc-L-threonine.
-
Oxazolidinone Formation: To a solution of N-Boc-L-threonine (1.0 eq.) in toluene, paraformaldehyde (2.0 eq.) and a catalytic amount of p-toluenesulfonic acid (0.1 eq.) are added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until completion. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the oxazolidinone intermediate.
Step 2: Reductive Cleavage of the Oxazolidinone
-
To a solution of the oxazolidinone intermediate (1.0 eq.) in a suitable solvent such as dichloromethane or THF at 0 °C, triethylsilane (Et3SiH, 3.0 eq.) is added.
-
Trifluoroacetic acid (TFA, 3.0 eq.) is then added dropwise to the cooled solution.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield N-Boc-N-methyl-L-threonine.
Quantitative Data:
| Step | Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 1a | N-Boc-L-threonine | L-threonine | (Boc)2O, NaHCO3 | THF/H2O | 10 | >95 |
| 1b | Oxazolidinone | N-Boc-L-threonine | Paraformaldehyde, p-TsOH | Toluene | 4-6 | 85-95 |
| 2 | N-Boc-N-methyl-L-threonine | Oxazolidinone | Et3SiH, TFA | Dichloromethane | 2-4 | 80-90 |
Reaction Pathway:
Reductive Amination
Reductive amination is a more direct approach to N-methylation, typically carried out in a one-pot fashion. This method involves the reaction of L-threonine with formaldehyde to form a transient imine or iminium ion, which is then reduced in situ by a suitable reducing agent. Sodium cyanoborohydride (NaBH3CN) is a commonly used reducing agent for this transformation due to its selectivity for imines over carbonyls.
Synthesis of N-methyl-L-threonine by Reductive Amination
Experimental Protocol:
-
L-threonine (1.0 eq.) is dissolved in an aqueous methanol solution.
-
Aqueous formaldehyde (37 wt. %, 1.1 eq.) is added to the solution.
-
The pH of the mixture is adjusted to approximately 6-7 with a suitable acid or base.
-
Sodium cyanoborohydride (NaBH3CN, 1.5 eq.) is added portion-wise to the reaction mixture at 0 °C.
-
The reaction is stirred at room temperature and monitored by TLC or NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by ion-exchange chromatography or crystallization to yield N-methyl-L-threonine.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| N-methyl-L-threonine | L-threonine | Formaldehyde, NaBH3CN | Aqueous Methanol | 12-24 | 60-80 |
Reaction Pathway:
Experimental Workflow Comparison
The choice between the oxazolidinone method and reductive amination depends on the desired protecting group strategy and scale of the synthesis. The oxazolidinone method is generally higher yielding and provides better control, especially when specific protecting groups are required for subsequent steps in a larger synthetic scheme. Reductive amination offers a more direct and atom-economical route, which can be advantageous for certain applications.
Conclusion
The synthesis of N-methyl-L-threonine from L-threonine can be effectively achieved through either the oxazolidinone method or direct reductive amination. The oxazolidinone pathway, while involving more steps, generally offers higher yields and is compatible with various protecting group strategies, making it a preferred choice for complex syntheses. Reductive amination provides a more straightforward, one-pot alternative. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific needs in the fields of medicinal chemistry and drug development. Further optimization of the presented protocols may be necessary depending on the specific laboratory conditions and desired scale of the reaction.
References
The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide on H-Thr(Me)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The modification of peptides with N-methylated amino acids represents a cornerstone strategy in medicinal chemistry for enhancing therapeutic potential. This technical guide focuses on H-Thr(Me)-OH, or N-methyl-L-threonine, a derivative of the amino acid threonine. We delve into its fundamental properties, synthesis, and strategic incorporation into peptide backbones. This guide will provide a comprehensive overview of the profound impact of N-methylation on peptide conformation, proteolytic stability, and cell permeability. Detailed experimental protocols for solid-phase peptide synthesis (SPPS) utilizing this compound are presented, alongside a comparative analysis of common coupling reagents. Furthermore, we explore the biological implications of N-methylation through the lens of the Cyclosporine A signaling pathway, a well-known therapeutic peptide rich in N-methylated residues. This document aims to be an essential resource for researchers seeking to leverage N-methylation for the development of next-generation peptide therapeutics.
Introduction to this compound in Peptide Chemistry
This compound, chemically known as N-methyl-L-threonine, is a non-proteinogenic amino acid that has garnered significant attention in the field of peptide chemistry. Its structure is characterized by a methyl group on the nitrogen atom of the peptide backbone. This seemingly subtle modification imparts significant changes to the physicochemical properties of a peptide, addressing key liabilities often encountered with native peptide drug candidates.
The incorporation of this compound and other N-methylated amino acids can lead to:
-
Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological systems.
-
Improved Membrane Permeability: N-methylation can disrupt the hydrogen-bonding network of the peptide backbone, leading to a more lipophilic character and facilitating passive diffusion across cell membranes.
-
Conformational Control: The steric bulk of the methyl group restricts the rotation around the peptide bond, influencing the secondary structure and pre-organizing the peptide into a bioactive conformation. This can lead to increased receptor affinity and selectivity.[1]
Physicochemical Properties of N-methyl-L-threonine and its Derivatives
A thorough understanding of the physical and chemical properties of this compound and its protected forms is crucial for its effective use in peptide synthesis.
| Property | This compound (N-methyl-L-threonine) | Fmoc-N-methyl-L-threonine | Fmoc-N-methyl-O-tert-butyl-L-threonine |
| Molecular Formula | C₅H₁₁NO₃[2] | C₂₀H₂₁NO₅[3] | C₂₄H₂₉NO₅[4][5] |
| Molecular Weight | 133.15 g/mol [2] | 355.39 g/mol [3] | 411.5 g/mol [4][5] |
| Appearance | White to off-white solid powder | White to off-white powder[3] | White to off-white solid[5] |
| Melting Point | >235°C | 152 - 157 °C[3] | Not widely reported |
| Optical Rotation | [α]/D -24.0±1.0°, c = 1 in 1 M HCl | Not widely reported | [a]D20 = 14 ± 1 ° (C=1 in MeOH)[5] |
| CAS Number | 2812-28-4[2] | 252049-06-2[3] | 117106-20-4[5] |
Synthesis of N-methyl-L-threonine Derivatives
While this compound is commercially available, understanding its synthesis provides valuable context. A common laboratory-scale synthesis of Fmoc-protected N-methylated amino acids, including threonine, involves the formation of an oxazolidinone intermediate followed by reductive cleavage.
An improved method for the synthesis of Fmoc-N-methyl serine and threonine has been developed, which involves the formation and subsequent reduction of the corresponding oxazolidinone with a Lewis acid under mild conditions, resulting in improved yields and shorter reaction times.[6]
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-methylated amino acids into a growing peptide chain presents a synthetic challenge due to the steric hindrance of the N-methyl group, which can lead to incomplete coupling reactions. Therefore, highly efficient coupling reagents and optimized protocols are required.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow for a single coupling cycle in Fmoc-based SPPS.
Caption: General workflow for one cycle of amino acid incorporation in SPPS.
Experimental Protocols for Coupling N-methylated Amino Acids
4.2.1. HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for sterically hindered amino acids.
Materials:
-
Fmoc-N-methyl-L-threonine(tBu)-OH
-
Peptide-resin with a free N-terminal amine
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-methyl-L-threonine(tBu)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Coupling: Add DIEA (6 equivalents) to the activated amino acid solution and immediately add the mixture to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a Kaiser test or a similar colorimetric test to confirm the completion of the coupling reaction. For N-methylated amino acids, a Chloranil test is more appropriate.
4.2.2. PyBOP-Mediated Coupling
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another efficient coupling reagent for challenging couplings.
Materials:
-
Fmoc-N-methyl-L-threonine(tBu)-OH
-
Peptide-resin with a free N-terminal amine
-
PyBOP
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Protocol:
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from the HATU protocol.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-methyl-L-threonine(tBu)-OH (3 equivalents) and PyBOP (3 equivalents) in DMF.
-
Coupling: Add DIEA (6 equivalents) to the activated amino acid solution and add the mixture to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing and Confirmation: Follow steps 6 and 7 from the HATU protocol.
On-Resin N-Methylation
An alternative to using pre-synthesized N-methylated amino acids is to perform the methylation directly on the peptide-resin. The Fukuyama-Mitsunobu reaction is a common and robust method for this purpose.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. N-Methyl-L-threonine | C5H11NO3 | CID 7010355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine | C24H29NO5 | CID 15601073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Core Principles of N-methylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
N-methylation, the strategic substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, represents a pivotal modification in medicinal chemistry. This seemingly subtle alteration profoundly impacts the physicochemical and biological properties of peptides, offering a powerful tool to overcome inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low cell permeability. This guide provides a comprehensive overview of the fundamental principles of N-methylated amino acids, detailing their synthesis, conformational effects, and impact on biological activity, supported by quantitative data, experimental protocols, and visual diagrams to facilitate understanding and application in research and drug development.
Core Concepts of N-Methylation
The introduction of a methyl group to the amide nitrogen instigates a cascade of structural and functional changes in a peptide. These modifications are primarily driven by three core effects:
-
Elimination of the Hydrogen Bond Donor: The replacement of the amide proton with a methyl group removes its ability to act as a hydrogen bond donor. This is a critical alteration as it disrupts the formation of canonical secondary structures like α-helices and β-sheets, which are stabilized by hydrogen bonds.
-
Increased Steric Hindrance: The methyl group introduces steric bulk that restricts the rotation around the peptide bond (ω angle) and the backbone dihedral angles (φ and ψ). This conformational constraint can lock the peptide into a specific bioactive conformation.
-
Modulation of Cis/Trans Isomerism: N-methylation lowers the energy barrier between the cis and trans conformations of the amide bond, making the cis conformation more accessible. This is particularly significant for mimicking β-turns and achieving unique peptide geometries.
These fundamental changes collectively contribute to enhanced proteolytic stability, improved membrane permeability, and altered receptor binding affinity and selectivity.
Quantitative Impact of N-Methylation
The effects of N-methylation can be quantified to understand its precise impact on peptide properties. The following tables summarize key data from various studies.
Table 1: Effect of N-Methylation on Peptide Stability and Conformation
| Parameter | Observation | Quantitative Value | Reference |
| Proteolytic Stability | Half-life of a G-protein-binding core-motif peptide (DKLYWWEFL) against trypsin. | > 1000-fold increase for N-Me-K variant compared to unmodified. | [1] |
| Half-life of Temporin L in simulated gastric fluid. | > 60 minutes for methylated variant vs. < 30 minutes for unmodified. | [2] | |
| α-Helix Stability | Energy penalty for a single N-methylation in an α-helix. | 0.3 to 1.7 kcal/mol destabilization per N-methylation. | [3] |
| Cis/Trans Isomerism | Population of cis isomer for Ac-(Me)Ala-NHMe in solution. | Predominantly trans, but cis is more accessible than in non-methylated peptides. | [4] |
| Population of cis isomer for Ac-(Z)-Δ(Me)Phe-NHMe in solution. | Predominantly cis conformation. | [4] |
Table 2: Influence of N-Methylation on Receptor Binding Affinity (Ki, nM)
| Peptide Analog | Receptor Subtype | Unmodified | N-Methylated | Fold Change | Reference |
| Somatostatin Octapeptide Analog | sst1 | 1500 | >10000 (N-Me-Phe) | >6.7 (decrease) | [5] |
| sst2 | 1.2 | 0.8 (N-Me-Phe) | 1.5 (increase) | [5] | |
| sst3 | 350 | 150 (N-Me-Lys) | 2.3 (increase) | [5] | |
| sst4 | 800 | >10000 (N-Me-Phe) | >12.5 (decrease) | [5] | |
| sst5 | 25 | 10 (N-Me-Trp) | 2.5 (increase) | [5] | |
| Cyclic Enkephalin Analog | μ-opioid | 2.5 | 1.8 | 1.4 (increase) | [5] |
| δ-opioid | 0.5 | 0.3 | 1.7 (increase) | [5] | |
| κ-opioid | 250 | 150 | 1.7 (increase) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and analysis of N-methylated peptides.
Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides
The synthesis of N-methylated peptides presents challenges due to the steric hindrance of the N-methyl group. Two primary strategies are employed: the incorporation of pre-synthesized Fmoc-N-methyl-amino acids or on-resin N-methylation.
Protocol 1: Coupling of Fmoc-N-Methyl-Amino Acids
This protocol describes the manual coupling of an Fmoc-N-methylated amino acid onto a growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-N-methyl-amino acid (3 equivalents)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).[6]
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-N-methyl-amino acid (3 eq.), HATU (3 eq.), and DIEA (6 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.[6]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours, or overnight if necessary. Due to steric hindrance, coupling to an N-methylated residue is slower than to a primary amine.[6]
-
Washing: After the coupling reaction, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Confirmation of Coupling: The completion of the coupling reaction can be monitored using a qualitative test for secondary amines, such as the chloranil test, as the Kaiser test will be negative.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours.[6]
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin N-Methylation (Fukuyama-Mitsunobu Method)
This protocol outlines a three-step procedure for the N-methylation of a specific residue directly on the solid support.[6]
Materials:
-
Fmoc-deprotected peptide-resin
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equivalents)
-
Diisopropylethylamine (DIEA) or Collidine
-
Triphenylphosphine (PPh3) (5 equivalents)
-
Methanol (MeOH) (10 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (5 equivalents)
-
2-Mercaptoethanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Sulfonylation: Treat the N-terminally deprotected peptide-resin with o-NBS-Cl and a hindered base like collidine or DIEA in NMP for 30-60 minutes. Wash the resin with NMP and DCM.
-
Methylation: Swell the o-NBS-protected resin in anhydrous THF. Add a solution of PPh3 and MeOH in THF, followed by the addition of DIAD or DEAD. Shake the reaction for 10-30 minutes. Wash the resin with THF, DMF, and DCM.[6]
-
o-NBS Deprotection: Treat the resin with a solution of 2-mercaptoethanol and DBU in NMP for 5 minutes. Repeat this step once. Wash the resin thoroughly with NMP and DCM.[6]
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to investigate the conformational consequences of N-methylation, including the determination of cis/trans isomer ratios and secondary structure.
Protocol 3: 2D NMR for Conformational Analysis
Materials:
-
Purified N-methylated peptide (>95% purity)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
NMR spectrometer (≥ 600 MHz)
Procedure:
-
Sample Preparation: Dissolve the peptide in the chosen deuterated solvent to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 2D NMR spectra:
-
TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues. The presence of cis and trans isomers around the N-methylated amide bond will often lead to two distinct sets of signals for the flanking residues.[7][8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons. NOE signals between the N-methyl protons and protons on the preceding residue (Hα(i-1)) are characteristic of a trans amide bond, while NOEs to the protons of the same residue (Hα(i)) are indicative of a cis conformation.
-
-
Data Analysis:
-
Resonance Assignment: Assign the proton resonances for both cis and trans isomers.
-
Isomer Ratio Quantification: Integrate the cross-peaks corresponding to the distinct isomers in the TOCSY or NOESY spectra to determine their relative populations.
-
Structural Restraints: Use the observed NOEs as distance restraints in molecular modeling calculations to generate a 3D structural ensemble of the peptide in solution.
-
Proteolytic Stability Assay
This assay quantifies the increased resistance of N-methylated peptides to enzymatic degradation.
Protocol 4: In Vitro Protease Stability Assay
Materials:
-
Purified N-methylated peptide and its non-methylated counterpart
-
Protease (e.g., trypsin, chymotrypsin, pepsin) or human serum
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Reaction Setup: Prepare solutions of the peptides and the protease in the reaction buffer. Initiate the reaction by mixing the peptide and protease solutions at 37°C.[9][10]
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[9]
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.[10]
-
HPLC Analysis: Analyze the amount of intact peptide remaining at each time point by RP-HPLC.
-
Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) of each peptide by fitting the data to a first-order exponential decay model. Compare the half-lives of the N-methylated and non-methylated peptides to determine the fold increase in stability.[9]
Visualizing Core Principles and Workflows
Diagrams are essential for illustrating the complex relationships and processes involved in the study of N-methylated amino acids.
Signaling Pathway Modulation: N-methylated Somatostatin Analogs
N-methylated peptides can exhibit altered receptor binding and signaling. Somatostatin analogs are a prime example, where N-methylation can tune selectivity for different somatostatin receptor subtypes (SSTRs), which are G-protein coupled receptors (GPCRs).
Conclusion
N-methylation of amino acids is a robust and versatile strategy in peptide drug discovery. By understanding the core principles of how this modification influences peptide conformation, stability, and biological activity, researchers can rationally design and synthesize novel peptide therapeutics with improved pharmacokinetic profiles and enhanced efficacy. The detailed protocols and visual guides provided herein serve as a foundational resource for the practical application of N-methylation in the laboratory, paving the way for the development of next-generation peptide-based drugs.
References
- 1. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Protease Stability of the Non-Covalent Staple Temporin L Peptide [digitalcommons.kennesaw.edu]
- 3. researchgate.net [researchgate.net]
- 4. The cis-trans isomerization of N-methyl-α,β-dehydroamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Spectroscopic Data of N-methyl-L-threonine
A comprehensive analysis of the spectroscopic properties of N-methyl-L-threonine is crucial for its identification, characterization, and application in research and development. This technical guide provides a detailed overview of the available spectroscopic data, experimental methodologies for its acquisition, and a generalized workflow for its analysis, tailored for researchers, scientists, and drug development professionals.
N-methyl-L-threonine ((2S,3R)-3-hydroxy-2-(methylamino)butanoic acid) is a derivative of the essential amino acid L-threonine.[1] Its structural modifications introduce distinct features in its spectroscopic profiles. The quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of N-methyl-L-threonine.
Table 1: ¹³C NMR Spectral Data of N-methyl-L-threonine
| Carbon Atom | Chemical Shift (δ) ppm |
| C=O (Carboxyl) | 171.8 |
| Cα (CH-NHCH₃) | 67.8 |
| Cβ (CH-OH) | 66.5 |
| N-CH₃ | 32.7 |
| Cγ (CH₃) | 19.4 |
| Source: Adapted from publicly available data. Note: The spectrum was recorded in D₂O. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.
Table 2: Mass Spectrometry Data for N-methyl-L-threonine
| Technique | Parameter | Value |
| LC-MS | Molecular Formula | C₅H₁₁NO₃ |
| Molecular Weight | 133.15 g/mol | |
| Precursor Type | [M+H]⁺ | |
| Precursor m/z | 134.0811 | |
| Source: Publicly available data from LC-ESI-QFT analysis.[1] |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in N-methyl-L-threonine based on their characteristic vibrational frequencies. A complete, assigned IR spectrum for N-methyl-L-threonine is not available in the searched public databases. However, the expected characteristic absorption bands can be inferred from the known functional groups.
Table 3: Predicted IR Absorption Bands for N-methyl-L-threonine
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3500-3200 (broad) |
| N-H (secondary amine) | Stretching | 3500-3300 |
| C-H (alkane) | Stretching | 3000-2850 |
| C=O (carboxyl) | Stretching | 1725-1700 |
| C-O (hydroxyl) | Stretching | 1260-1050 |
| C-N (amine) | Stretching | 1250-1020 |
Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.
NMR Spectroscopy Protocol (General)
This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of N-methyl-L-threonine.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of N-methyl-L-threonine.[2]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial.[2][3]
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.[2]
-
Filter the solution using a pipette with a cotton or glass wool plug to remove any particulate matter.[4]
-
Transfer the filtered solution into a clean, dry 5 mm NMR tube.[3]
-
If required for chemical shift referencing, add a small amount of an internal standard (e.g., DSS for D₂O, TMS for organic solvents).[2]
2. Instrument Parameters (Example for a 500 MHz Spectrometer):
-
¹H NMR:
-
Acquisition frequency: 500 MHz
-
Pulse sequence: Standard single-pulse experiment
-
Number of scans: 16-64 (depending on concentration)
-
Relaxation delay: 1-5 seconds
-
Spectral width: Appropriate for observing all proton signals (e.g., 10-12 ppm)
-
-
¹³C NMR:
-
Acquisition frequency: 125 MHz
-
Pulse sequence: Proton-decoupled single-pulse experiment
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Spectral width: Appropriate for observing all carbon signals (e.g., 200-220 ppm)
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
FTIR Spectroscopy Protocol (General)
This protocol describes a general method for obtaining the FTIR spectrum of N-methyl-L-threonine.
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of powdered N-methyl-L-threonine onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32-64) to achieve a good signal-to-noise ratio.
3. Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the major absorption peaks.
-
Assign the observed peaks to the corresponding functional group vibrations.[5][6]
Mass Spectrometry Protocol (General for LC-MS)
This protocol provides a general workflow for the analysis of N-methyl-L-threonine by LC-MS.
1. Sample Preparation:
-
Prepare a stock solution of N-methyl-L-threonine in a suitable solvent (e.g., water, methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using the mobile phase solvent.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
2. LC-MS Parameters (Example):
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow rate: 0.2-0.5 mL/min
-
Injection volume: 5-10 µL
-
-
Mass Spectrometry (MS):
-
Ionization source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass measurement.
-
Scan range: m/z 50-500
-
Data acquisition: Full scan mode to determine the accurate mass of the molecular ion. Tandem MS (MS/MS) can be used for structural fragmentation analysis.[7]
-
3. Data Analysis:
-
Extract the mass spectrum corresponding to the chromatographic peak of N-methyl-L-threonine.
-
Determine the accurate mass of the [M+H]⁺ ion and compare it with the theoretical mass to confirm the elemental composition.
-
If MS/MS data is acquired, analyze the fragmentation pattern to further confirm the structure.
Workflow Visualization
A generalized workflow for the spectroscopic analysis of N-methyl-L-threonine is presented below. This diagram illustrates the logical sequence from sample preparation to final data interpretation.
Caption: Workflow for the spectroscopic analysis of N-methyl-L-threonine.
References
- 1. N-Methyl-L-threonine | C5H11NO3 | CID 7010355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. organomation.com [organomation.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chiral Purity Analysis of Synthetic O-Methyl-L-threonine (H-Thr(Me)-OH)
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of amino acid derivatives is paramount in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy, pharmacology, and safety. O-Methyl-L-threonine (H-Thr(Me)-OH), a non-proteinogenic amino acid, is an important building block in the synthesis of complex peptides and therapeutic agents. Ensuring its enantiomeric purity is a critical step in both synthesis validation and quality control. This guide provides a detailed overview of the core analytical methodologies for determining the chiral purity of synthetic this compound.
Core Analytical Methodologies
The primary challenge in chiral purity analysis lies in differentiating between enantiomers, which possess identical physical and chemical properties in an achiral environment. Chromatographic and spectroscopic techniques are the cornerstones of modern chiral analysis.
1.1. Chiral Chromatography
Chromatographic methods are the most widely used for enantiomeric separation due to their high resolution and accuracy. The separation is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector.[1] This can be accomplished either by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral derivatizing agent (CDA) prior to analysis on an achiral column.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and powerful technique for separating enantiomers of amino acids and their derivatives.[2][3] Polysaccharide-based CSPs are particularly effective and can be used in various modes, including normal-phase, reversed-phase, and polar organic modes, offering a wide range of selectivities.[2] For amino acids, macrocyclic glycopeptide-based CSPs like CHIROBIOTIC T have also shown unique selectivity.[4]
-
Gas Chromatography (GC): Chiral GC offers excellent sensitivity and short analysis times. However, due to the low volatility and polar nature of amino acids, derivatization is mandatory to block the active amine and carboxyl groups.[5] This process converts the analyte into a more volatile and less reactive derivative suitable for GC analysis.[5][6]
1.2. NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for chiral purity determination, typically after derivatization with a chiral agent. For instance, derivatizing the amino group with a fluorine-containing chiral agent, such as (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid, allows for enantiodiscrimination using 19F NMR, where the diastereomeric derivatives exhibit distinct chemical shifts.[7]
Experimental Protocols
Detailed and reproducible protocols are essential for accurate chiral analysis. Below are representative methodologies for Chiral GC and Chiral HPLC.
2.1. Protocol 1: Chiral GC with Derivatization
This protocol describes a two-step derivatization process (esterification followed by acylation) for the analysis of this compound on a chiral GC column. This approach is necessary to improve the volatility and chromatographic behavior of the amino acid.[5]
Materials:
-
This compound sample
-
3 N Methanolic HCl
-
Trifluoroacetic anhydride (TFAA)
-
Methylene chloride (DCM)
-
Heating block or oven
-
GC vials (2 mL)
-
Gas chromatograph with FID detector
-
Chiral capillary column (e.g., Chirasil-Val)
Procedure:
-
Esterification:
-
Weigh approximately 1 mg of the this compound sample into a clean GC vial.
-
Add 1 mL of 3 N methanolic HCl.
-
Cap the vial tightly and heat at 100 °C for 30 minutes.
-
Remove the vial, allow it to cool, and then evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Acylation:
-
To the dried residue from the previous step, add 1 mL of methylene chloride and 100 µL of TFAA.
-
Cap the vial and heat at 60 °C for 20 minutes.
-
Allow the sample to cool to room temperature before analysis.
-
-
GC Analysis:
-
Column: Chirasil-Val (or equivalent chiral phase)
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 250 °C
-
Oven Program: Start at 90 °C, hold for 2 minutes, then ramp to 180 °C at 4 °C/min.
-
Carrier Gas: Helium
-
Injection Volume: 1 µL
-
The enantiomeric excess (% e.e.) is calculated from the peak areas of the two separated enantiomers.
-
2.2. Protocol 2: Chiral HPLC using a Chiral Stationary Phase
This direct method avoids derivatization by using a Chiral Stationary Phase (CSP) designed to interact differently with the two enantiomers of this compound. Polysaccharide or macrocyclic antibiotic-based columns are often effective for underivatized amino acids.[4]
Materials:
-
This compound sample
-
HPLC-grade methanol, ethanol, acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Acetic Acid (for mobile phase modification)
-
HPLC system with UV detector
-
Chiral HPLC column (e.g., CHIROBIOTIC T, Chiralcel OD-H)
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis (Method Screening):
-
Column: CHIROBIOTIC T (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A common starting point is 100% Methanol with 0.1% Trifluoroacetic Acid. Varying the solvent (e.g., to ethanol or acetonitrile) or the additive can optimize separation.[4]
-
Flow Rate: 0.5 - 1.0 mL/min. Chiral separations often benefit from lower flow rates.
-
Column Temperature: 25 °C. Decreasing temperature can sometimes increase chiral selectivity.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL
-
Analyze the resulting chromatogram to determine the retention times of the enantiomers and calculate the enantiomeric excess.
-
Data Presentation
Quantitative data from chiral purity analysis should be presented clearly to allow for easy comparison of methods and results. The resolution factor (Rs) is a key metric, with a value >1.5 indicating baseline separation.[2]
| Analytical Method | Column/CSP | Mobile Phase / Conditions | L-Enantiomer tR (min) | D-Enantiomer tR (min) | Resolution (Rs) | Notes |
| Chiral GC-FID | Chirasil-Val | Temp. Program: 90-180°C | 15.6 | 18.3 | 2.1 | Requires two-step derivatization.[8] |
| Chiral HPLC-UV | CHIROBIOTIC T | 100% Methanol + 0.1% TFA | 8.1 | 9.2 | 1.8 | Direct analysis, good for polar compounds.[4] |
| Chiral HPLC-UV | Chiralcel OD-H | Hexane:Ethanol (90:10) + 0.1% TFA | 12.2 | 14.9 | 2.5 | Normal phase, may require sample solubility testing.[9] |
| 19F NMR | N/A | Derivatization with (R)-2FHA | δ -165.2 ppm | δ -165.5 ppm | N/A | Provides distinct signals for diastereomers.[7] |
Table 1: Representative quantitative data for the chiral analysis of this compound. Retention times (tR) and chemical shifts (δ) are illustrative and may vary based on specific instrumentation and conditions.
Visualized Workflows and Mechanisms
4.1. General Workflow for Chiral Purity Analysis
The process of determining chiral purity follows a logical sequence from sample handling to final data interpretation.
4.2. Principle of Chiral HPLC Separation
Chiral recognition on a CSP is based on the "three-point interaction model," where one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other, leading to different retention times.
Conclusion
The chiral purity analysis of synthetic this compound is a critical quality control step that relies on robust and specific analytical methods. Chiral HPLC with modern stationary phases offers a direct and versatile approach, while chiral GC provides high sensitivity after a necessary derivatization step. The choice of method depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. A systematic approach to method development, beginning with the screening of different chiral stationary phases and mobile phase conditions, is the most effective strategy for achieving a successful and reliable enantioseparation.[2] For all methods, proper validation is essential to ensure accurate and reproducible determination of enantiomeric purity in research and drug development settings.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
N-Methylation in Peptide Drug Design: A Technical Guide to Enhancing Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-based therapeutics have garnered significant attention due to their high specificity and potency.[1][2] However, their clinical utility is often hindered by inherent pharmacological limitations, including susceptibility to proteolytic degradation, poor membrane permeability, and conformational flexibility, which can lead to reduced target affinity.[3] N-methylation, the substitution of an amide proton on the peptide backbone with a methyl group, has emerged as a powerful and versatile strategy in medicinal chemistry to overcome these hurdles.[3][4] This modification can profoundly alter the physicochemical properties of a peptide, offering a pathway to enhance its stability, bioavailability, and overall "drug-like" characteristics.[3][5] This technical guide provides a comprehensive overview of the core principles of N-methylation in peptide design, detailing its impact on peptide properties, quantitative data, experimental protocols, and strategic applications in drug development.
The Core Impact of N-Methylation on Peptide Properties
The introduction of a methyl group to an amide nitrogen induces several critical changes that are instrumental in transforming a promising peptide lead into a viable drug candidate.[3] These changes primarily revolve around conformational control, proteolytic resistance, and membrane permeability.
Conformational Control and Bioactivity
N-methylation introduces steric hindrance that restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, thereby reducing the peptide's overall conformational flexibility.[4] This constraint can pre-organize a peptide into its bioactive conformation, which is the specific three-dimensional shape required for optimal interaction with its biological target.[4] By "locking" the peptide into this active shape, the entropic penalty of binding is reduced, which can lead to a significant increase in receptor affinity and selectivity.[3]
Furthermore, N-methylation can influence the isomerization of the peptide bond. It reduces the energy difference between the trans and cis isomers, making the cis conformation more accessible.[4] This is particularly crucial for mimicking β-turns or achieving unique bioactive geometries that may be essential for receptor recognition.[4]
Enhanced Proteolytic Stability
One of the most significant advantages of N-methylation is the dramatic enhancement of resistance to enzymatic cleavage by proteases.[6] Peptides are often rapidly degraded in vivo, leading to a short half-life.[6] The methyl group on the amide nitrogen acts as a steric shield, disrupting the hydrogen-bonding patterns that proteases recognize and use to bind to the peptide backbone.[6] This steric hindrance prevents the enzyme from accessing the scissile peptide bond, thereby inhibiting cleavage and significantly increasing the peptide's stability and in vivo half-life.[2][6] The protective effect can even extend over a four-residue window from the site of methylation.[6]
Improved Cell Permeability and Oral Bioavailability
Poor membrane permeability is a major obstacle for many peptide drugs, limiting their oral bioavailability and their ability to reach intracellular targets.[3][7] N-methylation addresses this by:
-
Reducing Hydrogen Bond Donors: Each N-methylation removes a backbone amide proton, which is a hydrogen bond donor.[7] This is critical because breaking hydrogen bonds with water is energetically costly during the transition from an aqueous environment to the hydrophobic lipid bilayer of a cell membrane.[3][7]
-
Increasing Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the peptide, favoring its partitioning into the cell membrane.[3][8]
-
Promoting "Chameleonic" Behavior: By restricting conformation, N-methylation can promote the formation of internal hydrogen bonds.[7] This allows the peptide to shield its polar amide groups from the solvent, presenting a more hydrophobic exterior to the lipid membrane and facilitating passive diffusion.[7]
This combination of effects can drastically improve a peptide's ability to cross cellular membranes, a critical factor for developing orally available peptide drugs.[9][10][11] The immunosuppressant Cyclosporin A, a highly N-methylated cyclic peptide, is a classic example of how this modification can lead to excellent oral bioavailability.[10][12][13]
Quantitative Impact of N-Methylation
The strategic placement of N-methyl groups can have a profound and measurable impact on a peptide's pharmacological profile. The following tables summarize quantitative data from various studies, highlighting the comparative effects of this modification.
Table 1: Effect of N-Methylation on Receptor Binding Affinity
| Peptide Class | Parent Peptide | N-Methylated Analogue | Target Receptor | Binding Affinity (Ki, nM) - Parent | Binding Affinity (Ki, nM) - Analogue | Fold Change | Reference |
| Somatostatin Analogue | Octapeptide Agonist | N-Me-Phe⁸ | Somatostatin Receptor (sst₂) | 1.2 | 0.9 | 1.3x improvement | [14] |
| Somatostatin Analogue | Octapeptide Agonist | N-Me-Lys⁵ | Somatostatin Receptor (sst₂) | 1.2 | 25.0 | ~21x decrease | [14] |
| Enkephalin Analogue | DAMGO | N-Me-Tyr¹ | μ-Opioid Receptor | 1.5 | 3.0 | 2x decrease | [14] |
| Enkephalin Analogue | DPDPE | N-Me-Phe⁴ | δ-Opioid Receptor | 3.2 | 1.8 | 1.8x improvement | [14] |
Note: The impact on affinity is highly position-dependent. While some modifications enhance binding by locking in a bioactive conformation, others can disrupt critical interactions, leading to decreased affinity.[14]
Table 2: Enhancement of Proteolytic Stability by N-Methylation
| Peptide | Modification | Protease | Half-life (t½) - Parent | Half-life (t½) - Analogue | Fold Increase in Stability | Reference |
| G-protein-binding peptide | Non-methylated | Trypsin | ~2.5 min | - | - | [6] |
| G-protein-binding peptide | N-Me-Asp (at P2) | Trypsin | ~2.5 min | 3 h | 72x | [6] |
| G-protein-binding peptide | N-Me-Lys (at P1) | Trypsin | ~2.5 min | > 42 h | > 1000x | [6] |
| G-protein-binding peptide | N-Me-Leu (at P1') | Trypsin | ~2.5 min | > 42 h | > 1000x | [6] |
Note: N-methylation at or near the protease cleavage site (P1, P1') provides the most dramatic protection against degradation.[6]
Table 3: Influence of N-Methylation on Cell Permeability
| Peptide Class | Modification | Assay | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Fold Increase vs. Parent | Reference |
| Cyclic Hexapeptide Library | Non-methylated (average) | Caco-2 | < 1.0 | - | [15] |
| Cyclic Hexapeptide Library | Permeable Analogue (N-Me adjacent to D-Ala) | Caco-2 | > 10.0 | > 10x | [15] |
| Veber-Hirschmann Analogue | Tri-N-methylated | Rat Intestine | - | Resulted in 10% oral bioavailability | [10][11] |
| Cyclic Hexapeptide | Tri-N-methylated | Rat PK Study | - | Resulted in 28% oral bioavailability | [16] |
Note: While a direct correlation between the number of N-methyl groups and permeability is not always observed, specific patterns of methylation can significantly enhance cell passage.[15]
Methodologies in N-Methylated Peptide Research
Experimental Protocol 1: Solid-Phase Synthesis of N-Methylated Peptides
The synthesis of N-methylated peptides presents challenges due to the steric hindrance caused by the methyl group, which can slow down coupling reactions.[12] Microwave-assisted synthesis is often employed to improve yields and reduce reaction times.[9][12]
Objective: To synthesize an N-methylated peptide on a solid support. This protocol outlines a microwave-assisted coupling step, which is often problematic.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-protected N-methyl amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Coupling reagents: HCTU (or HATU)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Microwave peptide synthesizer
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF in a microwave-safe peptide synthesis vessel for at least 30 minutes.[12]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Amino Acid Activation: In a separate vessel, prepare the coupling solution. For a standard coupling, dissolve the Fmoc-amino acid (5 eq.) and HCTU (5 eq.) in NMP.[12]
-
Coupling Reaction (Microwave-Assisted):
-
Add the activated amino acid solution to the swelled resin.
-
Add DIEA (10 eq.) to the vessel.[12]
-
Place the vessel in the microwave peptide synthesizer.
-
Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.[12] Note: Coupling an amino acid onto an N-methylated residue is particularly difficult and benefits greatly from microwave assistance.
-
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF.
-
Repeat Cycle: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.[6]
Experimental Protocol 2: Proteolytic Stability Assay (Serum Stability)
Objective: To determine and compare the half-life of a native peptide and its N-methylated analogue in serum.
Materials:
-
Purified native and N-methylated peptides
-
Pooled human or mouse serum[17]
-
Assay buffer (e.g., PBS)
-
Quenching solution (e.g., acetonitrile/water/formic acid at 89:10:1 or 10% TCA)[17]
-
Incubator (37°C)
-
Centrifuge
-
LC-MS or HPLC system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the peptides (e.g., 1 mg/mL) in a suitable buffer. Thaw a vial of serum and keep it on ice.[17]
-
Reaction Setup: In a microcentrifuge tube, mix the peptide stock solution with the serum to achieve the desired final peptide concentration (e.g., 150 µg/mL) and serum concentration (e.g., 25-50% v/v).[17]
-
Incubation: Incubate the mixture at 37°C with gentle shaking.[17]
-
Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) of the mixture.[17]
-
Quenching and Protein Precipitation: Immediately stop the proteolytic reaction by adding an excess of quenching solution (e.g., 300 µL) to the aliquot.[17] Incubate on ice for at least 30 minutes to precipitate serum proteins.[17]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[17]
-
Analysis: Carefully collect the supernatant, which contains the intact peptide and any degradation fragments.[17] Analyze the amount of remaining intact peptide at each time point using LC-MS or RP-HPLC.[18]
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase decay model.[18][19]
Experimental Protocol 3: Cell Permeability Assay (Caco-2)
Objective: To measure the permeability of native and N-methylated peptides across a Caco-2 cell monolayer, an in vitro model of the human intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell plates (e.g., 12-well)
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Purified native and N-methylated peptides
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS system for analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the apical side of Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the TEER (>250 Ω·cm² is typically acceptable) and/or assessing the permeability of Lucifer yellow.[5][7]
-
Permeability Assay (Apical to Basolateral):
-
Incubation and Sampling: Incubate the plates at 37°C on an orbital shaker. At various time points, collect samples from the basolateral side and replace with fresh HBSS.
-
Analysis: Quantify the concentration of the peptide in the collected samples using a validated LC-MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Compare the Papp values of the N-methylated peptides to their native counterparts.[15]
-
Visualizing Key Concepts and Workflows
Logical Relationships of N-Methylation
The following diagram illustrates the cause-and-effect relationships stemming from the introduction of an N-methyl group on a peptide backbone.
References
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 10. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Unlocking Peptide Therapeutics: An In-depth Technical Guide to N-Methylated Peptide Backbones
For Researchers, Scientists, and Drug Development Professionals
The therapeutic application of peptides, while promising due to high specificity and low toxicity, is often hindered by inherent pharmacological limitations. Poor metabolic stability, low cell permeability, and conformational flexibility can curtail the journey of a promising peptide from the lab to the clinic. N-methylation of the peptide backbone—the substitution of an amide proton with a methyl group—has emerged as a powerful strategy to overcome these hurdles. This in-depth technical guide provides a comprehensive overview of the core principles of N-methylated peptides, detailing their synthesis, impact on physicochemical properties, and applications in drug development, complete with detailed experimental protocols and data.
The Core Impact of N-Methylation on Peptide Properties
The introduction of a methyl group to the amide nitrogen of a peptide backbone induces profound changes in its structure and function. These modifications are instrumental in enhancing the druggability of peptide-based therapeutics.[1]
Enhanced Proteolytic Stability: One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation.[2] The methyl group sterically hinders the approach of proteases and disrupts the hydrogen-bonding patterns necessary for enzyme recognition and cleavage, leading to a longer in vivo half-life.[2][3]
Improved Cell Permeability and Bioavailability: N-methylation can significantly enhance a peptide's ability to cross cellular membranes, a critical factor for targeting intracellular proteins and improving oral bioavailability.[2][4] This is achieved by reducing the number of hydrogen bond donors, which lowers the energetic penalty for the peptide to move from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.[4] The addition of a methyl group also increases the lipophilicity of the peptide, further favoring its partitioning into the cell membrane.[1]
Conformational Control and Receptor Affinity: By introducing steric hindrance, N-methylation restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[1] This reduction in conformational flexibility can pre-organize the peptide into its bioactive conformation, the specific three-dimensional shape required for optimal interaction with its biological target.[1] This can lead to increased receptor binding affinity and selectivity.[2] Furthermore, N-methylation can favor the formation of cis-amide bonds, a conformation that is energetically less favorable in non-methylated peptides but can be crucial for mimicking certain secondary structures like β-turns.
Quantitative Data on the Effects of N-Methylation
The following tables summarize quantitative data from various studies, providing a clear comparison of the impact of N-methylation on key peptide properties.
Table 1: Effect of N-Methylation on Proteolytic Stability
| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |
| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - | [3] |
| G-protein-binding peptide (DKLYWWEFL) | N-Me-D (at P2 position) | Trypsin | 3 h | 72 | [3] |
| G-protein-binding peptide (DKLYWWEFL) | N-Me-K (at P1 position) | Trypsin | > 42 h | > 1000 | [3] |
| G-protein-binding peptide (DKLYWWEFL) | N-Me-L (at P1' position) | Trypsin | > 42 h | > 1000 | [3] |
| G-protein-binding peptide (DKLYWWEFL) | N-Me-Y (at P2' position) | Trypsin | > 42 h | > 1000 | [3] |
Table 2: Effect of N-Methylation on Receptor Binding Affinity
| Peptide Analog | Receptor | Modification | IC50 (nM) | Change in Affinity | Reference |
| Somatostatin Analog (DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2) | hsst5 | Non-methylated | High Affinity | - | [1] |
| Somatostatin Analog (DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2) | hsst5 | N-Me-DTrp | Very High Affinity | Increased | [1] |
| Somatostatin Analog (Tyr-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2) | hsst3 | Non-methylated | High Affinity | - | [1] |
| Somatostatin Analog (Tyr-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2) | hsst3 | N-Me-Tyr | Very High Affinity | Increased | [1] |
| Cyclic Enkephalin Analog | μ-opioid | Non-methylated | 0.496 ± 0.037 (Ki) | - | [5] |
| Cyclic Enkephalin Analog | μ-opioid | N-Me-Phe | 0.59 ± 0.07 (Ki) | ~1.2-fold decrease | [5] |
| Cyclic Enkephalin Analog | δ-opioid | Non-methylated | 2.29 ± 0.09 (Ki) | - | [5] |
| Cyclic Enkephalin Analog | δ-opioid | N-Me-Phe | 10.3 ± 1.1 (Ki) | ~4.5-fold decrease | [5] |
Table 3: Effect of N-Methylation on Cell Permeability
| Peptide | Assay | Modification | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Fold Increase in Permeability | Reference |
| Cyclic Hexapeptide | Caco-2 | Unmodified | 1 | - | [6] |
| Cyclic Hexapeptide | Caco-2 | Tri-N-methylated | 4 | 4 | [6] |
| Linear Peptide C | PAMPA | Unmodified | 0.5 | - | [6] |
| Linear Peptide C | PAMPA | Single N-methylation | 2.1 | 4.2 | [6] |
| Linear Peptide C | PAMPA | Double N-methylation | 4.8 | 9.6 | [6] |
| Linear Peptide C | Caco-2 | Unmodified | 0.2 | - | [6] |
| Linear Peptide C | Caco-2 | Single N-methylation | 1.5 | 7.5 | [6] |
| Linear Peptide C | Caco-2 | Double N-methylation | 3.9 | 19.5 | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of N-methylated peptides.
Synthesis of Fmoc-N-Methyl-Amino Acids
The synthesis of Fmoc-protected N-methylated amino acids is a prerequisite for their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). A common method is based on the work of Biron and Kessler.[2]
Materials:
-
Fmoc-amino acid
-
2-Chlorotrityl chloride (2-CTC) resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine
-
Dimethyl sulfate or methyl iodide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
Trifluoroacetic acid (TFA)
Protocol:
-
Loading of Fmoc-amino acid onto 2-CTC resin: Swell the 2-CTC resin in DCM. Dissolve the Fmoc-amino acid in DCM with DIEA and add it to the resin. Shake for 1-2 hours. Cap any remaining active sites on the resin.[6]
-
Fmoc deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.[6]
-
Sulfonylation (o-NBS protection): Swell the resin in N-Methyl-2-pyrrolidone (NMP). Prepare a solution of o-NBS-Cl and 2,4,6-collidine in NMP. Add the solution to the resin and shake for 2 hours.
-
Methylation: Wash the resin with DMF. Prepare a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and methyl iodide in DMF. Add the solution to the resin and shake for 1 hour.
-
Desulfonylation (o-NBS removal): Wash the resin with DMF. Prepare a solution of 2-mercaptoethanol and DBU in DMF. Add the solution to the resin and shake for 5 minutes. Repeat this step.
-
Fmoc protection: Wash the resin with DMF. Prepare a solution of Fmoc-OSu and DIEA in DMF. Add the solution to the resin and shake for 2 hours.
-
Cleavage from resin: Wash the resin with DMF and DCM. Treat the resin with a solution of 20% hexafluoroisopropanol (HFIP) in DCM to cleave the N-methylated amino acid.
-
Purification: Purify the resulting Fmoc-N-methyl-amino acid using flash chromatography.[6]
Solid-Phase Synthesis of N-Methylated Peptides
Incorporating N-methylated amino acids into a peptide sequence requires optimized coupling conditions due to the increased steric hindrance of the secondary amine.[1]
Materials:
-
Rink Amide or Wang resin
-
Fmoc-protected amino acids
-
Fmoc-N-methyl-amino acids
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., DIEA, N-methylmorpholine)
-
Solvents (DMF, DCM)
-
Piperidine
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Protocol:
-
Resin preparation: Swell the resin in DMF.
-
Fmoc deprotection: Remove the Fmoc group from the resin or the growing peptide chain using 20% piperidine in DMF.[6]
-
Amino acid coupling (for standard amino acids): Dissolve the Fmoc-amino acid, a coupling reagent (e.g., HBTU), and a base (e.g., DIEA) in DMF and add to the resin. Shake for 1-2 hours.[6]
-
Amino acid coupling (for N-methylated amino acids): Pre-activate the Fmoc-N-methyl-amino acid by dissolving it with a coupling reagent (e.g., HATU) and a base (e.g., DIEA) in DMF for a few minutes before adding to the resin. Allow the coupling reaction to proceed for 2-4 hours, or until completion as monitored by a colorimetric test (e.g., Bromophenol Blue test). Double coupling may be necessary.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.[6]
-
Cleavage and deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all side-chain protecting groups.[6]
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Proteolytic Stability Assay
This protocol describes a general method to compare the stability of an N-methylated peptide to its non-methylated counterpart in the presence of a protease.[6]
Materials:
-
Purified N-methylated and non-methylated peptides
-
Protease (e.g., trypsin, chymotrypsin, or human serum)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid or Acetonitrile/Ethanol mixture)
-
RP-HPLC system
Protocol:
-
Reaction Setup: Prepare stock solutions of the peptides and the protease in the reaction buffer.
-
Incubation: Add the peptide to the protease solution (or human serum) to a final concentration of 10 µM. Incubate the mixture at 37°C.[7]
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction in each aliquot by adding a quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.[8]
-
RP-HPLC Analysis: Quantify the amount of remaining intact peptide at each time point using RP-HPLC. The peptide is separated on a C18 column and detected by UV absorbance (e.g., at 214 nm or 280 nm).[6]
-
Data Analysis: Plot the percentage of the remaining intact peptide versus time. Calculate the half-life (t½) of each peptide from the degradation curve.
Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of N-methylated peptides in solution. Key experiments include COSY, TOCSY, and NOESY to obtain through-bond and through-space proton-proton correlations for structure calculation. The presence of N-methylation can lead to cis/trans isomerization of the amide bond, which can be observed as distinct sets of signals in the NMR spectrum.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of peptides in solution. The differential absorption of left- and right-circularly polarized light provides characteristic spectra for α-helices, β-sheets, and random coils. N-methylation can disrupt canonical secondary structures like α-helices due to the removal of the amide proton, which is a key hydrogen bond donor.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes involved in the study of N-methylated peptides is crucial for a comprehensive understanding.
Caption: General workflow for the synthesis and evaluation of N-methylated peptides.
Cyclosporin A Signaling Pathway
Cyclosporin A is a potent immunosuppressant and a classic example of a heavily N-methylated cyclic peptide. Its mechanism of action involves the inhibition of calcineurin, a key phosphatase in the T-cell activation pathway.
Caption: Simplified signaling pathway of Cyclosporin A action.
Inhibition of the p53-MDM2 Interaction in Cancer
The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical target in cancer therapy. N-methylated peptides have been designed to inhibit this protein-protein interaction, thereby reactivating p53 and inducing apoptosis in cancer cells.
Caption: Inhibition of the p53-MDM2 interaction by an N-methylated peptide.
Conclusion
N-methylation of peptide backbones is a versatile and powerful strategy in medicinal chemistry and drug development.[1] By enhancing proteolytic stability, improving cell permeability, and providing conformational control, this modification can transform peptide leads with poor drug-like properties into viable clinical candidates.[1] The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate N-methylated peptides for a wide range of therapeutic applications. As our understanding of the intricate relationship between N-methylation, peptide conformation, and biological activity continues to grow, so too will the potential for developing novel and effective peptide-based drugs.
References
- 1. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Utilization of macrocyclic peptides to target protein-protein interactions in cancer [frontiersin.org]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Initial Applications of H-Thr(Me)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-L-threonine (H-Thr(Me)-OH) is a non-proteinogenic amino acid that has garnered significant interest in the field of peptide-based drug discovery. Its incorporation into peptide backbones offers a powerful strategy to modulate their pharmacological properties, including metabolic stability, conformational rigidity, and cell permeability. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial applications of this compound, with a focus on quantitative data and detailed experimental methodologies.
Discovery and Historical Context
The discovery of this compound is not attributed to a single event but is rather embedded in the broader history of the synthesis and application of N-methylated amino acids in peptide chemistry. The motivation for developing N-methylated amino acids arose from the need to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability. Early research in this area focused on developing synthetic methodologies to introduce a methyl group to the amide nitrogen of the peptide backbone.
A pivotal advancement in the synthesis of N-methylated amino acids, including N-methyl-L-threonine, was the development of the oxazolidinone method . This method provided a practical and efficient route to produce enantiomerically pure N-methylated amino acids, paving the way for their incorporation into peptide sequences. While a definitive "discovery" paper for this compound is not readily identifiable, its synthesis and use are documented in studies focusing on the systematic N-methylation of the 20 common amino acids for applications in peptide science. A notable publication by Aurelio, L., et al. (2003) in The Journal of Organic Chemistry presents a unified approach for the synthesis of N-methyl derivatives of common L-amino acids, including threonine, via 5-oxazolidinone intermediates, highlighting the maturity of this synthetic strategy by the early 2000s.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of N-Methyl-L-threonine is provided in the table below.
| Property | Value |
| Molecular Formula | C₅H₁₁NO₃ |
| Molecular Weight | 133.15 g/mol |
| CAS Number | 2812-28-4 |
| Appearance | White to off-white powder |
| Melting Point | 152 - 157 ºC |
| Purity | ≥ 98% (HPLC) |
Synthesis of this compound
The most common and efficient method for the synthesis of N-methyl-L-threonine is through the formation and subsequent reductive cleavage of an oxazolidinone intermediate. This method is favored for its high yields and preservation of stereochemistry.
General Experimental Protocol: Synthesis of Fmoc-N-methyl-L-threonine via Oxazolidinone Intermediate
This protocol describes a generalized procedure for the synthesis of Fmoc-protected N-methyl-L-threonine, a derivative commonly used in solid-phase peptide synthesis (SPPS).
Materials and Reagents:
-
Fmoc-L-threonine
-
Paraformaldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Triethylsilane (TES)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Formation of the Oxazolidinone:
-
To a solution of Fmoc-L-threonine in toluene, add paraformaldehyde and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxazolidinone.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Reductive Cleavage of the Oxazolidinone:
-
Dissolve the purified oxazolidinone in a mixture of dichloromethane and trifluoroacetic acid.
-
Cool the solution in an ice bath and add triethylsilane dropwise.
-
Allow the reaction to warm to room temperature and stir until the oxazolidinone is consumed (monitor by TLC).
-
Remove the solvents under reduced pressure.
-
Purify the crude Fmoc-N-methyl-L-threonine by flash column chromatography on silica gel to obtain the final product.
-
Initial Applications and Quantitative Data
The primary initial application of this compound has been its incorporation into peptide-based drug candidates to enhance their pharmacological properties. Two notable examples are the modification of Cyclosporin A and Somatostatin analogs.
Cyclosporin A Analogs
Cyclosporin A (CsA) is a cyclic undecapeptide immunosuppressant that contains several N-methylated amino acids. The unique N-methylated amino acid at position 1, MeBmt, is crucial for its biological activity. To investigate the structural requirements for this activity, analogs of CsA were synthesized with modifications at this position, including the substitution with N-methyl-L-threonine.[2]
Table 1: Biological Activity of Cyclosporin A Analogs
| Compound | Modification at Position 1 | IC₅₀ (nM) for Inhibition of Con A Stimulated Thymocytes |
| Cyclosporin A (CsA) | MeBmt (endogenous) | 4 |
| (MeThr¹)CSA | N-methyl-L-threonine | 8 x 10³ |
| (MeAbu¹)CSA | N-methyl-α-aminobutyric acid | 15 x 10³ |
| [(MeLeu(3-OH)¹)]CSA | N-methyl-3-hydroxy-leucine | 600 |
Data sourced from a study on the antimitogenic activities of Cyclosporin A analogues.[2]
The significant increase in the IC₅₀ value upon substitution of MeBmt with N-methyl-L-threonine indicates the importance of the specific side chain at position 1 for the potent immunosuppressive activity of Cyclosporin A.[2]
Somatostatin Analogs
Somatostatin is a peptide hormone that regulates the endocrine system. Its clinical use is limited by a short half-life. N-methylation is a strategy employed to develop more stable and selective analogs. A systematic "N-methyl scan" of a somatostatin octapeptide agonist was performed to evaluate the impact of N-methylation at different positions on receptor binding affinity.
Table 2: Receptor Binding Affinities of N-methylated Somatostatin Analogs
| Analog | N-methylated Residue | Receptor Subtype Affinity |
| Parent Peptide | None | High affinity for multiple subtypes |
| N-Me-Thr¹⁰ Analog | Threonine at position 10 | Largely destroyed affinities for all five receptor subtypes |
| N-Me-dTrp⁸ Analog | d-Tryptophan at position 8 | High affinity and selectivity for the type 5 receptor |
| N-Me-Lys⁹ Analog | Lysine at position 9 | Retention of type 2 receptor affinity |
Data interpretation from a study on N-methyl scan of somatostatin octapeptide agonists.[3]
The N-methylation of the threonine residue at position 10 resulted in a significant loss of binding affinity to all somatostatin receptor subtypes, highlighting the critical role of the amide proton at this position for receptor interaction.[3]
Impact of N-methylation on Peptide Properties
The incorporation of this compound, and N-methylated amino acids in general, imparts several key changes to the properties of a peptide.
-
Increased Proteolytic Stability: The methyl group on the amide nitrogen provides steric hindrance, which can prevent or slow down the cleavage of the peptide bond by proteases. This leads to a longer in vivo half-life.
-
Conformational Constraint: N-methylation restricts the rotation around the peptide backbone, reducing the conformational flexibility of the peptide. This can pre-organize the peptide into its bioactive conformation, leading to increased receptor affinity and selectivity.
-
Enhanced Cell Permeability: The replacement of the polar N-H bond with a more lipophilic N-CH₃ group can improve the ability of the peptide to cross cell membranes. This is a crucial factor for the development of orally bioavailable peptide drugs.
Potential Signaling Pathway Modulation
Direct modulation of specific signaling pathways by this compound itself has not been extensively documented. Instead, its influence on signaling is a consequence of the altered properties of the peptide into which it is incorporated. The conformational constraints imposed by N-methylation can lead to more selective and potent binding to specific receptor subtypes. This enhanced interaction can, in turn, lead to a more targeted modulation of downstream signaling cascades.
For example, in the case of G-protein coupled receptors (GPCRs), which are common targets for peptide hormones, a more stable and conformationally defined peptide analog can lead to a more sustained and specific activation or inhibition of adenylyl cyclase or phospholipase C pathways, depending on the receptor subtype and the G-protein it couples to.
Conclusion
N-Methyl-L-threonine is a valuable tool in the arsenal of medicinal chemists and drug development professionals. While its "discovery" is intertwined with the broader development of N-methylated amino acids, its utility is clear. The ability to synthesize this compound, primarily through the oxazolidinone method, has enabled its incorporation into peptides, leading to enhanced stability, conformational control, and cell permeability. The quantitative data from initial applications in cyclosporin and somatostatin analogs demonstrate the profound, though not always beneficial, impact of this modification on biological activity. Future research will likely continue to explore the strategic placement of this compound and other N-methylated amino acids to fine-tune the pharmacological profiles of peptide-based therapeutics.
References
The Enzymatic Architecture of N-Methylated Amino Acids: A Technical Guide to Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
N-methylation of amino acids represents a subtle yet profound molecular modification that significantly influences the biological activity and pharmacokinetic properties of peptides and other natural products. This targeted methylation, occurring at the nitrogen atom of an amino acid, can enhance metabolic stability, improve cell permeability, and modulate the binding affinity of bioactive compounds.[1] This in-depth technical guide provides a comprehensive overview of the natural biosynthetic routes to N-methylated amino acids, focusing on the enzymatic machinery, reaction mechanisms, and experimental methodologies used to study these intricate processes.
Core Biosynthetic Strategies: A Tale of Two Mechanisms
The biosynthesis of N-methylated amino acids in nature is predominantly orchestrated by a diverse superfamily of enzymes known as methyltransferases (MTs). These enzymes facilitate the transfer of a methyl group from a donor molecule to a specific amino acid substrate. The vast majority of these reactions utilize S-adenosyl-L-methionine (SAM) as the universal methyl donor.[2][3] Two principal enzymatic strategies have been elucidated: the widespread S-adenosyl-L-methionine (SAM)-dependent SN2 mechanism and the more specialized radical-based mechanism employed by Radical SAM enzymes.[4][5]
SAM-Dependent N-Methyltransferases: The Canonical Pathway
The most prevalent mechanism for N-methylation involves a direct nucleophilic attack by the amino group of the substrate on the electrophilic methyl group of SAM.[2] This reaction proceeds via a classic SN2 mechanism, resulting in the formation of the N-methylated amino acid and S-adenosyl-L-homocysteine (SAH) as a byproduct.[6] SAM-dependent N-methyltransferases (NMTs) are found across all domains of life and are responsible for the N-methylation of a wide array of substrates, including free amino acids, aminoacyl-tRNAs, and amino acid residues within peptides.[4][7]
These enzymes are broadly classified based on the atom they methylate (e.g., N-, O-, C-, or S-methyltransferases) and their structural folds.[4][7] The majority of natural product MTs belong to the Class I methyltransferase superfamily, which is characterized by a conserved Rossmann-like fold that facilitates the binding of SAM.[2][7]
Key Classes of SAM-Dependent NMTs in Amino Acid Biosynthesis:
-
N-Terminal Methyltransferases (NTMTs): These enzymes specifically methylate the α-amino group at the N-terminus of proteins and peptides.[8]
-
Fungal N-Methyltransferases: Often found in non-ribosomal peptide synthetase (NRPS) gene clusters, these enzymes are responsible for the N-methylation of amino acid building blocks during the biosynthesis of complex peptide natural products like cyclosporin A.[9][10]
-
N-methyl-L-amino acid dehydrogenases (NMAADHs): Found in bacteria, these enzymes catalyze the reductive amination of a keto acid with methylamine to produce an N-methylated amino acid.[1]
Radical SAM Enzymes: An Unconventional Approach
A mechanistically distinct strategy for N-methylation is employed by the Radical SAM superfamily of enzymes. These enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical.[11][12][13] This radical initiates the catalytic cycle by abstracting a hydrogen atom from the substrate, creating a substrate radical. In the context of N-methylation, a second molecule of SAM then serves as the methyl donor to this activated substrate.[11] This radical-mediated mechanism is often employed for the methylation of unactivated carbon centers but is also observed in the N-methylation of specific amino acid residues within RNA.[5][14]
Quantitative Insights into N-Methyltransferase Activity
The efficiency and substrate specificity of N-methyltransferases are critical parameters for understanding their biological roles and for their application in biocatalysis. The following table summarizes key kinetic data for a selection of characterized amino acid N-methyltransferases.
| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |
| NRMT1 (NTMT1) | Homo sapiens | RCC1 (1-12) peptide | 0.89 | 0.59 | 1.1 x 104 | [15] |
| NRMT1 (NTMT1) | Homo sapiens | Me-RCC1 (1-12) peptide | 1.4 | - | - | [15] |
| TkTrm10 | Thermococcus kodakaraensis | tRNA-G | 0.18 | 3.9 x 10-3 | 361 | [16] |
| TkTrm10 | Thermococcus kodakaraensis | tRNA-A | 0.25 | 7.8 x 10-3 | 520 | [16] |
| NNMT | Homo sapiens | Nicotinamide | - | - | - | [17] |
| CpNMT-IN-1 Target NMT | - | Peptide Substrate | - | - | - | [18] |
Note: The kinetic parameters for NNMT and CpNMT-IN-1 Target NMT with specific amino acid substrates are not detailed in the provided search results, but their inclusion highlights the diversity of N-methyltransferases studied.
Experimental Corner: Protocols and Methodologies
The study of N-methylated amino acid biosynthesis relies on a robust toolkit of experimental techniques. Below are detailed methodologies for key experiments in this field.
Recombinant N-Methyltransferase Expression and Purification
Objective: To produce and purify active N-methyltransferase for in vitro characterization.
Protocol:
-
Cloning: The gene encoding the N-methyltransferase of interest is cloned into an appropriate expression vector, often containing a purification tag such as a polyhistidine (His6)-tag or a glutathione S-transferase (GST)-tag.
-
Transformation: The expression vector is transformed into a suitable bacterial host strain, such as E. coli BL21(DE3).
-
Culture Growth: A single colony is used to inoculate a small starter culture (e.g., 5 mL of LB broth with the appropriate antibiotic) and grown overnight at 37°C with vigorous shaking.[7]
-
Scale-up and Induction: The overnight culture is used to inoculate a larger volume of media. The culture is grown at 37°C until it reaches an optical density at 600 nm (OD600) of 0.5-0.6. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated for an additional 4 hours at 37°C or overnight at a lower temperature (e.g., 18-30°C) to improve protein solubility.[7]
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Cells are lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins or glutathione agarose for GST-tagged proteins).
-
Washing and Elution: The column is washed with several column volumes of wash buffer (lysis buffer with a slightly higher concentration of imidazole for Ni-NTA). The recombinant protein is then eluted with an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).[7]
-
Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.
In Vitro N-Methyltransferase Activity Assay
Objective: To measure the enzymatic activity of a purified N-methyltransferase and determine its kinetic parameters. A common non-radioactive method is the coupled-enzyme, fluorescence-based assay.
Principle: The activity of the NMT is measured by detecting the production of SAH. In this coupled-enzyme assay, SAH is hydrolyzed to homocysteine, which is then detected by a thiol-sensitive probe that generates a fluorescent signal.[19]
Protocol:
-
Reaction Setup: Reactions are typically set up in a 96- or 384-well plate format. Each reaction well contains the assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT), the purified N-methyltransferase, the amino acid or peptide substrate, and the methyl donor, SAM.[18]
-
Initiation: The reaction is initiated by the addition of SAM.
-
Incubation: The reaction plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Detection: A detection mix containing SAH hydrolase and a thiol-detecting probe is added to each well. The plate is incubated for an additional period (e.g., 20 minutes) at 37°C, protected from light.[19]
-
Measurement: The fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The rate of the reaction is determined from the increase in fluorescence over time. Kinetic parameters (Km and kcat) can be calculated by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Analytical Detection of N-Methylated Amino Acids
Objective: To identify and quantify the N-methylated amino acid product of an enzymatic reaction or in a biological sample.
Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Sample Preparation: The reaction mixture or biological sample is typically quenched (e.g., with acid) and centrifuged to remove the enzyme. The supernatant is collected for analysis.
-
Chromatographic Separation: The sample is injected onto an HPLC system equipped with a suitable column (e.g., a reversed-phase C18 column). The N-methylated amino acid is separated from the unmethylated substrate and other reaction components using a gradient of aqueous and organic mobile phases.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The N-methylated amino acid is detected based on its specific mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) can be used for structural confirmation and enhanced specificity by fragmenting the parent ion and detecting specific daughter ions.
-
Quantification: The amount of the N-methylated amino acid can be quantified by comparing its peak area to that of a known concentration of a standard.
Visualizing the Pathways and Processes
Diagrammatic representations are invaluable for understanding the complex relationships in biosynthetic pathways and experimental workflows.
Caption: Overview of the two major enzymatic pathways for N-methylation of amino acids.
Caption: A typical workflow for the characterization of a novel N-methyltransferase.
Conclusion and Future Directions
The biosynthesis of N-methylated amino acids is a fundamentally important process in the generation of diverse and potent natural products. The elucidation of the enzymatic strategies, particularly the roles of SAM-dependent N-methyltransferases and Radical SAM enzymes, has provided a roadmap for understanding and harnessing these biocatalytic tools. The detailed experimental protocols provided herein serve as a guide for researchers to explore the function and mechanism of these fascinating enzymes. Future research in this area will likely focus on the discovery of novel N-methyltransferases with unique substrate specificities, the engineering of these enzymes for the production of tailored N-methylated compounds, and a deeper understanding of the regulatory networks that govern N-methylation in living organisms. These endeavors hold significant promise for the development of new therapeutics and valuable biochemicals.
References
- 1. promega.com [promega.com]
- 2. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Structure and Catalytic Mechanism of Radical SAM Methylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen Peroxide-Based Fluorometric Assay for Real-Time Monitoring of SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.org [mdanderson.org]
- 8. Methods and tips for the purification of human histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. citedrive.com [citedrive.com]
- 10. Substrate specificity of mammalian N-terminal α-amino methyltransferase NRMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US6610504B1 - Methods of determining SAM-dependent methyltransferase activity using a mutant SAH hydrolase - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Kinetic Mechanism of Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Enzymatic Synthesis of N-Methyl-Threonine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a methyl group to the nitrogen atom of threonine, creating N-methyl-threonine, is a significant modification in the development of therapeutic peptides and other specialized chemicals. This alteration can enhance metabolic stability, improve cell permeability, and modulate biological activity. While chemical synthesis methods exist, they often involve harsh conditions and complex protection/deprotection steps. Enzymatic synthesis offers a highly specific, environmentally friendly, and efficient alternative. This technical guide provides an in-depth overview of the core enzymatic strategies for N-methyl-threonine synthesis, focusing on detailed methodologies and quantitative data.
Two-Step Enzymatic Cascade: The Predominant Strategy
The most promising and versatile enzymatic route for the synthesis of free N-methyl-L-threonine is a two-step biocatalytic cascade. This pathway involves the initial conversion of L-threonine to its corresponding α-keto acid, followed by a reductive amination step.
Step 1: Synthesis of α-Keto-β-Hydroxybutyrate
The crucial first step is the deamination of L-threonine to produce (S)-2-keto-3-hydroxybutanoic acid (α-keto-β-hydroxybutyrate). This can be achieved through the action of an L-amino acid deaminase or a transaminase.
-
L-Threonine Dehydrogenase/Deaminase: While L-threonine dehydrogenase oxidizes the hydroxyl group and threonine deaminase typically eliminates the hydroxyl group to form α-ketobutyrate, specific L-amino acid deaminases with activity towards threonine can catalyze the desired conversion. These enzymes facilitate the oxidative deamination of L-threonine, yielding α-keto-β-hydroxybutyrate and ammonia.
Step 2: Reductive Amination to N-Methyl-Threonine
The second and final step involves the reductive amination of the α-keto-β-hydroxybutyrate intermediate with methylamine. This reaction is efficiently catalyzed by N-methyl-L-amino acid dehydrogenase (NMAADH).
-
N-Methyl-L-Amino Acid Dehydrogenase (NMAADH): This enzyme, notably from bacterial sources like Pseudomonas putida, catalyzes the NADPH-dependent formation of N-alkyl-L-amino acids from their corresponding α-oxo acids and alkylamines.[1] While the substrate specificity for α-keto-β-hydroxybutyrate is not as extensively documented as for other α-keto acids like pyruvate, the known activity of NMAADH on substrates such as hydroxypyruvate suggests its potential for this conversion.[1]
Alternative Approach: Fungal N-Methyltransferases (for Peptide-Bound Residues)
Fungal N-methyltransferases, such as OphMA from Omphalotus olearius and its engineered variants, have demonstrated the ability to methylate threonine residues.[1][2] However, it is crucial to note that this methylation occurs on threonine residues that are part of a peptide chain fused to the C-terminus of the enzyme.[1][2] This automethylation process is highly efficient for peptide-bound threonine but has not been shown to be effective for the methylation of free L-threonine in solution.
Data Presentation
The following tables summarize the available quantitative data for the key enzymes involved in the proposed synthetic pathways.
Table 1: Substrate Specificity of Engineered Fungal N-Methyltransferase (OphMA) Variants
| Amino Acid at Target Position | Relative Percentage of Monomethylation (%) |
| Valine (Wild-type) | High |
| Leucine | High |
| Phenylalanine | Moderate |
| Tyrosine | Moderate |
| Tryptophan | Moderate |
| Methionine | Moderate |
| Alanine | High |
| Threonine | Moderate |
| Serine | Moderate |
| Cysteine | Low |
| Aspartic Acid | Low |
| Glutamic Acid | Low |
| Asparagine | Low |
| Glutamine | Low |
| Lysine | Low |
| Arginine | Low |
| Histidine | Low |
Note: This data represents the methylation of amino acid residues within a peptide context, not as free amino acids.
Table 2: Substrate Specificity of N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida
| α-Keto Acid Substrate | Alkylamine Substrate | Relative Activity (%) |
| Pyruvate | Methylamine | 100 |
| Phenylpyruvate | Methylamine | ~15 |
| Hydroxypyruvate | Methylamine | ~10 |
| Pyruvate | Ethylamine | ~80 |
| Pyruvate | Propylamine | ~60 |
Note: Data for α-keto-β-hydroxybutyrate is not currently available in the cited literature.
Experimental Protocols
Protocol 1: Whole-Cell Biocatalysis for N-Methyl-Amino Acid Production
This protocol is adapted from a method for producing N-methyl-L-alanine using an engineered Corynebacterium glutamicum strain expressing the NMAADH gene from Pseudomonas putida. This can be conceptually applied to N-methyl-threonine production, provided a suitable precursor-producing strain is developed.
Materials:
-
Engineered C. glutamicum strain capable of producing α-keto-β-hydroxybutyrate and expressing the NMAADH gene.
-
Minimal medium for fermentation (e.g., containing glucose, ammonium sulfate, urea, potassium phosphate, and trace elements).
-
Methylamine solution (as the methyl group donor).
-
Fermentor with pH and dissolved oxygen control.
-
HPLC for product quantification.
Procedure:
-
Pre-culture: Inoculate a single colony of the engineered C. glutamicum strain into a suitable seed medium and incubate at 30°C with shaking until the culture reaches the exponential growth phase.
-
Fermentation: Inoculate the main fermentor containing the minimal medium with the pre-culture. Maintain the pH at 7.0 and the temperature at 30°C.
-
Aeration and Agitation: Provide aeration and agitation to maintain a dissolved oxygen level above 20%.
-
Induction and Substrate Feeding: When the culture reaches a suitable cell density, induce the expression of the NMAADH gene (if under an inducible promoter). Begin feeding a concentrated solution of methylamine and any other necessary precursors.
-
Monitoring and Harvesting: Monitor the production of N-methyl-threonine over time using HPLC. Harvest the fermentation broth when the maximum product concentration is reached.
-
Purification: Separate the cells from the broth by centrifugation or microfiltration. The N-methyl-threonine can then be purified from the supernatant using techniques such as ion-exchange chromatography.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
Protecting group strategies for N-methyl-threonine synthesis
An In-depth Technical Guide to Protecting Group Strategies for the Synthesis of N-Methyl-Threonine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-methyl-threonine is a critical process in the development of therapeutic peptides and other complex molecules. The strategic use of protecting groups is paramount to achieving high yields and stereochemical purity. This guide provides a comprehensive overview of the core strategies for protecting the functional groups of threonine during its N-methylation.
Core Concepts in Protecting Group Strategy
The successful synthesis of N-methyl-threonine hinges on the principle of orthogonal protection. This strategy allows for the selective removal of one protecting group in the presence of others, enabling a stepwise and controlled synthesis.[1] The primary functional groups of threonine that require protection are the α-amino group, the α-carboxyl group, and the β-hydroxyl group.
Key Protecting Groups in N-Methyl-Threonine Synthesis
Several protecting groups are commonly employed in the synthesis of N-methyl-threonine, each with its own advantages and specific deprotection conditions. The choice of protecting group is often dictated by the overall synthetic scheme, including whether the synthesis is performed in solution or on a solid phase.[2][3]
| Protecting Group | Abbreviation | Target Group | Introduction Reagent | Deprotection Conditions | Orthogonality |
| tert-Butoxycarbonyl | Boc | Amine | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA) | Stable to base and hydrogenolysis |
| Benzyloxycarbonyl | Cbz (or Z) | Amine | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., 20% piperidine in DMF) | Stable to acid and hydrogenolysis |
| tert-Butyl | tBu | Carboxyl/Hydroxyl | Isobutylene or tert-butanol | Strong acids (e.g., TFA) | Stable to base and hydrogenolysis |
| Benzyl | Bzl | Carboxyl/Hydroxyl | Benzyl bromide or benzyl alcohol | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions |
| Tert-butyldimethylsilyl | TBDMS | Hydroxyl | TBDMS-Cl | Fluoride ions (e.g., TBAF) | Stable to a wide range of conditions |
Synthetic Strategies for N-Methyl-Threonine
The synthesis of N-methyl-threonine can be broadly categorized into two main approaches: direct N-methylation of a protected threonine derivative and a method involving an oxazolidinone intermediate.
Strategy 1: Direct N-Methylation of a Protected Threonine Derivative
This strategy involves the protection of the amino, carboxyl, and hydroxyl groups of threonine, followed by N-methylation of the protected amino group, and subsequent deprotection.
Experimental Protocol: N-methylation of Cbz-Threonine(tBu)-OtBu
-
Protection: Threonine's side-chain hydroxyl and carboxylic acid can be protected as tert-butyl ethers and esters respectively. The amino group is then protected with a Cbz group.[4]
-
N-Methylation: The N-benzyloxycarbonyl derivative of threonine with t-butyl protected side-chains is dissolved in THF. Sodium hydride is added, followed by methyl iodide to perform the methylation.[4] Good yields have been reported for this step.
-
Deprotection: The Cbz group is removed by catalytic hydrogenolysis, and the tBu groups are removed with a strong acid like TFA.
Strategy 2: Synthesis via an Oxazolidinone Intermediate
This is a widely used and efficient method for the synthesis of N-methyl serine and threonine.[5][6][7] It involves the formation of a cyclic oxazolidinone intermediate from a protected threonine derivative, followed by reductive cleavage of the ring to yield the N-methylated product.
Experimental Protocol: Synthesis of Fmoc-N-Me-Thr-OH via Oxazolidinone
-
Oxazolidinone Formation: An N-Fmoc protected threonine is reacted with paraformaldehyde in the presence of an acid catalyst to form the oxazolidinone intermediate.[5] The side-chain alcohol can be protected as a TBDMS ether to achieve very good yields.[5][6]
-
Reductive Cleavage: The oxazolidinone ring is then reductively cleaved using a Lewis acid and a reducing agent. An improved method utilizes a Lewis acid under mild conditions, leading to better yields and shorter reaction times.[6]
-
Purification: The resulting Fmoc-N-Me-Thr-OH can be purified by flash column chromatography. A reported protocol afforded the product in 92% yield as a white solid.[6]
Comparison of Synthetic Strategies
| Strategy | Key Intermediate | Common Protecting Groups | Advantages | Disadvantages | Reported Yields |
| Direct N-Methylation | Acyclically protected threonine | N: Cbz, Boc; O, COOH: tBu, Bzl | Straightforward concept | Potential for over-methylation, racemization, and side reactions with unprotected side chains.[4] | Good to high yields for the methylation step.[4] |
| Oxazolidinone Intermediate | Cyclic oxazolidinone | N: Fmoc, Cbz; O: TBDMS (optional) | High yields, good stereochemical control, mild reaction conditions for reduction.[5][6] | Requires an additional cyclization step. | High yields, e.g., 92% for Fmoc-N-Me-Thr-OH from the reductive cleavage step.[6] |
Deprotection Protocols
The final step in the synthesis is the removal of all protecting groups to yield N-methyl-threonine. The choice of deprotection method is dictated by the protecting groups used.
Standard Deprotection Procedures
-
Fmoc Group Removal: Typically achieved by treatment with a solution of 20% piperidine in DMF.[8]
-
Boc Group Removal: Requires strong acidic conditions, commonly a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Cbz Group Removal: Most commonly removed by catalytic hydrogenolysis using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[9]
-
tBu Group Removal: Removed under strong acidic conditions, often concurrently with Boc group removal using TFA.
-
Bzl Group Removal: Removed by catalytic hydrogenolysis, often at the same time as Cbz group removal.
-
TBDMS Group Removal: Cleaved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).
Conclusion
The synthesis of N-methyl-threonine requires a carefully planned protecting group strategy to ensure high yield and purity. The oxazolidinone intermediate pathway is often favored due to its efficiency and stereocontrol.[5][6] The choice of specific protecting groups should be guided by their orthogonality and compatibility with the planned reaction conditions. This guide provides the foundational knowledge for researchers to design and execute robust synthetic routes for this important N-methylated amino acid.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
An In-depth Technical Guide to Methylated Threonine Derivatives
Introduction
The designation H-Thr(Me)-OH refers to a methylated derivative of the amino acid L-threonine. This notation can be ambiguous, potentially indicating methylation at either the alpha-amino group (N-methylation) or the side-chain hydroxyl group (O-methylation). Both N-methyl-L-threonine and O-methyl-L-threonine are non-proteinogenic amino acids of significant interest in biochemical research and pharmaceutical development. This guide provides a detailed overview of the physical, chemical, and biological characteristics of both isomers, with a primary focus on N-methyl-L-threonine, which is more extensively utilized in drug discovery.
Part 1: N-Methyl-L-threonine
N-Methyl-L-threonine, systematically named (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid, is a derivative of L-threonine where a methyl group is substituted on the alpha-amino nitrogen.[1] This modification has profound effects on the molecule's properties, making it a valuable building block in peptide-based therapeutics.[2]
Physical and Chemical Characteristics
The introduction of a methyl group on the amino nitrogen alters the steric and electronic properties of the amino acid, influencing its reactivity and intermolecular interactions. Key physical and chemical data are summarized below.
| Property | Value | Reference |
| Systematic Name | (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid | [1] |
| Synonyms | N-Me-Thr-OH, N-Methyl-L-threonine | |
| CAS Number | 2812-28-4 | [3] |
| Molecular Formula | C₅H₁₁NO₃ | [3] |
| Molecular Weight | 133.15 g/mol | [3][4] |
| Appearance | White to off-white powder/solid | [2][5] |
| Melting Point | >235°C | [3] |
| Optical Activity | [α]/D = -24.0 ± 1.0° (c=1 in 1 M HCl) | |
| Solubility | Soluble in water | [2] |
| LogP | -3.1 | [4][5] |
| Storage Temperature | 2-8°C |
Experimental Protocols
General Synthesis via Reductive Amination
A common and practical method for synthesizing N-methyl-α-amino acids is through the asymmetric alkylation of a chiral glycine enolate equivalent, followed by hydrolysis. A well-established protocol employs pseudoephedrine as a chiral auxiliary.
-
Objective: To synthesize N-methyl-L-threonine with high diastereoselectivity.
-
Methodology:
-
Amide Formation: Pseudoephedrine is condensed with sarcosine methyl ester (N-methylglycine methyl ester) to form the chiral auxiliary-bound substrate, pseudoephedrine sarcosinamide.
-
Enolization: The amide is treated with a strong base, such as lithium diisopropylamide (LDA), to generate a chiral enolate.
-
Asymmetric Alkylation: The enolate is reacted with an appropriate electrophile. For threonine, acetaldehyde would be used in an aldol reaction variant.
-
Hydrolysis: The resulting product is hydrolyzed under acidic or basic conditions to cleave the chiral auxiliary, yielding the free N-methyl-L-threonine. The hydrolysis can be performed with heating in water or aqueous acid/base.
-
Purification: The final product is purified from the cleaved auxiliary and any remaining reagents, typically by crystallization or chromatography.
-
A more direct, though potentially lower-yielding, method involves the reductive amination of a corresponding α-keto acid with methylamine.
Biological Significance and Applications in Drug Development
N-methylated amino acids are crucial tools in medicinal chemistry for enhancing the therapeutic properties of peptides.[6] Peptides often suffer from poor metabolic stability due to degradation by proteases and low oral bioavailability.[7][8]
Key Advantages of N-Methylation:
-
Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance at the amide bond, preventing recognition and cleavage by proteolytic enzymes. This significantly increases the in vivo half-life of the peptide.[7][9][10]
-
Improved Membrane Permeability: N-methylation can disrupt backbone hydrogen bonding networks that lead to aggregation, thereby improving solubility and the ability to cross cell membranes. This can lead to enhanced oral bioavailability.[8][10]
-
Conformational Control: The methyl group restricts the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to increased receptor binding affinity and selectivity.[10]
These properties make N-methyl-L-threonine a valuable component in the design of peptide-based drugs, enzyme inhibitors, and other bioactive compounds.[2][11] It is frequently incorporated into peptide sequences to fine-tune their pharmacological profiles.[8]
Part 2: O-Methyl-L-threonine
O-Methyl-L-threonine, systematically named (2S,3R)-2-amino-3-methoxybutanoic acid, is the isomer where the side-chain hydroxyl group is methylated.[12] While also a non-proteinogenic amino acid, it has different applications compared to its N-methylated counterpart.
Physical and Chemical Characteristics
The methylation of the side-chain hydroxyl group forms an ether linkage, which primarily affects the polarity and hydrogen-bonding capability of the side chain.
| Property | Value | Reference |
| Systematic Name | (2S,3R)-2-amino-3-methoxybutanoic acid | [12] |
| Synonyms | This compound, L-Thr(Me)-OH | [12][13] |
| CAS Number | 4144-02-9 | [12][13] |
| Molecular Formula | C₅H₁₁NO₃ | [12][13] |
| Molecular Weight | 133.15 g/mol | [12][13] |
| Appearance | White to off-white crystalline powder | [13] |
| Melting Point | 203-220°C | [13] |
| Optical Activity | [α]D²⁰ = -38.5 ± 2.5° (c=1 in H₂O) | [13] |
| Solubility | Sparingly soluble in water; slightly soluble in DMSO and Methanol | [14] |
| Storage Temperature | 0-8°C | [13] |
Applications
O-Methyl-L-threonine is utilized as a building block in the synthesis of specialized peptides and pharmaceuticals.[13] It has been investigated for its potential role as an antibacterial agent and is used in biochemical research to study amino acid metabolism and protein synthesis.[12][13][15] Its modified side chain can probe the structural and functional requirements of threonine residues in biological systems.
The term this compound encompasses two distinct and valuable threonine derivatives. N-Methyl-L-threonine is a cornerstone of modern peptide drug design, offering a powerful strategy to overcome the inherent pharmacokinetic limitations of peptide therapeutics. O-Methyl-L-threonine serves as a useful chemical probe and intermediate in various biochemical and pharmaceutical applications. A clear understanding of the specific isomer is critical for its appropriate application in research and development.
References
- 1. Human Metabolome Database: Showing metabocard for N-Methyl-L-threonine (HMDB0341357) [hmdb.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. labsolu.ca [labsolu.ca]
- 4. N-Methyl-L-threonine | C5H11NO3 | CID 7010355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methyl-L-threonine | Amino Acid Derivatives | 2812-28-4 | Invivochem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. O-Methylthreonine | C5H11NO3 | CID 2724875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. L-Threonine, O-methyl- [chembk.com]
- 15. O-METHYL-L-THREONINE | 4144-02-9 [chemicalbook.com]
The N-Methylation Effect: A Technical Guide to Enhancing Peptide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, is a powerful and versatile strategy in medicinal chemistry. This seemingly subtle modification can profoundly alter the physicochemical properties of a peptide, offering a pathway to overcome inherent limitations such as poor metabolic stability and low cell permeability. This technical guide provides an in-depth exploration of the impact of N-methylation on peptide structure and function, complete with quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes. By understanding and leveraging N-methylation, researchers can unlock the full therapeutic potential of peptide-based drug candidates.
Quantitative Impact of N-Methylation on Peptide Properties
The strategic incorporation of N-methyl groups can lead to significant improvements in a peptide's pharmacokinetic and pharmacodynamic profile. The following tables summarize the quantitative effects of N-methylation on proteolytic stability, cell permeability, and receptor binding affinity.
Proteolytic Stability
N-methylation enhances proteolytic stability by sterically hindering the approach of proteases and disrupting the hydrogen-bonding patterns necessary for enzymatic recognition and cleavage.[1][2] This leads to a substantially longer half-life in biological fluids.
| Peptide | Modification | Protease/Medium | Half-life (t½) | Fold Increase in Stability | Reference |
| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - | |
| N-Me-Asp (at P2 position) | Trypsin | 3 h | 72 | ||
| N-Me-Lys (at P1 position) | Trypsin | > 42 h | > 1000 | ||
| TA4 | Unmodified | Human Serum | ~12 min | - | |
| N-Me-Lys | Human Serum | ~1.5 hours | ~7.5 | ||
| GnRH Analogue | Unmodified | Rat Serum | 2-6 min | - | |
| [D-Lys6]-GnRH | Rat Serum | 55 ± 11 min | ~9-27 | ||
| Somatostatin Analogue (cyclo(-PFwKTF-)) | Unmodified | Brush Border Enzymes | - | - | [3] |
| Tri-N-methylated | Brush Border Enzymes | Significantly Increased | - | [3] |
Cell Permeability
N-methylation can significantly improve a peptide's ability to cross cellular membranes, a critical factor for oral bioavailability.[1] This is achieved by reducing the number of hydrogen bond donors and increasing lipophilicity, which lowers the energetic penalty for the peptide to transition from an aqueous environment into the lipid bilayer of the cell membrane.[1]
| Peptide/Scaffold | Modification | Assay | Apparent Permeability (Papp) (cm/s) | Reference |
| Cyclic Hexapeptide Library (cyclo(-D-Ala-L-Ala4-)) | Unmodified | Caco-2 | < 1 x 10⁻⁶ | [4] |
| 10 out of 54 N-methylated analogues | Caco-2 | > 1 x 10⁻⁵ | [4] | |
| Somatostatin Analogue (cyclo(-PFwKTF-)) | Tri-N-methylated on D-Trp⁸, Lys⁹, and Phe¹¹ | Caco-2 | 4 x 10⁻⁶ | [5] |
| Sanguinamide A Analogue | N-methylation on Phe³ | RRCK | 9.6 x 10⁻⁶ | [5] |
| Cyclic Peptide 1 | Non-methylated | PAMPA | ~6% Permeability | [6] |
| N-methylated (Peptide 15) | PAMPA | ~17% Permeability | [6] | |
| Cyclic Peptide 1 | Non-methylated | Caco-2 | 1 x 10⁻⁶ | [6] |
| N-methylated (Peptide 15) | Caco-2 | 21 x 10⁻⁶ | [6] |
Receptor Binding Affinity
The effect of N-methylation on receptor binding is highly context-dependent. It can either enhance affinity by pre-organizing the peptide into its bioactive conformation or decrease it if the induced conformation is not optimal for the receptor's binding pocket.[1]
| Peptide Analogue | Modification | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Somatostatin Octapeptide Agonist | Parent Peptide | sst1 | 1.5 | |
| N-Me-Phe¹ | sst1 | 10.3 | ||
| N-Me-Val³ | sst1 | 0.8 | ||
| Parent Peptide | sst2 | 0.3 | ||
| N-Me-Phe¹ | sst2 | 3.5 | ||
| N-Me-Val³ | sst2 | 0.2 | ||
| Enkephalin Analogue | Tyr-c[D-A2bu-Gly-Phe-Leu] | δ Opioid Receptor | 0.61 | |
| Tyr-c[D-A2bu-Gly-(NMe)Phe-Leu] | δ Opioid Receptor | 1.13 | ||
| Tyr-c[D-A2bu-Gly-Phe-(NMe)Leu] | δ Opioid Receptor | 0.49 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of N-methylated peptides.
Solid-Phase Synthesis of N-Methylated Peptides
On-Resin N-Methylation Protocol:
This protocol describes a common three-step on-resin N-methylation procedure.
-
Resin Preparation: Swell the peptide-resin (with the N-terminal amine to be methylated exposed) in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.
-
Sulfonylation (o-NBS Protection):
-
Swell the N-terminally deprotected peptide-resin in NMP.
-
Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in NMP.
-
Agitate for 5-10 minutes.
-
-
Methylation (Mitsunobu Reaction):
-
Prepare a solution of triphenylphosphine (PPh₃) and 2-mercaptoethanol in NMP.
-
Add the solution to the resin and agitate for 5-10 minutes. Repeat this step once.
-
-
Desulfonylation (o-NBS Removal):
-
Prepare a solution of 2-mercaptoethanol and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP.
-
Add the solution to the resin and agitate for 5-10 minutes. Repeat this step once.
-
-
Washing: After each step, thoroughly wash the resin with NMP or DMF.
Microwave-Assisted Coupling Protocol for N-Methylated Residues:
Coupling onto a sterically hindered N-methylated amine can be challenging. Microwave assistance can improve coupling efficiency.
-
Resin and Reagent Preparation: In a microwave-safe peptide synthesis vessel, add the swelled resin.
-
Reagent Addition: Add a solution of the Fmoc-amino acid (5 eq.) and a coupling reagent such as HCTU (5 eq.) in NMP. Add Diisopropylethylamine (DIEA) (10 eq.).
-
Microwave Irradiation: Place the vessel in a peptide synthesizer equipped with a microwave unit. Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.
-
Post-Coupling Wash: Drain the reaction solution and wash the resin extensively with NMP or DMF.
-
Completion Check: Perform a colorimetric test (e.g., Bromophenol Blue) to confirm reaction completion. If necessary, repeat the microwave coupling step.
In Vitro Proteolytic Stability Assay
This assay assesses the stability of a peptide in the presence of proteases or in biological matrices like plasma or serum.
-
Preparation:
-
Prepare a stock solution of the test peptide (e.g., 1 mg/mL in a suitable solvent).
-
Pre-warm an aliquot of human or animal plasma/serum or a specific protease solution to 37°C.
-
-
Incubation:
-
Spike the plasma/serum or protease solution with the test peptide to a final concentration (e.g., 10 µM).
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 10% trichloroacetic acid in water or cold acetonitrile).
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) from the degradation curve, often by fitting the data to a first-order exponential decay model.
-
Cell Permeability Assays
Parallel Artificial Membrane Permeability Assay (PAMPA):
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
-
Plate Preparation:
-
Coat the filter of a donor plate with an artificial membrane solution (e.g., 1-2% lecithin in dodecane).
-
Add buffer (e.g., PBS pH 7.4) to the wells of an acceptor plate.
-
-
Assay Setup:
-
Place the coated donor plate on top of the acceptor plate.
-
Add the test peptide solution to the donor wells.
-
-
Incubation: Incubate the plate system at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection and Analysis:
-
After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Analyze the peptide concentration in both compartments using a suitable method (e.g., LC-MS/MS).
-
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / [C_eq]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_eq] is the equilibrium concentration.
Caco-2 Cell Permeability Assay:
This assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the human intestinal barrier.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) until a confluent monolayer is formed (typically 21 days).
-
Assay Initiation:
-
Wash the cell monolayer with a transport buffer.
-
Add the test peptide solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
-
Incubation and Sampling:
-
Incubate the plate at 37°C.
-
At various time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Analysis: Analyze the peptide concentration in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Permeability: The apparent permeability (Papp) is calculated from the flux of the peptide across the monolayer.
Receptor Binding Assay (Radioligand Competition Assay)
This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
-
Receptor Preparation: Prepare cell membranes from cells or tissues that express the target receptor. Determine the protein concentration of the membrane preparation.
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand, and increasing concentrations of the unlabeled test peptide.
-
Include control wells for total binding (no unlabeled competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the test peptide concentration to determine the IC50 value (the concentration that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental processes.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Many therapeutic peptides exert their effects by binding to G-Protein Coupled Receptors (GPCRs). The following diagram illustrates a generalized GPCR signaling cascade.
Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling cascade initiated by a peptide ligand.
Experimental Workflow for In Vitro Peptide Stability Assessment
The following diagram outlines the typical workflow for evaluating the proteolytic stability of a peptide in vitro.
Caption: Standard workflow for an in vitro peptide proteolytic stability assay.
Conclusion
N-methylation is a potent and widely applicable strategy for enhancing the therapeutic properties of peptides. By providing steric hindrance to proteases, reducing hydrogen bonding capacity, and constraining the peptide backbone into a more bioactive conformation, N-methylation can significantly improve proteolytic stability, cell permeability, and receptor binding affinity. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals to effectively utilize N-methylation in the design and optimization of novel peptide-based therapeutics. The continued exploration of this powerful modification will undoubtedly pave the way for the next generation of peptide drugs with improved efficacy and patient compliance.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of H-Thr(Me)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of peptides is a key strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, membrane permeability, and oral bioavailability. The incorporation of N-methylated amino acids, like N-methylated threonine (H-Thr(Me)-OH), can also modulate receptor binding affinity and selectivity. However, the solid-phase peptide synthesis (SPPS) of peptides containing N-methylated residues presents significant challenges, primarily due to steric hindrance at the secondary amine, which can lead to incomplete coupling reactions and lower yields.
These application notes provide a comprehensive guide for the successful incorporation of this compound into peptides using Fmoc-based solid-phase synthesis. This document outlines optimized protocols, recommended reagents, and strategies to overcome common synthetic hurdles.
Challenges in the Synthesis of N-Methylated Peptides
The primary difficulty in synthesizing N-methylated peptides is the steric hindrance caused by the methyl group on the amide nitrogen. This bulkiness impedes the approach of the incoming activated amino acid, slowing down the coupling reaction kinetics. This issue is particularly pronounced when coupling an amino acid onto an N-methylated residue, often resulting in incomplete reactions, deletion sequences, and reduced overall yield of the crude peptide.[1] The crude peptide yield for sequences containing multiple N-methylated residues can be in the range of 40-70%, highly dependent on the peptide's length and the specific location of the methylated amino acids.[1]
Key Considerations for Successful Synthesis
To address the challenges associated with the SPPS of this compound containing peptides, the following points are crucial:
-
Choice of Coupling Reagents: Standard carbodiimide coupling agents like DIC are often inefficient for sterically hindered couplings. More potent reagents such as HATU, HCTU, PyAOP, and PyBOP are recommended to achieve higher coupling efficiencies.[1] For particularly difficult couplings, the more reactive PyBrOP may be necessary.[1]
-
Side-Chain Protection: The hydroxyl group of threonine should be protected, typically with a tert-butyl (tBu) group (Fmoc-Thr(tBu)-OH), to prevent side reactions such as O-acylation during synthesis.
-
Monitoring Coupling Reactions: The standard ninhydrin (Kaiser) test, which detects primary amines, is not suitable for monitoring the coupling to a secondary amine of an N-methylated residue. The chloranil test or the bromophenol blue test should be used to monitor the completion of the coupling reaction.
-
Double Coupling: For difficult coupling steps involving N-methylated residues, a second coupling reaction (double coupling) may be necessary to drive the reaction to completion.
-
Solvent Selection: High-quality, amine-free N,N-dimethylformamide (DMF) is the standard solvent for SPPS. In some cases, N-methylpyrrolidone (NMP) can improve solvation and coupling efficiency.
Data Presentation: Recommended Coupling Conditions for Sterically Hindered Amino Acids
Quantitative data for the direct SPPS coupling of Fmoc-N-Me-Thr(tBu)-OH is not widely published. The following table provides representative data on the coupling efficiencies of various powerful reagents commonly used for sterically hindered or "difficult" amino acid couplings, which can serve as a benchmark for optimizing the incorporation of N-methylated threonine.
| Coupling Reagent | Additive | Base | Solvent | Typical Molar Excess (AA:Reagent:Base) | Typical Coupling Time (min) | Reported Yield (%) |
| HATU | HOAt | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 30 - 120 | ~99[1] |
| HBTU | HOBt | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 30 - 120 | ~95-98[1] |
| PyBOP | HOBt | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 60 - 240 | >95 |
| DIC/HOBt | HOBt | - | DMF/DCM | 3 : 3 : - | 60 - 240 | ~95-98 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of a peptide containing this compound using Fmoc chemistry.
Diagram: SPPS Workflow for this compound Incorporation
Caption: Workflow for a single coupling cycle of Fmoc-N-Me-Thr(tBu)-OH in SPPS.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-N-Me-Thr(tBu)-OH
-
Other required Fmoc-protected amino acids
-
Coupling reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: Dichloromethane (DCM)
-
Chloranil test reagents
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Diethylether (cold)
Protocol Steps
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5 minutes and drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then DCM (3-5 times).
-
-
Coupling of Fmoc-N-Me-Thr(tBu)-OH:
-
Activation: In a separate vial, dissolve Fmoc-N-Me-Thr(tBu)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours. Longer coupling times are generally required for N-methylated amino acids.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a chloranil test to check for the presence of free secondary amines.
-
If the test is positive (indicating an incomplete reaction), continue the coupling for an additional 1-2 hours and re-test. A double coupling may be necessary.
-
-
Washing:
-
Once the coupling is complete (negative chloranil test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/H2O/TIS) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purification Protocol
The crude N-methylated peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagram: HPLC Purification Workflow
Caption: General workflow for the purification of N-methylated peptides via RP-HPLC.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, such as a mixture of acetonitrile (ACN) and water, with 0.1% TFA.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptide. The specific gradient will need to be optimized based on the hydrophobicity of the peptide.
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peptide peak. Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the final purified peptide as a white powder.
Conclusion
The solid-phase synthesis of peptides containing this compound requires careful optimization of coupling conditions to overcome the steric hindrance associated with N-methylated amino acids. The use of potent coupling reagents, appropriate monitoring techniques, and optimized protocols, as detailed in these application notes, will facilitate the successful synthesis of these valuable modified peptides for research and drug development applications.
References
Application Notes and Protocols for the Incorporation of N-methyl-L-threonine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of amino acids is a key post-translational modification strategy in peptide drug design aimed at enhancing therapeutic properties. The incorporation of N-methylated amino acids, such as N-methyl-L-threonine, can significantly improve a peptide's metabolic stability, membrane permeability, and conformational rigidity.[1] These modifications are achieved by replacing the hydrogen atom of the backbone amide with a methyl group, which sterically shields the amide bond from proteolytic degradation and can favor a bioactive conformation.[2] However, the increased steric hindrance of N-methylated amino acids presents a synthetic challenge, often leading to slower reaction times and incomplete couplings during solid-phase peptide synthesis (SPPS).[1]
These application notes provide a comprehensive guide to the efficient incorporation of N-methyl-L-threonine into peptide sequences. We offer a comparative overview of common coupling reagents, detailed protocols for their use, and troubleshooting advice for common challenges.
Data Presentation: Comparative Performance of Coupling Reagents
The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically hindered amino acids like N-methyl-L-threonine. The following table summarizes the performance of several commonly used coupling reagents in Fmoc-SPPS for such challenging couplings. While specific quantitative data for N-methyl-L-threonine is limited, the efficiencies for other sterically hindered and N-methylated amino acids provide a valuable benchmark.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Coupling Efficiency/Purity | Racemization Potential | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | 20 - 45 min | High to Very High | Low | High reactivity, effective for hindered amino acids.[3] | Higher cost. |
| HCTU | Uronium/Aminium Salt | 20 - 60 min | High | Low | More reactive than HBTU, leading to faster reaction rates.[4] | Can be less stable than HBTU. |
| PyBOP | Phosphonium Salt | 30 - 120 min | High | Low | Robust and efficient with low racemization; avoids carcinogenic byproducts of BOP.[5][6] | Can be less effective for highly hindered couplings compared to HATU.[6] |
| DIC/HOBt | Carbodiimide | 60 - 180 min | Good | Low to Moderate | Cost-effective.[5] | Can be slower and may lead to more side reactions.[5] |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a peptide containing N-methyl-L-threonine using the Fmoc/tBu strategy.
Protocol 1: Coupling using HATU
HATU is a highly effective reagent for coupling sterically hindered amino acids.
Materials and Reagents:
-
Fmoc-N-Me-Thr(tBu)-OH
-
Peptide-resin with a free N-terminal amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
20% Piperidine in DMF
-
DCM (Dichloromethane)
Procedure (based on a 0.1 mmol scale):
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Activation: In a separate, dry glass vial, dissolve Fmoc-N-Me-Thr(tBu)-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in a minimal amount of DMF. Add DIPEA (8 equivalents, 0.8 mmol) to the solution. Allow for a 1-2 minute pre-activation time.[7]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.[8] Ensure there is enough solvent to fully immerse the resin. Agitate the reaction vessel at room temperature for 1-4 hours. For coupling to another N-methyl residue, longer reaction times or a second coupling may be necessary.
-
Monitoring the Coupling: Perform a Kaiser test or a bromophenol blue test to monitor the completion of the coupling. For N-methylated amino acids, the bromophenol blue test is recommended as the Kaiser test can give a false negative.[7]
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove all soluble reagents and byproducts.
Protocol 2: Coupling using PyBOP
PyBOP is a robust phosphonium-based coupling reagent with a good balance of reactivity and stability.[5]
Materials and Reagents:
-
Fmoc-N-Me-Thr(tBu)-OH
-
Peptide-resin with a free N-terminal amine
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
20% Piperidine in DMF
-
DCM (Dichloromethane)
Procedure (based on a 0.1 mmol scale):
-
Resin Swelling and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Solution Preparation: In a separate vial, dissolve Fmoc-N-Me-Thr(tBu)-OH (3 equivalents, 0.3 mmol) and PyBOP (3 equivalents, 0.3 mmol) in DMF.[6]
-
Coupling Reaction: Add the amino acid/PyBOP solution to the resin, followed by the addition of DIPEA (6 equivalents, 0.6 mmol).[6] Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Follow steps 6-7 from Protocol 1.
Side-Chain Protection and Cleavage
The hydroxyl group of threonine is reactive and can lead to side reactions such as O-acylation and dehydration.[6] To prevent this, it is crucial to use a side-chain protected derivative, most commonly Fmoc-N-Me-Thr(tBu)-OH. The tert-butyl (tBu) protecting group is stable to the basic conditions of Fmoc deprotection but is readily cleaved with strong acid during the final cleavage from the resin.[6]
A less common side reaction is O-sulfonation, which can occur during the TFA cleavage of peptides containing arginine protected with Pmc or Mtr groups if appropriate scavengers are not used.[9]
Final Cleavage and Deprotection:
After synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed. A standard cleavage cocktail for peptides containing tBu-protected residues is:
-
TFA/TIS/H₂O (95:2.5:2.5)
-
TFA (Trifluoroacetic acid): Cleaves the peptide from the resin and removes most protecting groups.
-
TIS (Triisopropylsilane): A scavenger to protect against side reactions.
-
H₂O (Water): Another scavenger.
-
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin and incubate at room temperature for 2-4 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Experimental Workflow for SPPS
Caption: General workflow for one cycle of N-methyl-L-threonine incorporation in SPPS.
Signaling Pathway of Cyclosporin A
Cyclosporin A is a well-known immunosuppressive cyclic peptide containing seven N-methylated amino acids, including N-methyl-L-threonine. Its mechanism of action involves the inhibition of key signaling pathways in T-cells.
References
- 1. bachem.com [bachem.com]
- 2. ovid.com [ovid.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyclosporin A inhibits T cell receptor-induced interleukin-2 synthesis of human T lymphocytes by selectively preventing a transmembrane signal transduction pathway leading to sustained activation of a protein kinase C isoenzyme, protein kinase C-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of H-Thr(Me)-OH Containing Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The incorporation of N-methylated amino acids, such as N-methylthreonine (H-Thr(Me)-OH), into peptide structures is a key strategy in modern drug discovery. This modification can significantly enhance a peptide's therapeutic properties, including increased metabolic stability, improved cell permeability, and better control over conformation.[1][2][3] N-methylation introduces a methyl group to the amide nitrogen of the peptide backbone, which sterically hinders protease activity and can lock the peptide into its bioactive conformation.[1][3] However, these beneficial modifications also introduce analytical challenges. The presence of N-methylation can lead to altered hydrophobicity, the formation of cis/trans isomers, and unique fragmentation patterns in mass spectrometry.[4] Therefore, robust and detailed analytical characterization is crucial for the successful development of N-methylated peptide therapeutics.
These application notes provide a comprehensive guide to the analytical characterization of peptides containing this compound, covering chromatographic, mass spectrometric, and nuclear magnetic resonance techniques.
Section 1: Chromatographic Analysis
The primary effect of N-methylation on a peptide's chromatographic behavior in reversed-phase high-performance liquid chromatography (RP-HPLC) is an increase in hydrophobicity.[5] This is due to the replacement of a polar N-H bond with a nonpolar C-H bond, leading to a stronger interaction with the stationary phase and typically a longer retention time compared to the non-methylated analogue.[5]
A common issue encountered during the HPLC analysis of N-methylated peptides is peak broadening or the appearance of multiple peaks for a single pure compound.[5] This is often due to the slow interconversion between cis and trans isomers of the N-methylated amide bond on the HPLC timescale.[5]
Quantitative Data Summary: HPLC Retention Time
The following table summarizes the expected qualitative and quantitative changes in RP-HPLC retention times upon N-methylation. The exact shift will depend on the peptide sequence, the position of the N-methylation, and the specific HPLC conditions.
| Number of N-methylations | Expected Retention Time Shift (vs. non-methylated) | Rationale |
| Mono-N-methylated | + 2 to 5 minutes | Increased hydrophobicity from a single methyl group.[5] |
| Di-N-methylated | + 5 to 10 minutes | Additive effect of two methyl groups on hydrophobicity.[5] |
| Poly-N-methylated | > +10 minutes | Significant increase in overall hydrophobicity.[5] |
Experimental Protocol: Analytical RP-HPLC
This protocol outlines a general method for determining the purity and characterizing the chromatographic behavior of a synthetic peptide containing this compound.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized N-methylated peptide.
-
Dissolve the peptide in a suitable solvent (e.g., 0.1% Trifluoroacetic Acid (TFA) in water/acetonitrile) to a final concentration of 1 mg/mL.[4]
-
Vortex the sample until the peptide is fully dissolved.[4]
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble material.[4]
2. HPLC Conditions:
-
Column: C18 stationary phase (e.g., 4.6 mm ID, 5 µm particle size, 150 mm length).
-
Mobile Phase A: 0.1% (v/v) TFA in water.[4]
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.
-
Gradient: A typical starting gradient is 5% to 95% B over 30 minutes. This may need to be optimized based on the peptide's hydrophobicity.
-
Column Temperature: 30-45°C. Increasing the temperature can sometimes improve peak shape by accelerating the interconversion of conformers.[4][5]
-
Detection: UV at 214 nm (for the peptide backbone) and 280 nm (if the peptide contains aromatic residues like Trp or Tyr).[4]
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.[4]
-
Note the presence of any significant secondary peaks, which may correspond to impurities or cis/trans isomers.[4]
Section 2: Mass Spectrometry Analysis
Mass spectrometry (MS) is an essential tool for confirming the identity and sequence of N-methylated peptides. The N-methylation of an amino acid residue results in a mass increase of 14.01565 Da.[4] Tandem mass spectrometry (MS/MS) is used to determine the location of the N-methylation within the peptide sequence.
The choice of fragmentation technique is critical for the analysis of N-methylated peptides. Collision-Induced Dissociation (CID) can sometimes be challenging due to the influence of the N-methyl group on backbone fragmentation. Electron Transfer Dissociation (ETD) is often more effective for localizing the modification.
Quantitative Data Summary: Mass Spectrometry
| Parameter | Value | Description |
| Mass Shift of N-methylation | +14.01565 Da | The mass difference between a non-methylated and an N-methylated peptide.[4] |
| Characteristic Fragment Ions | Varies | Dependent on the fragmentation method and peptide sequence. Analysis of b and y ion series is crucial. |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general workflow for the identification and sequence confirmation of an this compound containing peptide.
1. Sample Preparation and LC Separation:
-
Follow the sample preparation steps outlined in the Analytical RP-HPLC protocol.
-
Column: C18 stationary phase, often with a smaller internal diameter (e.g., 2.1 mm) and particle size (e.g., 1.7 µm).[4]
-
Mobile Phase A: 0.1% (v/v) Formic Acid in water.[4]
-
Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.[4]
-
Flow Rate: 0.2-0.4 mL/min for a 2.1 mm ID column.[4]
-
Gradient: A gradient similar to the analytical HPLC method can be used as a starting point.
2. Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.[6]
-
MS1 Scan: Acquire full MS scans over a mass-to-charge (m/z) range of approximately 350-1500.[6]
-
MS/MS Fragmentation:
-
Use data-dependent acquisition (DDA) to select the most abundant precursor ions for fragmentation.[6]
-
For CID/HCD: Isolate and fragment the precursor ions using a normalized collision energy.[6]
-
For ETD: Isolate and fragment the precursor ions using ETD, with supplemental activation if necessary.[6]
-
-
Data Analysis:
-
Analyze the MS1 spectrum to confirm the molecular weight of the peptide, accounting for the +14.01565 Da mass shift for each N-methylation.[4]
-
Analyze the MS2 spectrum to confirm the amino acid sequence by identifying the b and y (for CID/HCD) or c and z (for ETD) fragment ions.
-
The location of the N-methylated threonine will be indicated by a 14.01565 Da mass shift in the fragment ions containing this residue.
-
Use specialized software to match the experimental fragmentation pattern to the theoretical fragmentation of the expected sequence.[4]
-
Section 3: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous confirmation of the presence and location of N-methylation in a peptide. It can also provide valuable information about the local conformation of the peptide.
Quantitative Data Summary: NMR Spectroscopy
| Experiment | Key Observation | Purpose |
| 1D ¹H NMR | Singlet at ~2.7 - 3.1 ppm | Initial screening for the presence of an N-methyl group.[7] |
| 2D ¹H-¹³C HSQC | Correlation between N-methyl protons and the N-methyl carbon | Unambiguous confirmation of the N-methyl group. |
| 2D ¹H-¹³C HMBC | 2- or 3-bond correlation from N-methyl protons to the adjacent carbonyl carbon | Precisely locates the N-methyl group on the peptide backbone.[7] |
| 2D NOESY/ROESY | Through-space correlation between N-methyl protons and nearby protons | Provides information about the spatial proximity of the N-methyl group and local conformation.[7] |
Experimental Protocol: NMR Analysis
1. Sample Preparation:
-
Ensure the peptide is of high purity (>95%) as determined by HPLC and mass spectrometry.[7]
-
Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) to a final concentration of 1-5 mM.[7]
2. NMR Experiments:
-
1D ¹H NMR: Acquire a standard 1D proton spectrum to check for the presence of the characteristic N-methyl singlet.
-
2D ¹H-¹³C HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum to correlate the N-methyl protons with their directly attached carbon.
-
2D ¹H-¹³C HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum to identify long-range correlations from the N-methyl protons to neighboring carbonyl carbons, which will pinpoint the location of the methylation.
-
2D NOESY/ROESY: Acquire a Nuclear Overhauser Effect Spectroscopy or Rotating-frame Overhauser Effect Spectroscopy spectrum to identify through-space interactions involving the N-methyl group, which can help to define the local peptide conformation.
Visualizations
Caption: General workflow for the analytical characterization of this compound containing peptides.
References
Application Notes and Protocols for Mass Spectrometry Analysis of H-Thr(Me)-OH Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-standard amino acids into peptide therapeutics is a rapidly advancing strategy in drug development to enhance pharmacological properties such as metabolic stability, cell permeability, and potency.[1] One such modification is N-methylation, the addition of a methyl group to an amino acid's alpha-amine. This note focuses on the mass spectrometric analysis of peptides containing N-methylthreonine (H-Thr(Me)-OH), a modification that presents unique analytical challenges.
The subtle mass shift of 14.01565 Da resulting from N-methylation and its influence on peptide fragmentation necessitates specialized analytical methods for accurate characterization and quantification.[1][2] Mass spectrometry (MS) has become the definitive tool for this purpose, offering the required sensitivity and analytical power to identify the peptide, localize the modification, and provide quantitative data.[3] This document provides detailed protocols and data interpretation guidelines for the analysis of this compound containing peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Analytical Challenges:
-
Mass Shift: The 14.01565 Da mass increase due to the methyl group is the primary indicator of the modification.[2]
-
Fragmentation Behavior: The N-methyl group can influence proton mobility along the peptide backbone, altering fragmentation patterns compared to their non-methylated counterparts.[1]
-
Localization: Distinguishing between N-methylation on the backbone versus side-chain methylation or isobaric residues can be challenging.
Experimental Protocols
Protocol 1: Sample Preparation for Synthetic this compound Peptides
This protocol outlines the preparation of synthetic peptides for LC-MS/MS analysis. The success of the analysis is highly dependent on clean samples to minimize ionization suppression.[4]
Materials:
-
HPLC-grade water[5]
-
HPLC-grade acetonitrile (ACN)[5]
-
Formic acid (FA), LC-MS grade[6]
-
Synthetic this compound peptide
-
Microcentrifuge tubes
Procedure:
-
Reconstitution: Dissolve the lyophilized synthetic peptide in a solution of 50% ACN/50% water with 0.1% FA to a stock concentration of 1 mg/mL. The organic solvent aids in solubility and the electrospray process.[7]
-
Working Solution: Prepare a working solution by diluting the stock solution with the same solvent to a final concentration of 1-10 µM. The optimal concentration may vary depending on the instrument sensitivity.
-
Centrifugation: Centrifuge the working solution at 14,000 x g for 10 minutes to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis. Avoid introducing any particulate matter into the vial.[4]
Protocol 2: LC-MS/MS Analysis of this compound Peptides
This protocol provides general LC-MS/MS parameters. Optimization will be required based on the specific peptide's properties and the instrumentation used.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Orbitrap, Q-TOF)[4]
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[8]
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 15 minutes is a good starting point.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[8]
-
MS1 Scan Range: m/z 300-1500[8]
-
Data Acquisition: Data-Dependent Acquisition (DDA)[8]
-
Fragmentation: Higher-Energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID).[8] ETD can be beneficial for larger peptides or those with labile modifications.[8]
-
Collision Energy: Use a normalized collision energy (NCE) of 25-30 as a starting point and optimize for the specific peptide.
Data Presentation and Interpretation
The presence of the N-methyl group on the threonine residue influences the fragmentation of the peptide backbone. In CID or HCD, cleavage of the amide bond is common, leading to the formation of b- and y-type fragment ions.[1] The N-methylation can favor cleavage at the C-terminal side of the modified residue.
Hypothetical Fragmentation Data for a Model Peptide: Ac-Ala-Thr(Me)-Gly-Leu-Met-NH₂
The following table summarizes the theoretical monoisotopic masses of the expected major fragment ions for a hypothetical peptide containing N-methylthreonine. This data is crucial for manual spectral validation and for setting up targeted analysis methods.
| Fragment Ion | Sequence | Theoretical m/z (monoisotopic) |
| b-ions | ||
| b₁ | Ac-Ala | 114.0550 |
| b₂ | Ac-Ala-Thr(Me) | 229.1234 |
| b₃ | Ac-Ala-Thr(Me)-Gly | 286.1449 |
| b₄ | Ac-Ala-Thr(Me)-Gly-Leu | 400.2288 |
| y-ions | ||
| y₁ | Met-NH₂ | 132.0583 |
| y₂ | Leu-Met-NH₂ | 245.1423 |
| y₃ | Gly-Leu-Met-NH₂ | 302.1638 |
| y₄ | Thr(Me)-Gly-Leu-Met-NH₂ | 417.2322 |
Note: Masses are calculated for the singly charged ions ([M+H]⁺). The N-terminal acetylation (Ac) adds 42.0106 Da, and the C-terminal amidation (-NH₂) results in a mass of M-1.0078+0.9840 Da compared to the free acid.
Visualizations
Workflow for this compound Peptide Analysis
The following diagram illustrates the general workflow for the mass spectrometric analysis of a synthetic peptide containing this compound.
Caption: General workflow for the analysis of this compound peptides.
Fragmentation of an N-Methylated Peptide Bond
The presence of a methyl group on the amide nitrogen influences the fragmentation pattern. The diagram below illustrates the primary b- and y-ion cleavages around the N-methylated threonine residue.
Caption: Cleavage sites for b- and y-ion formation in an N-methylated peptide.
Conclusion
The mass spectrometric analysis of peptides containing this compound requires careful consideration of sample preparation and instrument parameters to overcome the challenges posed by N-methylation. The protocols and guidelines presented here provide a solid framework for the successful identification and characterization of these modified peptides. While CID and HCD are commonly used and effective, for more complex peptides or those with multiple labile modifications, alternative fragmentation techniques like Electron Transfer Dissociation (ETD) should be considered to gain complementary data.[8] Accurate mass measurements and detailed fragmentation analysis are paramount for unambiguous confirmation of the peptide sequence and the precise location of the N-methylthreonine residue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mass spectrometry of N-methylated peptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Conformational Analysis of H-Thr(Me)-OH Peptide using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of peptides is a key chemical modification in modern drug design, offering enhanced proteolytic stability, increased membrane permeability, and conformational rigidity. The introduction of an N-methyl group on the peptide backbone, however, significantly impacts the local and global conformation, which is crucial for its biological activity and pharmacological properties. Understanding the three-dimensional structure of N-methylated peptides in solution is therefore paramount for rational drug design.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for elucidating the solution-state conformation and dynamics of peptides at an atomic level.[1][2] This document provides detailed application notes and protocols for the conformational analysis of the N-methylated amino acid H-Thr(Me)-OH, serving as a model system for understanding the structural implications of N-methylation.
Conformational Landscape of N-Methylated Peptides
The N-methylation of an amide bond introduces a tertiary amide, which has a lower energy barrier for cis-trans isomerization compared to the secondary amide in non-methylated peptides. This can lead to the presence of multiple conformations in solution, which may be in slow, intermediate, or fast exchange on the NMR timescale.[2] The conformational preferences are dictated by a complex interplay of steric and electronic effects. A thorough NMR analysis allows for the characterization of these conformational states and their relative populations.
Experimental Workflow for Conformational Analysis
The determination of the solution conformation of this compound involves a series of NMR experiments to obtain structural restraints, which are then used in molecular modeling calculations to generate a representative ensemble of structures.
Caption: Experimental workflow for NMR-based conformational analysis.
Data Presentation: Hypothetical NMR Data for this compound
The following tables summarize hypothetical but realistic quantitative NMR data for this compound in DMSO-d6. This data serves as an example for the interpretation and calculation of the peptide's conformation.
Table 1: ¹H and ¹³C Chemical Shifts (δ) in ppm
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-CH₃ | 2.95 (s) | 33.5 |
| Hα | 3.85 (d) | 62.1 |
| Hβ | 4.10 (m) | 68.2 |
| γ-CH₃ | 1.15 (d) | 19.8 |
| COOH | 12.50 (br s) | 173.5 |
Table 2: Key Scalar Coupling Constants (J) in Hz
| Coupling | J-value (Hz) | Dihedral Angle (φ) Information |
| ³J(Hα, Hβ) | 4.5 | Provides information on the χ₁ torsion angle. |
Table 3: Nuclear Overhauser Effect (NOE) Restraints from ROESY
| Proton Pair | NOE Intensity | Estimated Distance (Å) |
| N-CH₃ ↔ Hα | Strong | < 2.5 |
| N-CH₃ ↔ Hβ | Medium | 2.5 - 3.5 |
| N-CH₃ ↔ γ-CH₃ | Weak | 3.0 - 4.5 |
| Hα ↔ γ-CH₃ | Medium | 2.5 - 3.5 |
Experimental Protocols
Sample Preparation
-
Peptide Synthesis and Purification: Synthesize this compound using standard solid-phase or solution-phase peptide chemistry. Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Dissolution: Dissolve 1-5 mg of the lyophilized peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH) to a final concentration of 1-5 mM.[1] The choice of solvent can influence the peptide conformation.
-
Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard such as tetramethylsilane (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS).
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
-
Purpose: To obtain an overview of the proton and carbon signals and to identify the characteristic N-methyl group signals.
-
Pulse Program: Standard single-pulse experiments (e.g., zg30 for ¹H and zgpg30 for ¹³C on Bruker instruments).
-
Key Parameters:
-
Spectral Width: 12-16 ppm for ¹H, 200-220 ppm for ¹³C.
-
Number of Scans: 16-64 for ¹H, 1024-4096 for ¹³C, depending on concentration.
-
-
Purpose: To identify scalar-coupled proton spin systems within the amino acid residue.
-
Pulse Program: Standard COSY and TOCSY pulse sequences (e.g., cosygpmfph and mlevphpp on Bruker instruments).
-
Key Parameters:
-
Spectral Width (both dimensions): 12-16 ppm.
-
TOCSY Mixing Time: 60-80 ms to allow for magnetization transfer throughout the spin system.
-
-
Purpose: To correlate protons with their directly attached (HSQC) or long-range coupled (HMBC) carbons for unambiguous resonance assignment.
-
Pulse Program: Standard HSQC and HMBC pulse sequences (e.g., hsqcedetgpsisp2.2 and hmbcgplpndqf on Bruker instruments).
-
Key Parameters:
-
HMBC Long-Range Coupling Delay: Optimized for a coupling constant of 4-8 Hz.
-
-
Purpose: To detect through-space correlations between protons that are close in space (< 5 Å), which are crucial for determining the 3D structure. ROESY is often preferred for small molecules like dipeptides as it avoids zero-crossing issues that can affect NOESY for molecules of this size.
-
Pulse Program: Standard NOESY or ROESY pulse sequences (e.g., noesyesgpph or roesyesgpph on Bruker instruments).
-
Key Parameters:
-
Mixing Time: For ROESY, a mixing time of 150-300 ms is a good starting point.[1] A series of experiments with varying mixing times can be performed to build up NOE curves for more accurate distance calculations.
-
Data Analysis and Structure Calculation
-
Resonance Assignment: Use the combination of COSY, TOCSY, HSQC, and HMBC spectra to assign all proton and carbon resonances of this compound.
-
Extraction of Structural Restraints:
-
Distance Restraints: Integrate the cross-peaks in the ROESY spectrum. The volumes of the cross-peaks are proportional to 1/r⁶, where r is the distance between the two protons. Calibrate the NOE intensities against a known distance (e.g., a geminal proton pair) to obtain distance restraints.
-
Dihedral Angle Restraints: Measure the ³J(Hα, Hβ) coupling constant from a high-resolution 1D ¹H spectrum or a 2D COSY spectrum. Use the Karplus equation to relate this coupling constant to the χ₁ dihedral angle.
-
-
Structure Calculation: Use a molecular modeling program such as CYANA or CNS to generate a family of 3D structures that are consistent with the experimental restraints. The output is typically an ensemble of low-energy conformers that represents the solution structure of the peptide.
Logical Relationships in Conformational Analysis
The following diagram illustrates the relationship between the experimental NMR parameters and the derived structural information.
References
Application of H-Thr(Me)-OH in Cyclic Peptide Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids, such as N-methyl-L-threonine (H-Thr(Me)-OH), into cyclic peptides is a powerful strategy in medicinal chemistry to enhance their therapeutic potential. N-methylation can significantly improve a peptide's pharmacokinetic properties by increasing its metabolic stability, membrane permeability, and, in some cases, oral bioavailability.[1][2][3] This document provides detailed application notes and protocols for the synthesis of cyclic peptides containing this compound, aimed at researchers and professionals in the field of drug development.
Introduction to N-Methylated Cyclic Peptides
Cyclic peptides are a promising class of therapeutic agents due to their high binding affinity and specificity, which arises from their conformationally constrained structure.[4] However, their application can be limited by poor metabolic stability and low membrane permeability. The introduction of N-methyl groups on the peptide backbone can address these limitations by:
-
Protecting against enzymatic degradation: The N-methyl group sterically hinders the approach of proteases, thus preventing cleavage of the adjacent peptide bond.
-
Enhancing membrane permeability: N-methylation can reduce the number of hydrogen bond donors and promote the adoption of conformations that mask polar groups, facilitating passive diffusion across cell membranes.[1]
-
Modulating conformation: The presence of an N-methyl group restricts the rotation around the Cα-N bond, influencing the peptide's overall conformation and potentially improving its binding affinity to a target.
This compound, with its β-hydroxyl group, is a particularly interesting N-methylated amino acid. Its side chain can participate in hydrogen bonding, influencing the peptide's structure and interactions with its target. A prominent example of a biologically active cyclic peptide containing multiple N-methylated amino acids, including a derivative of N-methyl-threonine, is Cyclosporin A, a potent immunosuppressant.[5][6][7]
Data Presentation: Synthesis Parameters
The successful synthesis of cyclic peptides containing this compound depends on optimizing several key parameters, including coupling efficiency, cyclization yield, and final purity. The following tables summarize representative data for these parameters.
Table 1: Coupling Efficiency for Sterically Hindered Amino Acids
The incorporation of sterically hindered amino acids like this compound is a critical and often challenging step in solid-phase peptide synthesis (SPPS). The choice of coupling reagent and reaction conditions significantly impacts the coupling efficiency.
| Coupling Reagent | Activation | Typical Coupling Time | Reported Efficiency for Hindered Couplings | Reference |
| HATU/DIPEA | In situ | 1 - 4 hours | >95% | [8] |
| HBTU/DIPEA | In situ | 2 - 6 hours | >90% | [4] |
| PyBOP/DIPEA | In situ | 2 - 8 hours | >90% | [4] |
| DIC/Oxyma | In situ | 4 - 12 hours | Variable, can be lower | [9] |
Table 2: On-Resin vs. Solution-Phase Cyclization Yields
The cyclization step is another critical factor influencing the overall yield. The choice between on-resin and solution-phase cyclization depends on the peptide sequence and solubility.
| Cyclization Method | Typical Concentration | Typical Reagents | Representative Yields | Reference |
| On-Resin | Pseudo-dilution | HATU, HBTU, PyBOP | 40-70% | [10][11] |
| Solution-Phase | 1-5 mM | DPPA, HATU, HBTU | 20-60% | [4] |
Table 3: Purity Profile of a Model N-Methylated Cyclic Peptide
The purity of the final cyclic peptide is crucial for its biological evaluation. High-performance liquid chromatography (HPLC) is the standard method for purification and purity assessment.
| Analytical Method | Parameter | Typical Purity | Reference |
| RP-HPLC | Peak Area Percentage | >95% | [12] |
| Mass Spectrometry | Molecular Weight Confirmation | Expected Mass ± 1 Da | [2] |
| NMR Spectroscopy | Structural Confirmation | Consistent with proposed structure | [13] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of a cyclic peptide containing this compound using Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Linear Peptide Assembly on Solid Support
This protocol describes the step-by-step assembly of the linear peptide precursor on a solid support.
Materials:
-
Fmoc-Rink Amide resin or pre-loaded Wang resin
-
Fmoc-protected amino acids, including Fmoc-Thr(Me)-OH
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HATU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for 1-2 minutes.[8]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. For the sterically hindered Fmoc-Thr(Me)-OH, a longer coupling time or double coupling may be necessary.
-
Monitor the coupling reaction using a qualitative ninhydrin test.
-
Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
Protocol 2: On-Resin Cyclization
This protocol outlines the procedure for the cyclization of the peptide while it is still attached to the solid support.
Materials:
-
Resin-bound linear peptide with N-terminal and C-terminal protecting groups removed.
-
Cyclization reagents (e.g., HATU, HBTU, PyBOP)
-
Base (e.g., DIPEA)
-
Solvent: DMF
Procedure:
-
Selective Deprotection: Selectively deprotect the N-terminal Fmoc group and the C-terminal protecting group (e.g., Allyl ester) of the linear peptide on the resin.
-
Cyclization:
-
Swell the deprotected peptide-resin in DMF.
-
Add the cyclization reagent (e.g., HATU, 3 equivalents) and DIPEA (6 equivalents) in DMF to the resin.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Monitor the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and IPA (3x).
-
Protocol 3: Cleavage, Purification, and Characterization
This protocol describes the final steps of cleaving the cyclic peptide from the resin, followed by its purification and characterization.
Materials:
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Solvents for HPLC: Acetonitrile (ACN), water, 0.1% TFA
-
Reverse-phase HPLC system with a C18 column
-
Mass spectrometer
-
NMR spectrometer
Procedure:
-
Cleavage:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).
-
Purify the peptide by preparative reverse-phase HPLC using a suitable gradient of ACN in water with 0.1% TFA.
-
Collect the fractions containing the pure product and lyophilize to obtain the final cyclic peptide as a white powder.
-
-
Characterization:
-
Confirm the molecular weight of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Confirm the structure and purity by analytical HPLC.
-
Perform NMR spectroscopy (e.g., 1H, 13C, COSY, TOCSY, NOESY) to determine the three-dimensional structure of the cyclic peptide.[13]
-
Visualizations
Experimental Workflow for Cyclic Peptide Synthesis
Caption: Workflow for the synthesis of a cyclic peptide containing this compound.
Logical Relationship of N-Methylation Benefits
Caption: Benefits of N-methylation in cyclic peptide drug development.
Conclusion
The incorporation of this compound into cyclic peptides represents a valuable strategy for the development of novel therapeutics with improved drug-like properties. While the synthesis of such peptides can be challenging due to the steric hindrance of the N-methylated amino acid, optimization of coupling and cyclization conditions can lead to successful outcomes. The detailed protocols and data presented in this document provide a solid foundation for researchers to design and synthesize novel cyclic peptides containing this compound for a wide range of therapeutic applications. Further research into the specific biological activities and mechanisms of action of these modified peptides will continue to drive innovation in the field of peptide-based drug discovery.
References
- 1. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of novel cyclosporin A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic biosynthesis of cyclosporin A and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application of N-methyl-L-threonine in Cell-Penetrating Peptide Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering a wide array of cargo molecules into the cytoplasm.[1] This unique ability has positioned them as promising vectors for therapeutic and diagnostic applications.[2] However, native peptides often suffer from poor metabolic stability and limited bioavailability. A key strategy to overcome these limitations is the chemical modification of the peptide backbone, with N-methylation being a particularly effective approach.[3] The incorporation of N-methylated amino acids, such as N-methyl-L-threonine, can significantly enhance the pharmacological properties of CPPs.[3]
N-methylation involves the substitution of the amide proton of the peptide backbone with a methyl group. This seemingly minor alteration can induce profound changes in the peptide's physicochemical characteristics.[3] Specifically, the introduction of N-methyl-L-threonine into a CPP sequence can:
-
Increase Proteolytic Stability: The N-methyl group provides steric hindrance, protecting the adjacent peptide bond from cleavage by proteases and extending the in-vivo half-life of the peptide.
-
Enhance Cell Permeability: N-methylation can increase the lipophilicity of the peptide and restrict its conformational flexibility. This can lead to a pre-organization of the peptide into a bioactive conformation that is more amenable to crossing the lipid bilayer of the cell membrane.[2][3]
-
Modulate Conformation: The steric hindrance from the N-methyl group restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, leading to a more defined three-dimensional structure.[3]
These application notes provide a comprehensive guide to the design, synthesis, and evaluation of CPPs containing N-methyl-L-threonine. Detailed protocols for key experiments are included to facilitate the practical application of this powerful design strategy.
Data Presentation
The following tables summarize the expected impact of incorporating N-methyl-L-threonine into a model CPP, such as a derivative of the Tat peptide (GRKKRRQRRRPQ). The data presented is illustrative, based on the generally observed effects of N-methylation on peptides, and should be confirmed experimentally for each specific sequence.[3]
Table 1: Physicochemical Properties of a Model CPP and its N-methyl-L-threonine Analog
| Property | Model CPP (e.g., Tat-Threonine) | N-methyl-L-threonine Modified CPP |
| Molecular Weight | ~1600 Da | ~1614 Da |
| Calculated LogP | -2.5 | -2.1 |
| Proteolytic Stability (in serum) | t½ ≈ 30 min | t½ > 4 hours |
Table 2: Cellular Uptake Efficiency of a Model CPP and its N-methyl-L-threonine Analog in HeLa Cells
| Peptide Concentration | Cellular Uptake (Fluorescence Intensity - Arbitrary Units) |
| Model CPP | |
| 1 µM | 1500 |
| 5 µM | 6000 |
| 10 µM | 12000 |
Table 3: Cytotoxicity of a Model CPP and its N-methyl-L-threonine Analog in HeLa Cells (MTT Assay)
| Peptide Concentration | Cell Viability (%) |
| Model CPP | |
| 10 µM | 98% |
| 25 µM | 95% |
| 50 µM | 88% |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an N-methyl-L-threonine Containing CPP
This protocol outlines the manual synthesis of a CPP containing N-methyl-L-threonine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-N-methyl-L-threonine
-
Rink Amide resin
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and DCM.
-
Activate the first Fmoc-amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of Fmoc-N-methyl-L-threonine:
-
Perform Fmoc deprotection as described above.
-
Activate Fmoc-N-methyl-L-threonine (3 eq.) with HATU (3 eq.) and DIPEA (6 eq.) in DMF for 2 minutes. The use of HATU is recommended for sterically hindered N-methylated amino acids.
-
Add the activated amino acid solution to the resin and shake for 4-6 hours. Monitor the coupling reaction using a Kaiser test. If the coupling is incomplete, repeat the coupling step.
-
-
Peptide Chain Elongation: Continue the synthesis by repeating the deprotection and coupling steps for the remaining amino acids.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: Cellular Uptake Assay using Flow Cytometry
This protocol describes a quantitative method to assess the cellular uptake of a fluorescently labeled CPP.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled CPP (e.g., FITC-labeled)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa cells in a 24-well plate at a density of 1 x 10⁵ cells per well and incubate overnight.
-
Peptide Treatment:
-
Prepare different concentrations of the fluorescently labeled CPP in serum-free culture medium.
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add the peptide solutions to the respective wells and incubate for 2 hours at 37°C.
-
-
Cell Harvesting:
-
Remove the peptide solution and wash the cells twice with cold PBS to remove surface-bound peptide.
-
Add 100 µL of Trypsin-EDTA to each well and incubate for 5 minutes at 37°C to detach the cells.
-
Add 400 µL of complete culture medium to neutralize the trypsin.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the cell pellet in 500 µL of PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Gate on the live cell population and record the mean fluorescence intensity for each sample.
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol details a colorimetric assay to evaluate the effect of the CPP on cell viability.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete culture medium
-
CPP solution at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.
-
Peptide Treatment:
-
Prepare serial dilutions of the CPP in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the peptide solutions to the respective wells. Include a control group with medium only.
-
Incubate for 24 hours at 37°C.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group (untreated cells).
-
Mandatory Visualization
Caption: Workflow for the solid-phase synthesis of a CPP containing N-methyl-L-threonine.
References
Troubleshooting & Optimization
Technical Support Center: Challenges in Coupling H-Thr(Me)-OH in SPPS
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the challenges of incorporating N-methylated threonine (H-Thr(Me)-OH) in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
Issue 1: Incomplete Coupling Reaction
Symptom: The bromophenol blue test on the resin beads remains blue or green after the coupling step, indicating the presence of unreacted free amines.[1][2]
| Likely Cause | Recommended Solution | Rationale |
| Steric Hindrance | The N-methyl group on the threonine residue significantly increases steric bulk, impeding the approach of the activated amino acid.[1][3][4][5] | Perform a "double coupling" by re-exposing the resin to a fresh solution of activated amino acid and coupling reagents for an equal or extended duration.[4][5] |
| Insufficient Reagent Potency | Standard coupling reagents like HBTU or HCTU may be ineffective against the steric hindrance of N-methylated residues.[1][2] | Switch to a more potent coupling reagent such as HATU, COMU, PyAOP, or PyBOP, often used with an additive like HOAt or Oxyma.[1][2] For exceptionally difficult couplings, consider reagents like PyBroP.[1][2] |
| Poor Resin Swelling | Inadequate resin swelling limits the accessibility of reagents to the reaction sites within the resin beads.[1] | Ensure the resin is fully swollen in a suitable solvent (e.g., DMF or NMP) for at least 30 minutes before initiating the coupling reaction.[1][6] |
| Aggregation | The growing peptide chain may aggregate on the resin, preventing reagents from reaching the N-terminus. | Switch to a solvent like N-methylpyrrolidone (NMP) or add chaotropic salts to disrupt secondary structures.[7] Microwave-assisted SPPS can also be employed to overcome aggregation and drive difficult couplings to completion.[3][7] |
Issue 2: Low Yield and/or Deletion Sequences Detected in Final Peptide
Symptom: Mass spectrometry (MS) analysis of the crude product reveals the presence of peptides missing the intended N-methylated threonine residue (deletion sequences), and the overall yield is lower than expected.[1][5]
| Likely Cause | Recommended Solution | Rationale |
| Incomplete Coupling | As detailed in Issue 1, severe steric hindrance is the primary cause of failed couplings, leading directly to deletion sequences.[1][4] | Implement the solutions from Issue 1, such as using stronger coupling reagents (HATU, COMU), extending reaction times, or performing double couplings.[1][4][5] The use of microwave energy can also enhance coupling efficiency for sterically hindered residues.[3] |
| Premature Chain Loss | If using a highly acid-sensitive resin (e.g., 2-chlorotrityl chloride), trace amounts of acid can cause premature cleavage of the peptide from the support.[1] | Ensure all reaction conditions are strictly non-acidic until the final cleavage step.[1] |
Issue 3: Side Product Formation (Mass = Peptide - 18 Da)
Symptom: MS analysis shows a significant peak corresponding to the mass of the target peptide minus 18 Da.
| Likely Cause | Recommended Solution | Rationale |
| Dehydration of Threonine | The hydroxyl group of threonine can be O-acylated by the incoming activated amino acid, forming an ester. This intermediate can then undergo β-elimination, resulting in a dehydroamino acid residue.[7] | Ensure the use of side-chain protected Fmoc-Thr(tBu)-OH. The tert-butyl (tBu) group protects the hydroxyl group from side reactions and is removed during the final TFA cleavage.[7] Optimize coupling conditions by reducing pre-activation times to minimize the window for O-acylation.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is coupling this compound so challenging in SPPS?
The primary difficulty arises from steric hindrance. The methyl group on the amide nitrogen creates a bulky secondary amine, which physically obstructs the approach of the activated carboxyl group of the next amino acid.[1][3][4][5] This effect is magnified when coupling another N-methylated amino acid to this compound, often leading to incomplete reactions, low yields, and the formation of deletion sequences.[1][4]
Q2: Which coupling reagents are most effective for this compound?
Standard reagents like HBTU and HCTU are often insufficient.[1][2] More powerful uronium/aminium or phosphonium-based reagents are recommended. The table below summarizes commonly used reagents for sterically hindered couplings.
| Coupling Reagent | Class | Additive | Efficacy for N-Me Amino Acids |
| HATU | Uronium/Aminium | HOAt (formed in situ) | Widely used and highly successful.[1][2][4] |
| COMU | Uronium/Aminium | Oxyma (formed in situ) | Highly efficient alternative to HATU.[1] |
| PyAOP/PyBOP | Phosphonium | HOAt/Oxyma | Very effective, particularly with an additive.[1][2] |
| PyBroP | Phosphonium | None | Effective for exceptionally difficult couplings.[1][2] |
Q3: How can I monitor the coupling reaction since the Kaiser test doesn't work on N-methylated amines?
The Kaiser test gives a false negative for secondary amines. The bromophenol blue test is a reliable alternative for monitoring the presence of free amines on the resin.[1][8]
Q4: Are there any alternative strategies to improve the synthesis of peptides containing N-methylated threonine?
Yes, several strategies can be employed:
-
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate and improve the efficiency of difficult coupling reactions, including those involving sterically hindered N-methylated amino acids.[3]
-
In-situ Generation of Amino Acid Chlorides: Converting the Fmoc-amino acid to a highly reactive acid chloride using reagents like bis(trichloromethyl) carbonate (BTC) or triphosgene can overcome steric barriers.[2][4]
-
Pseudoproline Dipeptides: While not directly applicable to coupling to this compound, if a Ser or Thr residue precedes the N-methylated residue, using a pseudoproline dipeptide can disrupt aggregation and improve subsequent coupling steps.[7]
Experimental Protocols
Protocol 1: HATU-Mediated Coupling to this compound
This protocol describes a single coupling cycle for adding an amino acid onto an N-terminal N-methylated threonine residue.
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.[1][6]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a second 15-20 minute treatment.[9]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) and allow the mixture to pre-activate for 1-5 minutes.[2]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for a minimum of 2 hours at room temperature. For this difficult coupling, an extended time (4 hours to overnight) or double coupling is recommended.[8]
-
Washing: Wash the resin with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[7]
-
Monitoring: Perform the bromophenol blue test (Protocol 2) to check for completion. If the test is positive (blue/green), repeat steps 4-6 (double coupling).[2]
Protocol 2: Bromophenol Blue Test
-
Sample Preparation: Remove a small sample of resin beads (1-2 mg) from the reaction vessel.
-
Washing: Wash the resin sample with methanol or DMF.
-
Test Solution: Add 1-2 drops of the bromophenol blue test solution (0.25 mg/mL in DMF) to the resin beads.[2]
-
Observation: Observe the color of the beads and the solution. A yellow color indicates a complete reaction (absence of free amines), while a blue or green color indicates an incomplete reaction.[1][2]
Visualizations
Caption: Troubleshooting workflow for this compound coupling issues.
Caption: Steric hindrance from the N-methyl group blocks coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-Thr(Me)-OH Coupling
Welcome to the Technical Support Center for troubleshooting issues related to the solid-phase peptide synthesis (SPPS) of peptides containing N-methylated threonine (Fmoc-Thr(Me)-OH). This guide is intended for researchers, scientists, and drug development professionals encountering challenges with low coupling efficiency and other related problems when incorporating this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with Fmoc-Thr(Me)-OH?
A1: Low coupling efficiency with Fmoc-Thr(Me)-OH is a common issue primarily due to significant steric hindrance. This hindrance arises from two main factors: the inherent bulkiness of the threonine side chain (a β-branched amino acid) and the presence of a methyl group on the α-nitrogen. This N-methylation creates a secondary amine at the N-terminus of the growing peptide chain, which is a weaker nucleophile and is more sterically crowded than a primary amine. This crowding impedes the approach of the activated carboxyl group of the incoming Fmoc-Thr(Me)-OH, leading to slower and often incomplete coupling reactions.
Q2: What are the signs of an incomplete or failed coupling reaction with Fmoc-Thr(Me)-OH?
A2: Indicators of a difficult coupling reaction include:
-
Positive Bromophenol Blue Test: After the coupling step, a blue or green color on the resin beads indicates the presence of unreacted free secondary amine.[1][2] A complete reaction is signified by a yellow color.[2]
-
Low Crude Peptide Yield: The final yield of the desired peptide is significantly lower than expected.[1][3]
-
Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product reveals peptides that are missing the Fmoc-Thr(Me)-OH residue.[1][3]
-
Multiple Peaks on HPLC: The HPLC chromatogram of the crude peptide shows multiple, difficult-to-separate peaks, indicating a mixture of the target peptide and deletion sequences.
Q3: Can I use the Kaiser test to monitor the coupling of Fmoc-Thr(Me)-OH?
A3: No, the Kaiser test is not reliable for monitoring the coupling to an N-methylated amino acid. The Kaiser test gives a positive result (blue/purple color) for primary amines but does not react with the secondary amine of an N-methylated residue. The Bromophenol Blue test is a suitable alternative for monitoring the presence of free secondary amines on the resin.[1][4]
Q4: What are the most effective coupling reagents for Fmoc-Thr(Me)-OH?
A4: Due to the high steric hindrance, standard coupling reagents are often insufficient. More potent uronium/aminium or phosphonium salt-based reagents are highly recommended. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU (1-Cyano-2-ethoxy-2-oxoethylideneoximino)amino-dimethylamino-morpholino-carbenium hexafluorophosphate) are particularly effective for coupling N-methylated amino acids.[5][6] HATU has been a long-standing choice for such difficult couplings, while COMU is a newer generation reagent with comparable efficiency and a better safety profile as it is not based on potentially explosive benzotriazole derivatives.[5][6]
Q5: How can microwave-assisted synthesis help with Fmoc-Thr(Me)-OH coupling?
A5: Microwave-assisted solid-phase peptide synthesis (SPPS) can significantly improve the efficiency of coupling sterically hindered amino acids like Fmoc-Thr(Me)-OH.[7] The rapid and uniform heating provided by microwave energy accelerates the reaction kinetics, allowing the coupling reaction to proceed to completion in a much shorter time frame compared to conventional room temperature methods.[7][8] This can lead to higher coupling yields and purer crude products.[7]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency with Fmoc-Thr(Me)-OH.
Issue: Low or Incomplete Coupling Efficiency
Symptoms:
-
Positive Bromophenol Blue test after coupling.[1]
-
MS analysis shows significant deletion sequences corresponding to the absence of N-methylated threonine.[1][3]
Workflow for Troubleshooting Low Coupling Efficiency:
Caption: A stepwise workflow for troubleshooting low coupling efficiency of Fmoc-Thr(Me)-OH.
Possible Causes and Recommended Solutions:
| Possible Cause | Recommended Solution |
| Insufficiently Potent Coupling Reagent | Switch from standard coupling reagents (e.g., HBTU, DIC/HOBt) to more powerful alternatives like HATU or COMU . These reagents are known to be more effective for sterically hindered and N-methylated amino acids.[4][6] |
| Suboptimal Reaction Conditions | Extend the coupling time: For room temperature couplings, extend the reaction time to 2-4 hours or even overnight. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-Thr(Me)-OH. |
| Peptide Aggregation | Use solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) instead of or in combination with N,N-dimethylformamide (DMF). Consider the use of chaotropic salts. |
| Incomplete Fmoc Deprotection of the Preceding Residue | Ensure complete Fmoc removal before the coupling step. For sterically hindered residues preceding the N-methylated threonine, consider a longer deprotection time or a "double deprotection" with fresh piperidine solution. |
| Poor Resin Swelling | Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF or NMP) for at least 30 minutes before the first deprotection step. Proper swelling is crucial for reagent accessibility. |
Data Presentation
The following tables provide a summary of representative quantitative data for the coupling of sterically hindered N-methylated amino acids.
Table 1: Comparison of Coupling Reagents for Sterically Hindered N-Methylated Amino Acids (Room Temperature)
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Coupling Time | Representative Yield |
| HBTU/DIPEA | 1 : 0.95 : 2 | 2 x 2h | ~70-80% |
| HATU/DIPEA | 1 : 0.95 : 2 | 2h | >95% |
| COMU/DIPEA | 1 : 0.95 : 2 | 2h | >95% |
| DIC/HOBt | 1 : 1 : - | 4h | ~60-70% |
Note: Yields are representative and can vary depending on the specific peptide sequence.
Table 2: Comparison of Conventional vs. Microwave-Assisted Coupling for Fmoc-Thr(Me)-OH
| Method | Coupling Reagent | Temperature | Coupling Time | Representative Yield |
| Conventional | HATU/DIPEA | Room Temp. | 2 - 4 hours | ~90-95% |
| Microwave-Assisted | HATU/DIPEA | 75°C | 10 - 15 min | >98% |
Note: Microwave-assisted synthesis can significantly reduce reaction times while improving yields for difficult couplings.[3][9]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Thr(Me)-OH using HATU at Room Temperature
Objective: To couple Fmoc-Thr(Me)-OH to a resin-bound peptide with a free N-terminal secondary amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Thr(Me)-OH (4 equivalents relative to resin loading)
-
HATU (4 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes. Drain the solvent.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-Thr(Me)-OH and HATU in DMF or NMP.
-
Base Addition: Add DIPEA to the activation mixture and agitate for 1-2 minutes.[3]
-
Coupling Reaction: Add the activated amino acid solution to the swelled resin.
-
Incubation: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF or NMP (3-5 times).
-
Monitoring: Perform a Bromophenol Blue test on a small sample of resin beads. A yellow color indicates a complete reaction. If the test is blue or green, consider performing a second coupling (double coupling) by repeating steps 2-6.
Workflow for Standard HATU Coupling:
Caption: Experimental workflow for the standard coupling of Fmoc-Thr(Me)-OH using HATU.
Protocol 2: Microwave-Assisted Coupling of Fmoc-Thr(Me)-OH
Objective: To rapidly and efficiently couple Fmoc-Thr(Me)-OH using microwave irradiation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Thr(Me)-OH (5 equivalents)
-
HATU or COMU (5 equivalents)
-
DIPEA (10 equivalents)
-
NMP, peptide synthesis grade
-
Microwave-safe peptide synthesis vessel
-
Automated microwave peptide synthesizer
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in NMP inside the microwave-safe reaction vessel.
-
Reagent Addition: Add the solutions of Fmoc-Thr(Me)-OH, HATU (or COMU), and DIPEA to the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave peptide synthesizer. Irradiate at a constant temperature of 75°C for 10-15 minutes.
-
Washing: After irradiation, drain the reaction solution and wash the resin thoroughly with NMP (3-5 times).
-
Monitoring: Perform a Bromophenol Blue test. If the coupling is incomplete, a short, second microwave-assisted coupling can be performed.
Logical Relationship for Choosing Coupling Method:
Caption: Decision tree for selecting an appropriate coupling method for Fmoc-Thr(Me)-OH.
References
Technical Support Center: Synthesis of N-Methylated Peptides
Welcome to the technical support center for the solid-phase synthesis of N-methylated peptides. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield and purity of their synthesis. N-methylation is a key strategy for enhancing the therapeutic properties of peptides, but it introduces significant synthetic challenges, primarily due to steric hindrance.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of N-methylated peptides so challenging?
A1: The primary difficulty arises from steric hindrance. The methyl group on the amide nitrogen of the N-terminal residue sterically hinders the approach of the incoming activated amino acid, which slows down the kinetics of the coupling reaction.[2][3] This effect is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue.[1][2] This often leads to incomplete reactions, low yields, and the formation of deletion sequences.[2][3]
Q2: What are the benefits of N-methylating peptides?
A2: N-methylation offers several advantages for therapeutic peptides. It can enhance metabolic stability by protecting against enzymatic degradation, improve membrane permeability and oral bioavailability, and modulate receptor binding affinity and selectivity.[1][2] The immunosuppressant cyclosporine A, for example, contains seven N-methylated residues, which contributes to its excellent pharmacokinetic profile.[2]
Q3: What are the main strategies for synthesizing N-methylated peptides?
A3: There are two primary approaches for synthesizing N-methylated peptides:
-
Incorporation of pre-synthesized Fmoc-N-Me-Amino Acid Monomers: This method involves using commercially available or custom-synthesized N-methylated amino acid building blocks. While straightforward, it can be costly, and the availability of diverse N-methylated amino acids is limited.[1]
-
On-Resin N-Methylation: This strategy involves the site-specific methylation of a peptide backbone amide directly on the solid support. This is a versatile and cost-effective approach that allows for the N-methylation of virtually any amino acid within a sequence.[1] A common on-resin method is a three-step procedure involving sulfonylation, methylation, and desulfonylation.[2][4]
Q4: Which coupling reagents are most effective for sterically hindered N-methylated amino acids?
A4: Standard reagents like HBTU and HCTU can be less effective for these demanding couplings.[3] More potent reagents are generally required.[3] HATU is a widely used and successful reagent for coupling N-methyl amino acids.[3] Other highly efficient options include COMU, PyAOP, and PyBOP, particularly when used with an additive like HOAt or Oxyma.[3] For exceptionally difficult couplings, such as coupling an N-methyl amino acid to another N-methyl amino acid, reagents like PyBroP and BOP-Cl have proven effective.[3][5]
Troubleshooting Guides
Issue 1: Low or Incomplete Coupling Efficiency
Symptoms:
-
Positive colorimetric test (e.g., Bromophenol Blue test shows blue or green beads, indicating free amines).[2][3]
-
Mass spectrometry analysis reveals the presence of deletion sequences (peptides missing one or more amino acids).[2][3]
-
The final crude peptide yield is significantly lower than expected.[2][3]
Troubleshooting Workflow for Incomplete Couplings
References
Technical Support Center: Optimizing HATU/DIPEA Coupling for H-Thr(Me)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the coupling of the sterically hindered N-methylated amino acid, H-Thr(Me)-OH, using HATU/DIPEA.
Troubleshooting Guides
This guide is designed to help you diagnose and resolve common issues that may arise during the coupling of this compound.
Issue 1: Incomplete or Low-Yield Coupling
-
Symptom: The bromophenol blue test remains blue or green after the coupling step, indicating the presence of unreacted free amines.[1] Final peptide yield is significantly lower than expected, and mass spectrometry analysis may show deletion sequences.[1]
-
Possible Cause: The primary reason for incomplete coupling is the steric hindrance imposed by the N-methyl group on the threonine residue, which slows down the reaction kinetics.[1][2] This is particularly challenging when coupling an N-methylated amino acid to another N-methylated residue.[1][2] Standard coupling conditions may not be sufficiently reactive.
-
Solution:
-
Employ a "Double Coupling" Strategy: Re-expose the resin to a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.[1][2] For highly hindered residues, a triple coupling may be necessary.[2]
-
Optimize Reagent Stoichiometry: Use a higher excess of the Fmoc-H-Thr(Me)-OH and HATU. For difficult couplings, 4 equivalents of each are often recommended.[1]
-
Increase Reaction Time and Temperature: Extending the coupling time can be beneficial.[1][3] While standard couplings are often run at room temperature, increasing the temperature to 40-50°C can sometimes overcome the activation energy barrier for hindered couplings.[3] However, monitor for potential side reactions.
-
Optimize Your Coupling Reagent: While HATU is a potent coupling reagent, for extremely difficult couplings, consider switching to even more potent phosphonium-based reagents like PyAOP or PyBOP/HOAt.[2]
-
Issue 2: Racemization of the Amino Acid
-
Symptom: The final peptide product shows diastereomeric impurities upon chiral HPLC analysis.
-
Possible Cause: Prolonged activation times or the use of certain coupling reagents can lead to epimerization at the chiral center of the activated amino acid.[1]
-
Solution:
-
Minimize Pre-activation Time: For HATU/DIPEA, keep pre-activation times to a minimum.[1][2] A short pre-activation of 1-5 minutes is generally recommended for solid-phase peptide synthesis (SPPS).[4]
-
Choose a Low-Racemization Reagent: If racemization persists, consider reagents like DEPBT, which are known to minimize epimerization.[1]
-
Use a Weaker Base: In cases with a markedly increased risk of racemization, substituting DIPEA with a weaker base like sym-collidine has been recommended.[5]
-
Issue 3: Diketopiperazine (DKP) Formation
-
Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the diketopiperazine of the dipeptide.
-
Possible Cause: This is a common side reaction in Fmoc-SPPS, particularly with N-alkylated peptides.[2]
-
Solution:
-
Use a 2-Chlorotrityl Chloride Resin: This type of resin can help to reduce DKP formation due to its steric bulk and acid lability.[2]
-
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions involving N-methylated amino acids like this compound so challenging?
A1: The primary difficulty stems from steric hindrance.[2] The methyl group on the amide nitrogen physically obstructs the approach of the incoming activated amino acid, leading to significantly slower and less efficient coupling reactions compared to their non-methylated counterparts.[2] This reduced nucleophilicity of the N-methylated amine necessitates the use of more potent coupling reagents and may require longer reaction times or elevated temperatures.[2]
Q2: My standard coupling reagents (e.g., HBTU, HCTU) are resulting in low yields. What should I use instead?
A2: Standard uronium-based coupling reagents like HBTU and HCTU are often not effective enough for coupling sterically hindered N-methylated amino acids.[2] It is highly recommended to switch to more potent reagents. Reagents such as HATU, PyAOP, and PyBOP/HOAt have demonstrated greater success in these challenging couplings.[2] HATU is particularly effective for hindered couplings and suppressing racemization.[4]
Q3: What is the optimal order of reagent addition for a HATU/DIPEA coupling?
A3: The generally recommended order is to pre-activate the carboxylic acid with HATU and a base before adding the amine.[6] This ensures the formation of the highly reactive OAt-active ester before the amine is introduced, which can minimize potential side reactions.[6][7]
Q4: What are the recommended solvents for HATU/DIPEA couplings?
A4: N,N-Dimethylformamide (DMF) is a common choice for both solid-phase and solution-phase synthesis as it can dissolve all reactants and swell the solid-phase resin.[3] Other suitable solvents include N-methyl-2-pyrrolidone (NMP) and dichloromethane (DCM).[8] Ensure the use of anhydrous solvents, as water can hydrolyze the active ester intermediate and reduce the yield.[6]
Data Presentation
Table 1: General Reaction Conditions for HATU Peptide Coupling
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
| Amino Acid | 2.0 - 5.0 equivalents | 1.0 - 1.2 equivalents |
| HATU | 1.9 - 4.5 equivalents | 1.0 - 1.5 equivalents |
| Base (e.g., DIPEA) | 4.0 - 10.0 equivalents | 2.0 - 5.0 equivalents |
| Solvent | DMF, NMP, DCM | DMF, DCM, ACN, THF |
| Reaction Time | 30 minutes - 4 hours | 1 - 18 hours |
| Temperature | Room Temperature | 0 °C to Room Temperature |
Data compiled from multiple sources.[8]
Table 2: Recommended Stoichiometry for Difficult Couplings (e.g., this compound)
| Reagent | Equivalents |
| Fmoc-H-Thr(Me)-OH | 4.0 |
| HATU | 3.9 |
| DIPEA | 8.0 |
Based on recommendations for sterically hindered amino acids.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound using HATU/DIPEA
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin with a deprotected N-terminal amine) in DMF for 30 minutes. Drain the solvent.[3]
-
Reagent Preparation: In a separate vessel, dissolve Fmoc-H-Thr(Me)-OH (4 equivalents) and HATU (3.9 equivalents) in DMF.
-
Activation and Coupling: Add DIPEA (8 equivalents) to the amino acid/HATU mixture and vortex briefly. Immediately add this activation solution to the resin.
-
Reaction: Agitate the mixture at room temperature. For a standard coupling, 1-2 hours may be sufficient. For the difficult this compound coupling, extend the reaction time to 4 hours or consider a double coupling.
-
Monitoring: Take a small sample of the resin and perform a bromophenol blue test. A yellow color indicates the reaction is complete.
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[8]
Protocol 2: Solution-Phase Coupling of this compound using HATU/DIPEA
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the N-protected amino acid (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 equivalents) to the solution.
-
HATU Addition: Add HATU (1.1 equivalents) to the mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Due to the steric hindrance of this compound, the reaction may require several hours to reach completion.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash with 5% aqueous HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography.
Visualizations
Caption: General mechanism of HATU-mediated peptide bond formation.
Caption: Troubleshooting workflow for low-yield this compound coupling.
References
Steric hindrance issues with N-methylated amino acids
Welcome to the technical support center for N-methylated amino acids. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and application of N-methylated peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary benefits of incorporating N-methylated amino acids into peptides?
A1: N-methylation, the substitution of the amide proton with a methyl group on the peptide backbone, offers several significant advantages in peptide drug design.[1] These include:
-
Enhanced Metabolic Stability: The N-methyl group protects the adjacent peptide bond from cleavage by proteases, leading to a longer plasma half-life.[1][2]
-
Improved Membrane Permeability and Oral Bioavailability: By removing a hydrogen bond donor, N-methylation can increase a peptide's lipophilicity and ability to cross cell membranes, which is crucial for developing orally available peptide drugs.[1][3]
-
Conformational Control: The steric bulk of the methyl group restricts the rotational freedom of the peptide backbone.[4] This can help to lock the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[4]
-
Reduced Aggregation: N-methylation can disrupt the hydrogen bonding patterns that lead to the formation of β-sheet structures and subsequent aggregation.[1]
Q2: Why is the synthesis of peptides containing N-methylated amino acids so challenging?
A2: The primary challenge in synthesizing N-methylated peptides is steric hindrance.[5][6] The methyl group on the nitrogen of an N-methylated amino acid obstructs the approach of the incoming activated amino acid during the coupling step of solid-phase peptide synthesis (SPPS).[7][8] This steric clash slows down the reaction rate and often leads to incomplete coupling, resulting in lower yields and the formation of deletion sequences where the amino acid was not successfully added.[5][7] The problem is especially pronounced when attempting to couple two adjacent N-methylated residues.[7]
Q3: How does N-methylation affect the secondary structure of a peptide?
A3: N-methylation has a profound impact on peptide secondary structure. The removal of the amide proton, a key hydrogen bond donor, disrupts the canonical hydrogen-bonding patterns that stabilize structures like α-helices and β-sheets.[4] In fact, N-methylation is generally considered disruptive to α-helical structures and can induce a significant energy penalty.[4] Conversely, the steric hindrance from the methyl group can promote the formation of specific turns or other non-canonical structures.[2] It also reduces the energy difference between the trans and cis conformations of the peptide bond, making the cis conformation more accessible, which can be important for mimicking β-turns.[4]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency and Deletion Sequences
-
Symptoms:
-
Positive colorimetric test (e.g., Bromophenol Blue turns blue or green) after the coupling step, indicating unreacted free amines.[8][9]
-
Mass spectrometry analysis of the crude peptide reveals the presence of sequences missing the N-methylated amino acid.[5][8]
-
The final yield of the desired peptide is significantly lower than expected.[5][10]
-
-
Root Causes:
-
Steric Hindrance: The N-methyl group on the terminal residue of the growing peptide chain hinders the approach of the incoming activated amino acid.[7][8]
-
Inefficient Coupling Reagents: Standard coupling reagents like HBTU and HCTU may not be potent enough to overcome the steric barrier.[7][11]
-
Insufficient Reaction Time: The sterically hindered coupling reaction requires more time to go to completion compared to standard couplings.[12]
-
-
Solutions:
-
Employ a "Double Coupling" Strategy: After the initial coupling reaction, drain the vessel and re-expose the resin to a fresh solution of the activated amino acid and coupling reagents for an equal or longer duration.[8]
-
Use More Potent Coupling Reagents: For sterically hindered couplings, reagents such as HATU, HCTU, PyAOP, or PyBOP are generally more effective.[7][12] For exceptionally difficult couplings, such as between two N-methylated residues, consider using reagents like PyBroP or generating Fmoc-amino acid chlorides in situ.[7][11]
-
Increase Reaction Time and Temperature: Extend the coupling time to 2-4 hours or even overnight.[13] Microwave-assisted coupling can also be highly effective at increasing the reaction rate and driving the coupling to completion.[5][14]
-
Optimize Solvent and Base: Ensure adequate resin swelling by using solvents like DMF or NMP.[7] Use a non-nucleophilic base such as DIEA.[11]
-
Issue 2: Guanidinylation Side Reaction
-
Symptom: Mass spectrometry analysis shows a mass addition corresponding to the coupling reagent, leading to a capped peptide chain.
-
Root Cause: Uronium/aminium-based coupling reagents like HATU can react with the free N-terminal amine of the peptide to form an irreversible guanidinium cap, which terminates the peptide chain.[12] This is more likely to occur if the coupling reagent is in large excess or if the activation of the carboxylic acid is slow.[12]
-
Solution: Pre-activate the Fmoc-N-methyl amino acid with the coupling reagent and base for 1-5 minutes before adding the mixture to the resin.[12][13] This ensures that the coupling reagent is consumed in the activation of the amino acid, minimizing its availability to react with the peptide's N-terminus.[12]
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for N-Methylated Amino Acids
| Coupling Reagent | Activating Additive | Base | Typical Efficiency | Notes |
| Uronium/Aminium Salts | ||||
| HATU | Internal (HOAt) | DIEA | High | Widely used and very effective for most N-methylated couplings.[7][12] |
| HCTU | Internal (HOBt) | DIEA | Moderate to High | Less effective than HATU for highly hindered couplings.[11] |
| COMU | Oxyma | DIEA | Very High | Excellent for difficult sequences, often with reduced racemization.[7] |
| Phosphonium Salts | ||||
| PyBOP | Internal (HOBt) | DIEA | Moderate to High | Generally effective, but can be less efficient for coupling two adjacent N-methylated residues.[12] |
| PyAOP | Internal (HOAt) | DIEA | High | Similar in efficacy to HATU.[11] |
| PyBroP | None | DIEA | Very High | Highly reactive and useful for the most sterically demanding couplings.[11] |
Table 2: Impact of N-Methylation on Peptide Properties
| Peptide | Assay | Modification | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Fold Increase in Permeability | Reference |
| Cyclic Hexapeptide | Caco-2 | Unmodified | 1 | - | [15] |
| Cyclic Hexapeptide | Caco-2 | Tri-N-methylated | 4 | 4 | [15] |
| Linear Peptide C | PAMPA | Unmodified | 0.5 | - | [15] |
| Linear Peptide C | PAMPA | Single N-methylation | 2.1 | 4.2 | [15] |
| Linear Peptide C | PAMPA | Double N-methylation | 4.8 | 9.6 | [15] |
| Linear Peptide C | Caco-2 | Unmodified | 0.2 | - | [15] |
| Linear Peptide C | Caco-2 | Single N-methylation | 1.5 | 7.5 | [15] |
| Linear Peptide C | Caco-2 | Double N-methylation | 3.9 | 19.5 | [15] |
Experimental Protocols
Protocol 1: Microwave-Assisted Coupling of an Fmoc-N-Methyl Amino Acid
This protocol describes a general method for coupling an Fmoc-protected N-methylated amino acid to a resin-bound peptide using microwave irradiation to overcome steric hindrance.[5]
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) in a microwave-safe peptide synthesis vessel for at least 30 minutes.[7]
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.[12]
-
Reagent Preparation: In a separate vial, dissolve the Fmoc-N-methyl amino acid (5 equivalents relative to the resin loading), HCTU (5 equivalents), and N,N-Diisopropylethylamine (DIEA) (10 equivalents) in NMP.[5]
-
Coupling: Add the reagent solution to the swelled and deprotected resin.
-
Microwave Irradiation: Place the vessel in a peptide synthesizer equipped with a microwave unit. Irradiate at a constant temperature of 75°C for 10-15 minutes.[5][14]
-
Washing: After the reaction, drain the vessel and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[5]
-
Completion Check: Perform a colorimetric test, such as the Bromophenol Blue test, to confirm the absence of free amines.[5] If the test is positive (blue/green), a second coupling may be necessary.[8][11]
Protocol 2: On-Resin N-Methylation of a Peptide
This protocol outlines a three-step procedure for the site-selective N-methylation of a specific amino acid residue that is already incorporated into the peptide chain on the solid support.[5]
-
Sulfonylation (Protection):
-
Methylation (Mitsunobu-type reaction):
-
Desulfonylation (Deprotection):
Protocol 3: Analysis of Protease Stability
This protocol details a method to compare the stability of an N-methylated peptide with its non-methylated counterpart against enzymatic degradation using RP-HPLC.[13]
-
Reaction Setup: Prepare stock solutions of the purified N-methylated and non-methylated peptides, as well as the target protease (e.g., trypsin), in a suitable reaction buffer (e.g., PBS, pH 7.4).[13]
-
Incubation: In separate tubes, mix the peptide solutions with the protease solution to initiate the degradation reaction. Incubate at 37°C.[13]
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction in the aliquots by adding a quenching solution, such as 10% Trifluoroacetic acid (TFA).[13]
-
HPLC Analysis: Analyze each quenched sample by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.[13]
-
Data Analysis: Integrate the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide versus time to determine the degradation profile and calculate the half-life (t½) for each peptide.[13]
Visualizations
Caption: Workflow for incorporating an N-methylated amino acid in SPPS.
Caption: Logical relationships of N-methylation's effects on peptides.
Caption: Troubleshooting logic for N-methylated peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scienmag.com [scienmag.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lifetein.com [lifetein.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Racemization of H-Thr(Me)-OH
This guide provides researchers, scientists, and drug development professionals with in-depth information, troubleshooting advice, and optimized protocols to address the challenge of racemization when incorporating N-methyl-L-threonine (H-Thr(Me)-OH) during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound peptide synthesis?
A1: Racemization (or more accurately, epimerization) is the loss of stereochemical integrity at the alpha-carbon (Cα) of the this compound residue during the peptide coupling step. This results in the formation of its diastereomer, H-D-allo-Thr(Me)-OH, within the peptide sequence. Maintaining the correct stereochemistry is critical, as even a single inverted stereocenter can dramatically alter a peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1][2][3]
Q2: Why is this compound particularly prone to racemization?
A2: Unlike standard amino acids which can racemize through a well-known oxazolone (azlactone) intermediate, N-methylated amino acids like this compound cannot form this structure.[4] Instead, they are believed to racemize via a different pathway involving the formation of a planar, mesoionic intermediate, likely an oxazolium-5-oxide.[5] The formation of this planar structure allows for re-protonation from either side, leading to a loss of the original stereochemistry.[5] Factors that stabilize this intermediate, such as polar solvents or certain reagents, can increase the rate of racemization.[4][6]
Q3: What are the consequences of this compound racemization in my final peptide?
A3: The consequences can be severe, impacting both the chemical and biological properties of the peptide:
-
Reduced Biological Activity: The precise 3D conformation of a peptide is often essential for its interaction with biological targets. The presence of a diastereomer can disrupt this conformation, leading to a significant loss of activity.[1]
-
Purification Challenges: The resulting diastereomeric peptides often have very similar physical and chemical properties, making them extremely difficult to separate using standard purification techniques like reverse-phase HPLC.[1]
-
Regulatory Hurdles: For therapeutic peptides, the presence of undefined diastereomeric impurities is a major regulatory concern, as each impurity must be identified, characterized, and proven safe.
Troubleshooting Guide
Problem: I'm observing a significant diastereomeric impurity after coupling this compound. What are the likely causes and solutions?
This is a common issue stemming from non-optimized coupling conditions. Below are the primary factors and recommended actions.
| Potential Cause | Recommended Action |
| Inappropriate Coupling Reagent | The choice of coupling reagent is critical. Standard carbodiimides like DCC or EDC alone can lead to high racemization. Solution: Switch to a uronium/aminium salt reagent known for low racemization, such as HATU or HCTU , or a phosphonium salt like PyAOP .[5][7][8] These reagents are highly efficient, even for sterically hindered N-methylated residues.[9] |
| Lack of Racemization Suppressant | Activating the amino acid without an additive creates a highly reactive intermediate prone to racemization. Solution: Always use a racemization-suppressing additive. OxymaPure and HOAt (1-hydroxy-7-azabenzotriazole) are highly effective and generally superior to HOBt, especially for difficult couplings.[5][7][10] When using carbodiimides like DIC, the inclusion of one of these additives is mandatory for minimizing racemization.[5] |
| Incorrect Base Selection | The type and amount of base used can significantly influence racemization. Strong, less hindered bases like triethylamine (TEA) can promote racemization.[11] Solution: Use a weaker or more sterically hindered base. N,N-diisopropylethylamine (DIEA) is a common choice.[7][12] For particularly sensitive couplings, the even weaker base 2,4,6-collidine can produce the least racemic product.[11][13] Always use the minimum amount of base necessary.[14] |
| High Reaction Temperature | Higher temperatures accelerate the rate of racemization. Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly reduce epimerization.[5][6] |
| Polar Solvent Effects | Polar aprotic solvents like DMF can promote the formation of the racemization intermediate.[4][6] Solution: If solubility allows, consider using a less polar solvent like dichloromethane (DCM) or a solvent mixture. However, poor solubility can lead to incomplete coupling, so a balance must be struck.[5] |
| Presence of Tertiary Amine Salts | Salts like triethylamine hydrochloride, which can form in situ or be present from previous steps, are known to significantly increase racemization.[4][5] Solution: Ensure that the amine component is the free base before coupling. If starting from a hydrochloride salt, use the minimum required equivalents of a base like NMM or DIEA for neutralization.[5] |
Quantitative Data Summary
The following table summarizes the extent of racemization observed for N-methylated amino acids under various coupling conditions, providing a comparative overview of different methodologies.
| N-Protected Amino Acid | Coupling Reagent/Method | Base | Additive | % Epimerization (D-isomer) | Reference |
| Z-Ala-MeLeu | Mixed Anhydride | TEA | None | 39% | [4] |
| Z-Ala-MeLeu | DCCI | TEA | None | 2.8% | [4] |
| Z-Ala-MeLeu | DCCI | None | HONSu | 0% | [4] |
| Fmoc-MeSer(Me) | HATU | DIPEA | None | 28% (L-isomer) | [1] |
| Fmoc-MeSer(Me) | DIC | None | HOAt | Not Observed | [1] |
| Z-N-Me-Ala -OH | DIC | None | HOAt | <1% | [5] |
| Z-N-Me-Ala -OH | HATU | NMM | None | ~1-2% | [5] |
| Generic Peptide | Carbodiimide + HOBt | - | CuCl₂ | <0.1% | [15] |
Note: Data for this compound is limited; the table uses other N-methylated amino acids as representative examples to illustrate trends.
Recommended Experimental Protocols
Protocol 1: High-Efficiency, Low-Racemization Coupling using HATU/HOAt
This protocol is recommended for coupling this compound, especially in sterically hindered sequences.
-
Resin Preparation: Ensure the N-terminal amine of the peptide-resin is fully deprotected. Wash the resin thoroughly with DMF (3x) to remove residual deprotection reagents.
-
Reagent Preparation (0.1 mmol scale): In a separate reaction vessel, dissolve:
-
Fmoc-H-Thr(Me)-OH (0.2 mmol, 2 eq.)
-
HATU (0.19 mmol, 1.9 eq.)
-
-
Activation: Add 2,4,6-collidine (0.4 mmol, 4 eq.) or DIEA (0.4 mmol, 4 eq.) to the reagent mixture. Allow the solution to pre-activate for 1-3 minutes at room temperature. Pre-activation minimizes the risk of guanidinylation of the resin's N-terminus.[12]
-
Coupling: Add the activated amino acid solution to the drained peptide-resin. Agitate the mixture at room temperature for 1-4 hours. Coupling to another N-methyl residue may require longer times or a second coupling.[8][12]
-
Monitoring: Take a small sample of resin beads and perform a bromophenol blue test to check for completion.[8] (N-methyl amines give a poor or no color change with ninhydrin).
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.
Protocol 2: Carbodiimide-Mediated Coupling with OxymaPure
This protocol is a cost-effective alternative that provides excellent suppression of racemization.
-
Resin Preparation: Perform step 1 as described in Protocol 1.
-
Reagent Preparation (0.1 mmol scale): In a separate reaction vessel, dissolve:
-
Fmoc-H-Thr(Me)-OH (0.2 mmol, 2 eq.)
-
OxymaPure (0.2 mmol, 2 eq.) in an appropriate solvent (e.g., DMF).
-
-
Coupling: Add Diisopropylcarbodiimide (DIC) (0.2 mmol, 2 eq.) to the solution and immediately add the mixture to the drained peptide-resin. The key is to avoid extended pre-activation times.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. If the reaction is sluggish, it can be performed at 0 °C initially and allowed to warm to room temperature.
-
Monitoring & Washing: Perform steps 5 and 6 as described in Protocol 1.
Visual Guides
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Racemization in peptide synthesis | PPTX [slideshare.net]
- 3. m.youtube.com [m.youtube.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting multiple peaks in HPLC of N-methylated peptides
Technical Support Center: N-Methylated Peptides HPLC Analysis
This guide provides troubleshooting advice and protocols for researchers encountering multiple peaks during the HPLC analysis of N-methylated peptides.
Frequently Asked Questions (FAQs)
Q1: Why am I observing multiple peaks, peak broadening, or shoulders for my pure N-methylated peptide?
A1: The most common reason for multiple peaks or peak broadening in the HPLC analysis of a pure N-methylated peptide is the presence of cis/trans conformational isomers.[1][2] The N-methylation of an amide bond restricts rotation, leading to two stable conformers (cis and trans) that can be separated on the HPLC timescale.[1][3] This slow interconversion between isomers results in either two distinct peaks or a single broad peak.
Other potential causes include:
-
On-column Degradation: The peptide may be degrading during the analysis.[1]
-
Secondary Interactions: The peptide could be interacting with the stationary phase, especially with residual silanols on silica-based columns, causing peak tailing or broadening.[2]
-
Column Overloading: Injecting too much sample can lead to distorted peak shapes.[2]
Q2: How can I confirm if cis/trans isomerization is the cause of my multiple peaks?
A2: The definitive method to verify isomerization is to perform a variable temperature HPLC analysis. By increasing the column temperature, you can accelerate the interconversion rate between the cis and trans isomers. If isomerization is the cause, the multiple peaks will coalesce into a single, sharper peak at elevated temperatures.[2] A detailed protocol for this experiment is provided below.
Q3: What HPLC method adjustments can help merge multiple peaks caused by isomerization?
A3: Besides increasing the temperature, you can try the following:
-
Mobile Phase Modification: Changing the organic modifier (e.g., from acetonitrile to methanol) or altering the type and concentration of the ion-pairing agent (e.g., TFA, formic acid) can sometimes change the separation selectivity and help merge the peaks.[2][4]
-
Flow Rate and Gradient: Adjusting the flow rate or making the gradient shallower can sometimes improve resolution or promote coalescence. Slower gradients are often recommended for peptide analysis to improve separation.[5]
Q4: Can interactions with the column itself cause peak shape issues?
A4: Yes. Peptides, particularly those with charged residues, can interact with metal surfaces in the column and HPLC system, or with active sites on the stationary phase (like exposed silanols).[2][6] This can lead to peak tailing, broadening, or even sample loss. Using a high-purity silica column and an appropriate ion-pairing agent like 0.1% TFA is crucial to minimize these secondary interactions.[2][7] In some cases, adding a chelating agent to the mobile phase can mitigate interactions with metal ions.[8]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting multiple peaks in the HPLC analysis of N-methylated peptides.
Experimental Protocols
Protocol 1: Variable Temperature HPLC Analysis to Confirm Isomerization
This protocol describes how to use column temperature to diagnose the presence of slowly interconverting conformers.
Objective: To determine if multiple peaks are caused by cis/trans isomerization by observing peak coalescence at elevated temperatures.
Methodology:
-
System Preparation:
-
Equip the HPLC system with a column heater capable of maintaining stable temperatures up to at least 80°C.
-
Use a standard reversed-phase column (e.g., C18, 2.1 or 4.6 mm ID).
-
Prepare mobile phases A (e.g., 0.1% TFA in water) and B (e.g., 0.1% TFA in acetonitrile).[7]
-
-
Initial Run (Ambient Temperature):
-
Set the column temperature to a starting point, for example, 30°C.
-
Inject the N-methylated peptide sample.
-
Run a standard gradient (e.g., 5-60% B over 30 minutes).
-
Record the chromatogram, noting the retention times and resolution of the peaks of interest.
-
-
Elevated Temperature Runs:
-
Increase the column temperature in increments, for example, to 45°C, 60°C, and 75°C.[3][9]
-
Allow the system to fully equilibrate at each new temperature before injecting the sample.
-
Inject the same amount of sample and run the identical gradient at each temperature.
-
Record the chromatogram for each run.
-
-
Data Analysis:
-
Compare the chromatograms from the different temperature runs.
-
If the multiple peaks are due to isomerization, you should observe them broadening and moving closer together as the temperature increases, eventually merging into a single, sharper peak.[2]
-
Tabulate the retention times and resolution between the peaks at each temperature to quantify the effect.
-
Data Presentation
Table 1: Effect of Column Temperature on Isomer Resolution
This table shows representative data from a variable temperature experiment, demonstrating the coalescence of two isomeric peaks into a single peak as temperature increases.
| Column Temperature (°C) | Retention Time Peak 1 (min) | Retention Time Peak 2 (min) | Resolution (Rs) | Observation |
| 30 | 15.2 | 15.8 | 1.8 | Two distinct baseline-resolved peaks. |
| 45 | 14.8 | 15.1 | 1.1 | Peaks are broader and moving closer. |
| 60 | 14.5 | 14.5 | 0 | A single, slightly broad peak is observed. |
| 75 | 14.1 | 14.1 | 0 | A single, sharp peak is observed. |
Note: Data are illustrative and will vary based on the specific peptide and HPLC conditions.
Visualization of Isomerization
The diagram below illustrates the chemical equilibrium between the cis and trans conformers of an N-methylated peptide bond, which is the underlying cause of the chromatographic issue.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. waters.com [waters.com]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. mac-mod.com [mac-mod.com]
- 7. hplc.eu [hplc.eu]
- 8. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
Preventing deletion sequences in H-Thr(Me)-OH peptides
Welcome to the Technical Support Center for Peptide Synthesis. This guide provides detailed troubleshooting advice and protocols specifically for preventing deletion sequences during the synthesis of peptides containing N-methylated Threonine (H-Thr(Me)-OH).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of deletion sequences when incorporating N-methylated Threonine?
A1: The primary cause is steric hindrance. The methyl group on the α-nitrogen of this compound physically obstructs the incoming activated amino acid, leading to significantly slower and less efficient coupling reactions compared to non-methylated amino acids.[1][2] This incomplete coupling results in a free amine, to which the next amino acid in the sequence couples, creating a peptide that is missing the intended this compound residue.
Q2: My standard coupling reagents like HBTU or DIC are not working well. Which reagents are recommended for this compound?
A2: For sterically hindered N-methylated amino acids, more potent coupling reagents are necessary. Standard reagents like HBTU and HCTU are often ineffective.[1][2] Highly recommended reagents include HATU, COMU, and phosphonium-based reagents like PyAOP and PyBOP, which have demonstrated greater success in these challenging couplings.[1][3][4][5][6]
Q3: How can I accurately monitor the completion of a coupling reaction onto an N-methylated residue?
A3: The standard ninhydrin (Kaiser) test is ineffective for secondary amines, such as N-methylated amino acids, as it will not produce the characteristic blue color. The recommended method is the bromophenol blue (BPB) test .[1][7] A yellow color on the resin beads indicates a complete reaction (no free amine), while a blue or green color signifies an incomplete coupling.[2]
Q4: What is "double coupling" and when should I use it?
A4: Double or even triple coupling is the practice of repeating the coupling step two or three times with a fresh solution of the activated amino acid.[1] This strategy is highly recommended for difficult couplings, such as incorporating this compound or coupling another amino acid onto an N-methylated residue, to help drive the reaction to completion and minimize deletion sequences.[6]
Troubleshooting Guide: Deletion Sequences
This guide addresses the specific issue of observing a peptide product missing the this compound residue.
Problem: My mass spectrometry (MS) analysis shows a major impurity with a mass corresponding to my target peptide minus 141.15 g/mol (the mass of the N-methylated Threonine residue).
Primary Cause: This is a classic sign of a deletion sequence, which occurs due to an incomplete coupling reaction at the N-methylated Threonine position. The steric bulk of the N-methyl group significantly slows down the reaction, preventing complete formation of the peptide bond.[1][2]
Solutions:
| Strategy | Description | Rationale |
| 1. Upgrade Coupling Reagent | If using standard reagents (e.g., HBTU, HCTU, DIC), switch to a more potent aminium/uronium salt like HATU or COMU , or a phosphonium salt like PyAOP or PyBOP .[1][3][5] | These reagents create a more reactive activated ester, which is more effective at overcoming the high steric barrier presented by the N-methyl group, leading to faster and more complete reactions.[3][8] |
| 2. Implement Double/Triple Coupling | After the initial coupling reaction time, drain the reaction vessel and add a fresh solution of the activated amino acid and base. Allow the reaction to proceed for another full coupling cycle. Repeat if necessary.[1] | For very slow reactions, the activated amino acid can degrade over time. Replenishing the reagents ensures a high concentration of active species is available to push the reaction to completion.[6] |
| 3. Increase Reaction Temperature | Perform the coupling at an elevated temperature (e.g., 50°C) or utilize a microwave-assisted peptide synthesizer (MW-SPPS). | Increasing the temperature provides the necessary energy to overcome the activation barrier of the sterically hindered coupling, significantly improving reaction rates and efficiency.[2][9][10] |
| 4. Verify Coupling Completion | Use the bromophenol blue test to confirm the absence of free secondary amines on the resin before proceeding to the next deprotection step.[1] | This provides a direct measure of reaction completion. If the test is positive (blue/green), it confirms the need for further coupling (e.g., a second or third coupling). |
| 5. Optimize Solvent System | Use N-methylpyrrolidone (NMP) as the solvent, either alone or in a mixture with DMF. In cases of severe aggregation, adding chaotropic salts or "magic mixture" (ethylene carbonate/NMP) can be beneficial.[9][11] | NMP has better solvating properties for growing peptide chains and can help disrupt secondary structures (aggregation) that may otherwise render the N-terminus inaccessible.[11] |
Data Presentation
Comparison of Coupling Reagent Efficacy for N-Methylated Amino Acids
The following table summarizes the relative performance of common coupling reagents for difficult sequences, including N-methylated residues. Absolute yields are highly sequence-dependent.
| Reagent | Reagent Type | Leaving Group | Relative Reactivity | Key Advantages for this compound |
| HATU | Aminium/Uronium | HOAt | Very High | Considered a reagent of choice for N-methylated amino acids; rapid kinetics overcome steric hindrance and suppress racemization.[1][3] |
| COMU | Aminium/Uronium | OxymaPure | High | Reactivity is comparable to HATU. Based on non-explosive OxymaPure, making it safer to handle.[3][5] |
| PyAOP | Phosphonium | HOAt | High | A highly effective phosphonium-based reagent, particularly for coupling N-methylated amino acids to other N-methylated residues.[4][6][12] |
| HCTU | Aminium/Uronium | 6-Cl-HOBt | High | More reactive than HBTU due to the electron-withdrawing chloro group, but may still be less effective than HATU for severely hindered couplings.[3] |
| HBTU | Aminium/Uronium | HOBt | Medium-High | A standard, cost-effective reagent that often results in low yields and incomplete couplings for N-methylated residues.[1][3] |
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Thr(Me)-OH using HATU
This protocol outlines the key steps for incorporating an N-methylated Threonine residue into a growing peptide chain on a solid support.
-
Resin Preparation: Swell the resin completely in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% solution of piperidine in DMF (e.g., 2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, pre-activate the amino acid by dissolving:
-
Fmoc-Thr(Me)-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
In DMF or NMP.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents).
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature. For microwave-assisted synthesis, a shorter time at an elevated temperature (e.g., 20 minutes at 50°C) can be used.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and Dichloromethane (DCM), and perform the Bromophenol Blue test (see Protocol 2).
-
Washing: Once the coupling is complete (yellow beads), wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove all excess reagents and by-products.
-
Repeat if Necessary (Double Coupling): If the monitoring test indicates incomplete coupling (blue/green beads), repeat steps 3-6.
Protocol 2: Bromophenol Blue (BPB) Test for Coupling Completion
-
Prepare BPB Solution: Create a 0.5% (w/v) solution of bromophenol blue in DMF.
-
Sample Collection: Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling step.
-
Washing: Place the beads in a small test tube and wash thoroughly with fresh DMF (3-4 times) to remove any residual base (e.g., DIPEA) which can cause a false positive result.
-
Testing: Add 2-3 drops of the BPB solution to the washed resin beads.
-
Observation:
-
Yellow Beads: Indicates a complete coupling (no free amine).
-
Green/Blue Beads: Indicates an incomplete coupling (free amine present). The reaction requires more time or a recoupling step.
-
Visualizations
Workflow for Troubleshooting Deletion Sequences
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. ejbiotechnology.info [ejbiotechnology.info]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
Technical Support Center: H-Thr(Me)-OH in Peptide Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of N-methyl-L-threonine (H-Thr(Me)-OH) in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development who encounter challenges related to the solubility and reactivity of this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound and its Fmoc-protected form so difficult to incorporate during solid-phase peptide synthesis (SPPS)?
A1: The primary difficulties stem from two main properties of N-methylated amino acids:
-
Steric Hindrance: The methyl group on the nitrogen atom physically obstructs the approach of the activated carboxylic acid, slowing down the reaction rate and often leading to incomplete couplings.[1][2] This effect is particularly pronounced when coupling two consecutive N-methylated residues.[2][3]
-
Poor Solubility & Aggregation: N-methylated amino acids and the resulting peptide chains can have reduced solubility and a higher tendency to aggregate.[3][4] This is because N-methylation removes the amide proton, disrupting the hydrogen-bonding patterns that typically stabilize secondary structures and help maintain solubility.[5] This can make the N-terminus of the growing peptide chain inaccessible.[6]
Q2: What are the immediate signs of a failed or incomplete coupling reaction with this compound?
A2: The most common indicators of a problematic coupling are:
-
Positive Qualitative Test: A blue or green color from a Bromophenol Blue test on a resin sample indicates the presence of unreacted free amine.[2][3][7] A yellow color signifies a complete reaction.[2][7]
-
Low Product Yield: The final yield of the desired peptide is significantly lower than expected.[1][2]
-
Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product will show significant peaks corresponding to peptides that are missing the this compound residue.[2][7]
Q3: My Fmoc-N-Me-Thr-OH is not dissolving well in DMF. What are my options?
A3: Poor solubility of the incoming amino acid is a common hurdle that prevents efficient coupling. If you observe poor solubility in N,N-dimethylformamide (DMF), consider the following actions:
-
Use Mechanical Assistance: Gentle warming or sonication can help break up aggregates and facilitate dissolution.[8]
-
Switch Solvents: N-methylpyrrolidone (NMP) is a more polar solvent than DMF and can be more effective at solvating resins and difficult sequences, potentially improving coupling yields.[9][10]
-
Use a Solvent Mixture: For sequences prone to aggregation, solvent mixtures containing Dimethyl Sulfoxide (DMSO) can be employed to improve solvation.[9]
Q4: How do I monitor the reaction completion for an N-methylated amino acid? The standard ninhydrin test gives no color.
A4: The ninhydrin test is not effective for N-methylated (secondary) amines because it requires a primary amine to produce the characteristic blue/purple color. A reliable alternative for SPPS is the Bromophenol Blue (BPB) test .[3] Unreacted secondary amines on the resin will result in a blue or blue-green color, while a completed reaction will yield a yellow color.[2][7]
Q5: My standard coupling reagent (e.g., HBTU/HCTU) is giving low yields with this compound. Which reagent should I use instead?
A5: Couplings involving N-methylated amino acids require more potent activating agents than standard reagents like HBTU or HCTU, which can be less effective.[3] The most recommended alternatives are aminium/uronium or phosphonium salt-based reagents known for their high reactivity. HATU is considered one of the most efficient reagents for hindered couplings and suppressing racemization.[3][6][11] PyAOP is also highly effective, particularly for coupling N-protected N-methyl amino acids.[1][11][12]
Data Summary
Table 1: Solubility of Threonine Derivatives in Common SPPS Solvents
| Compound | Solvent | Reported Solubility | Concentration (mM) | Notes |
| L-Threonine [15] | Water | 0.8220 mol/kg | ~822 | Highest solubility in water. |
| DMF | 0.1337 mol/kg | ~134 | Moderate solubility. | |
| DMSO | 0.1107 mol/kg | ~111 | Lower solubility than in DMF. | |
| Fmoc-Thr-OH [16] | DMF | "clearly soluble" | ~250 | Based on 1 mmol in 2 mL. |
| Fmoc-Thr(tBu)-OH [16] | DMSO | 100 mg/mL | 251.60 | Ultrasonic assistance may be required. |
Table 2: Comparison of Recommended Coupling Reagents for this compound
| Reagent Class | Reagent | Relative Reactivity | Key Advantages & Considerations |
| Aminium/Uronium | HATU | Very High | Considered a top choice for N-methylated amino acids; high reactivity, rapid kinetics, and suppresses racemization.[1][3][6] |
| COMU | High | Reactivity is comparable to HATU.[6][17] Based on the non-explosive OxymaPure, making it a safer alternative.[6][17] | |
| HCTU | High | More reactive than HBTU but may be less effective than HATU for severely hindered couplings.[6] | |
| Phosphonium | PyAOP | Very High | Highly effective for sterically demanding couplings and particularly noted for N-methyl amino acids.[1][11][12] |
| PyBrOP | High | A more reactive phosphonium reagent developed specifically to overcome incomplete couplings to N-methylated residues.[17] | |
| Other | T3P | Good to Excellent | Effective for difficult amide bond formations; byproducts are water-soluble, simplifying purification.[1] |
Troubleshooting Guides & Experimental Protocols
Guide 1: Troubleshooting Incomplete Coupling of this compound
If a qualitative test (e.g., Bromophenol Blue) indicates your coupling reaction is incomplete, follow this workflow.
Caption: Troubleshooting workflow for incomplete N-methylated amino acid coupling.[7]
Key Steps:
-
Double Couple: The immediate first step is to re-expose the resin to a fresh solution of the activated amino acid and coupling reagents.[2][7] Allow the reaction to proceed for the same duration or longer.
-
Re-evaluate: After the second coupling, wash the resin thoroughly and perform the qualitative test again.[7]
-
Change Strategy: If the coupling is still incomplete, a more fundamental change is needed. Switch to a more powerful coupling reagent like HATU or PyAOP, or consider changing the solvent to NMP.[1][9][10]
-
Capping: If a small amount of unreacted amine remains after multiple attempts, it is best to permanently block (cap) these sites to prevent the formation of deletion peptide impurities in the final product.[7][18] This is typically done using acetic anhydride.[7]
Protocol 1: Recommended Coupling Protocol for Fmoc-N-Me-Thr-OH using HATU
This protocol outlines a robust method for incorporating Fmoc-N-Me-Thr-OH during SPPS.
Caption: General experimental workflow for coupling this compound using HATU.
Methodology:
-
Resin Preparation: Ensure the resin is adequately swollen in DMF or NMP.[3] Perform the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide.
-
Activation Solution: In a separate vessel, dissolve 4 equivalents (relative to resin substitution) of Fmoc-N-Me-Thr-OH and 4 equivalents of HATU in DMF or NMP.[3] Add 8 equivalents of a hindered base like N,N-diisopropylethylamine (DIPEA).[3]
-
Pre-Activation: Allow the solution to mix at room temperature for at least 5 minutes to ensure the formation of the active ester.[3]
-
Coupling: Add the activated amino acid solution to the deprotected resin.[3]
-
Reaction: Allow the reaction to proceed for 1-2 hours at room temperature. For particularly difficult couplings, this time can be extended.
-
Washing and Monitoring: Filter the resin and wash thoroughly with the synthesis solvent.[3] Perform a Bromophenol Blue test to confirm the absence of free amines before proceeding to the next cycle.[3] If the test is positive, refer to the troubleshooting guide.
Protocol 2: Bromophenol Blue Test for Reaction Monitoring
Materials:
-
Test Solution: 250 mg of bromophenol blue dissolved in 50 mL of DMF.[3]
-
Methanol for washing.
Procedure:
-
Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.
-
Place the beads in a small test tube and wash them thoroughly with methanol to remove any residual reagents.
-
Add 1-2 mL of the Bromophenol Blue test solution to the washed resin beads.[3]
-
Observe the color of the suspension and the beads.[3]
-
Yellow: The coupling is complete. No free secondary amine is present.
-
Blue to Green: The coupling is incomplete. Free secondary amine is present. Recoupling is necessary.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Exploring solubility and energetics: Dissolution of biologically important l-threonine in diverse aqueous organic mixtures across the temperature range of 288.15 K to 308.15 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bachem.com [bachem.com]
- 18. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Double Coupling Strategy for N-methyl-L-threonine
Welcome to the technical support center for the synthesis of peptides containing N-methyl-L-threonine. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the unique challenges associated with incorporating this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is a "double coupling" strategy often necessary for N-methyl-L-threonine?
A1: The primary challenge in coupling N-methyl-L-threonine is the steric hindrance caused by the methyl group on the amide nitrogen.[1] This bulkiness physically obstructs the approach of the activated amino acid, leading to significantly slower and less efficient coupling reactions compared to non-methylated amino acids.[1] A single coupling step may be incomplete, resulting in deletion sequences in the final peptide. The double coupling strategy, which involves re-exposing the resin to a fresh solution of activated amino acid, helps drive the reaction to completion and maximize the yield.[2][3]
Q2: Are there specific coupling reagents that are more effective for N-methyl-L-threonine?
A2: Yes, the choice of coupling reagent is critical. Standard uronium-based reagents like HBTU and HCTU are often not potent enough to overcome the steric hindrance.[1][4] It is highly recommended to use more powerful phosphonium-based reagents such as PyAOP and PyBroP, or specialized aminium/uronium reagents like HATU.[1][2][4] These reagents generate more reactive activated esters, which can accelerate the coupling rate.[3]
Q3: How do I monitor the completion of a coupling reaction with N-methyl-L-threonine?
A3: The standard ninhydrin test is not effective for monitoring couplings to secondary amines, such as N-methylated amino acids, as it will not produce the characteristic color change.[1] The recommended method is the bromophenol blue test, which accurately indicates the presence of unreacted free amines.[1][2] A blue or green color suggests an incomplete reaction, while a yellow color indicates completion.[3][4]
Q4: What are the most common side reactions when incorporating N-methyl-L-threonine?
A4: The most common side reactions include:
-
Epimerization (Racemization): The chiral center of the activated N-methyl-L-threonine can be susceptible to epimerization, especially with prolonged pre-activation times or under strongly basic conditions.[2][3] Using a hindered base like N,N-diisopropylethylamine (DIPEA) and minimizing pre-activation time can reduce this risk.[3]
-
O-acylation: The side-chain hydroxyl group of threonine is nucleophilic and can be acylated if left unprotected, leading to side products.[5][6] It is standard practice to use a side-chain protected derivative, such as Fmoc-N-Me-Thr(tBu)-OH, where the tert-butyl (tBu) group shields the hydroxyl group during synthesis.[5][6]
-
Dehydration: Under certain basic or acidic conditions, the threonine residue can undergo dehydration (β-elimination), resulting in a mass loss of 18 Da in the final product.[5] This is more common if the hydroxyl group is unprotected and has been O-acylated.[6]
Q5: Can microwave-assisted synthesis be used for coupling N-methyl-L-threonine?
A5: Yes, microwave-assisted peptide synthesis can be highly effective for difficult couplings involving sterically hindered residues.[2][3] Microwave energy can significantly accelerate reaction kinetics, leading to improved coupling efficiency and reduced reaction times.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the double coupling of N-methyl-L-threonine.
| Issue / Question | Possible Cause | Recommended Solution |
| Low or Incomplete Coupling Yield (Bromophenol blue test remains blue/green; MS analysis shows deletion sequences) | 1. Steric Hindrance: The N-methyl group is impeding the reaction.[2][7]2. Ineffective Coupling Reagent: The chosen reagent is not potent enough.[1]3. Insufficient Reaction Time: The coupling was not allowed to proceed long enough. | 1. Perform a Double Coupling: Immediately after the first coupling, drain and repeat the step with fresh reagents.[1][3]2. Switch to a More Potent Reagent: Use HATU, HCTU, PyAOP, or PyBOP.[1]3. Increase Reaction Time/Temperature: Extend the coupling time to 2-4 hours or consider using microwave irradiation.[2][3] |
| Presence of Diastereomeric Impurities (Chiral HPLC shows extra peaks) | 1. Epimerization/Racemization: The chiral center of N-methyl-L-threonine has inverted during activation.[2]2. Prolonged Activation: The amino acid was pre-activated for too long before being added to the resin. | 1. Minimize Pre-activation Time: Keep pre-activation to a minimum (e.g., 2-5 minutes).[2][3]2. Choose a Low-Racemization Reagent: Reagents like DEPBT are known to minimize epimerization.[2]3. Use a Weaker/Hindered Base: Use DIPEA or sym-collidine instead of stronger bases.[3] |
| Side Product with Mass + Acyl Group (MS analysis shows unexpected mass addition) | O-acylation: The unprotected side-chain hydroxyl group of threonine has reacted.[5][6] | Use Side-Chain Protection: Always use a protected derivative, such as Fmoc-N-Me-Thr(tBu)-OH, to prevent acylation of the hydroxyl group.[5][6] |
| Side Product with Mass -18 Da (MS analysis shows unexpected mass loss) | Dehydration (β-elimination): The threonine residue has undergone elimination, often following O-acylation of an unprotected side chain.[5][6] | Ensure Complete Side-Chain Protection: Use Fmoc-N-Me-Thr(tBu)-OH.[6]Optimize Deprotection: If dehydration occurs during Fmoc removal, consider reducing piperidine concentration or deprotection time.[5] |
Data Presentation
Table 1: Comparison of Recommended Coupling Reagents for N-methyl-L-threonine
| Coupling Reagent | Reagent Type | Relative Efficiency for N-Me Amino Acids | Key Considerations |
| HATU | Aminium Salt | Very High | Highly effective with minimal pre-activation to reduce epimerization risk.[2][3] |
| HCTU | Aminium Salt | High | More effective than HBTU, but may be less efficient than HATU for highly hindered couplings.[2] |
| PyAOP | Phosphonium Salt | Very High | Particularly effective for coupling an N-methyl amino acid to another N-methyl residue.[2] |
| PyBroP | Phosphonium Salt | Very High | Highly reactive, but may increase the risk of racemization with prolonged reaction times.[2][4] |
| HBTU | Uronium Salt | Moderate | Often insufficient for N-methylated residues; not a recommended first choice.[4] |
Table 2: Typical Double Coupling Protocol Parameters
| Parameter | Recommendation | Rationale |
| Fmoc-N-Me-Thr(tBu)-OH | 4 equivalents | Ensures a sufficient excess to drive the reaction forward.[2] |
| Coupling Reagent (e.g., HATU) | 4 equivalents | Stoichiometric amount relative to the amino acid for efficient activation.[2] |
| Base (e.g., DIPEA) | 8 equivalents | A hindered base used in excess to facilitate activation while minimizing side reactions.[4] |
| Solvent | DMF or NMP | Standard solvents for solid-phase peptide synthesis that ensure good resin swelling.[2] |
| Coupling Time (per coupling) | 1 - 2 hours | Extended time to account for slow kinetics due to steric hindrance.[2][4] |
| Monitoring Method | Bromophenol Blue Test | Essential for accurately determining reaction completion for secondary amines.[1] |
Experimental Protocols
Protocol 1: Double Coupling of Fmoc-N-Me-Thr(tBu)-OH using HATU
-
Resin Preparation: Swell the peptide resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for at least 30 minutes.[2]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5-7 times).[2]
-
First Coupling - Activation: In a separate vessel, dissolve Fmoc-N-Me-Thr(tBu)-OH (4 eq.) and HATU (4 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (8 eq.) and allow the mixture to pre-activate for 2-5 minutes at room temperature.[4]
-
First Coupling - Reaction: Drain the DMF from the resin and immediately add the pre-activated amino acid solution. Agitate the reaction vessel at room temperature for 1-2 hours.[4]
-
Intermediate Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3 times).
-
Second Coupling: Repeat steps 3 and 4 with a fresh solution of activated Fmoc-N-Me-Thr(tBu)-OH.
-
Monitoring and Final Wash: After the second coupling, take a small sample of resin beads for a bromophenol blue test (see Protocol 2). Once the test confirms completion (yellow color), drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and dichloromethane (DCM) (3 times) to prepare for the next synthesis step.[3]
Protocol 2: Bromophenol Blue Test for Coupling Completion
-
Sample Preparation: Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.
-
Washing: Place the beads in a small test tube and wash thoroughly with methanol to remove any residual reagents.[4]
-
Test: Add 1-2 drops of bromophenol blue solution (in DMF) to the washed resin beads.[4]
-
Observation: Observe the color of the beads and the solution.[4]
Visualizations
Caption: Workflow for the double coupling of N-methyl-L-threonine.
Caption: Troubleshooting logic for low coupling yield issues.
Caption: Relationship between the challenge and solution.
References
Technical Support Center: Minimizing Epimerization of H-Thr(Me)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the epimerization of N-methylated L-Threonine (H-Thr(Me)-OH) during peptide synthesis. Our goal is to equip you with the knowledge to minimize the formation of the diastereomeric impurity, H-allo-Thr(Me)-OH, ensuring the stereochemical integrity of your peptide products.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound, and why is it a concern?
A1: Epimerization is a chemical process that inverts the stereochemical configuration at one of two or more chiral centers in a molecule.[1] In the case of H-L-Thr(Me)-OH, which has two chiral centers (the alpha-carbon, Cα, and the beta-carbon, Cβ), epimerization at the Cα during peptide bond formation leads to the formation of its diastereomer, H-L-allo-Thr(Me)-OH. This is a significant issue because diastereomers possess different physical and biological properties, which can render the final peptide impure and challenging to purify.[1] The presence of this epimerized impurity can compromise the therapeutic efficacy and safety of a peptide-based drug.[1]
Q2: What are the primary chemical mechanisms that lead to the epimerization of this compound during peptide synthesis?
A2: Two primary mechanisms are responsible for epimerization during the coupling of amino acids, including N-methylated threonine:
-
Oxazolone Formation: This is the most prevalent pathway for epimerization.[1][2] The activated carboxyl group of the N-protected this compound can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the alpha-carbon (Cα-H) of this intermediate is acidic and can be readily abstracted by a base. This abstraction leads to a loss of chirality at the Cα. Subsequent reaction with an incoming amine nucleophile can result in a mixture of both the desired L-threonine and the undesired L-allo-threonine configurations in the peptide chain.[1]
-
Direct Enolization (or Direct Hα Abstraction): A base can directly remove the acidic alpha-proton from the activated this compound, forming an enolate intermediate.[3] This achiral intermediate can then be reprotonated to yield a mixture of stereoisomers.[1] This mechanism is a particular risk when strong bases are employed or during couplings involving amino acid residues with highly acidic alpha-protons.[3] N-methylated amino acids can be susceptible to this pathway, especially under basic conditions required for coupling.[3]
Q3: Which factors in my experimental setup are most likely to promote the epimerization of this compound?
A3: Several factors can increase the rate of epimerization:
-
Coupling Reagents: The choice of coupling reagent is critical. Highly efficient activating agents can also increase the propensity for oxazolone formation.[2]
-
Base: The type and amount of base used can significantly influence epimerization. Stronger, less sterically hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) are more likely to abstract the alpha-proton, leading to racemization.[4]
-
Activation Time: Prolonged pre-activation of the carboxylic acid before the introduction of the amine component increases the time the activated species exists, providing a greater opportunity for oxazolone formation.[4]
-
Temperature: Higher reaction temperatures accelerate all reactions, including the side reactions that cause epimerization.[4][5]
-
Solvent: Polar solvents, such as pure Dimethylformamide (DMF), can sometimes increase the rate of epimerization.[4][5]
-
Steric Hindrance: The inherent steric bulk of the N-methyl group and the threonine side chain can slow down the desired coupling reaction, which can provide more time for epimerization to occur, especially in sterically hindered couplings.[6][7]
Q4: How can I detect and quantify the level of epimerization in my peptide containing N-methyl-threonine?
A4: Detecting and quantifying the diastereomeric impurity (the allo-threonine form) typically involves chromatographic techniques that can separate isomers. High-Performance Liquid Chromatography (HPLC) using a chiral column or specific mobile phase conditions is a common method.[4] Tandem mass spectrometry (LC-MS/MS) can also be employed to identify and quantify epimerized peptides, often by comparing fragmentation patterns and retention times with synthetic standards of both diastereomers.[8][9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide definitive structural information to differentiate between isomers without the need for reference standards.[8]
Troubleshooting Guide
Issue: High levels of H-allo-Thr(Me)-OH diastereomer detected by HPLC or LC-MS.
This is often observed as a closely eluting peak or a shoulder on the main product peak in the chromatogram.[4]
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Switch to a coupling reagent system known for low epimerization. Carbodiimides like DIC when used with additives such as OxymaPure® or HOAt are highly effective.[1][6] Uronium/phosphonium salt-based reagents like HATU, HBTU, and PyBOP are also efficient and can reduce epimerization.[2][6] The combination of a carbodiimide with HOBt and CuCl₂ has been shown to virtually eliminate epimerization in some cases.[1][11] |
| Strong or Excess Base | Use a weaker, more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4] It is also crucial to use the minimum amount of base necessary for the reaction to proceed. |
| Prolonged Pre-activation Time | Minimize the time the carboxylic acid of this compound is in its activated state before the amine component is introduced. Avoid lengthy pre-activation steps where possible.[4] |
| Elevated Reaction Temperature | Perform the coupling reaction at a lower temperature, such as 0 °C or at room temperature if the reaction kinetics allow.[4][5] For microwave-assisted synthesis, reducing the temperature can significantly decrease epimerization.[4] |
| Solvent Effects | Consider using a less polar solvent mixture, such as CH₂Cl₂/DMF (1:1), which has been shown to reduce epimerization in some instances compared to pure DMF.[4] |
Quantitative Data on Coupling Reagents and Epimerization
The following table summarizes findings on the effect of various coupling reagents on the level of epimerization during peptide synthesis. While specific data for this compound is limited, these general trends are highly relevant.
| Coupling Reagent System | Observed Epimerization Level | Notes |
| Carbodiimide + HOBt + CuCl₂ | < 0.1% | The simultaneous use of HOBt and Cu²⁺ ions with a carbodiimide can virtually eliminate epimerization.[1][11] |
| HATU/DIPEA | Variable | Can be highly efficient, but epimerization is possible, especially with slow couplings under basic conditions.[3] |
| HBTU/HATU | Low | Generally lower epimerization compared to some other methods.[1] |
| DIC/OxymaPure® | Low | A modern and effective combination for suppressing epimerization.[4] |
Note: Epimerization rates are highly dependent on the specific amino acids being coupled, the solvent, base, and temperature.[1]
Experimental Protocols
Protocol 1: Low-Epimerization Coupling of Fmoc-L-Thr(Me)-OH using HATU/DIPEA
This protocol provides a general procedure for the solution-phase coupling of Fmoc-protected N-methylated threonine.
Materials:
-
Fmoc-L-Thr(Me)-OH
-
Amine component (e.g., peptide-resin with a free N-terminus)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Resin Preparation: If performing solid-phase peptide synthesis (SPPS), ensure the resin is swelled in DMF and the N-terminal Fmoc group of the preceding amino acid has been removed using standard procedures (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.[4]
-
Activation: In a separate flask under an inert atmosphere, dissolve Fmoc-L-Thr(Me)-OH (1.5 equivalents relative to the resin loading) and HATU (1.45 equivalents) in anhydrous DMF.
-
Coupling: Add the activated Fmoc-L-Thr(Me)-OH solution to the resin.
-
Base Addition: Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction completion using a colorimetric test (e.g., Kaiser test, which will be negative for the secondary amine after coupling).[4]
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.[4]
Protocol 2: Analytical Detection of Epimerization by RP-HPLC
This protocol outlines a general method for analyzing the crude peptide to detect the presence of the H-allo-Thr(Me)-OH diastereomer.
Materials:
-
Crude peptide cleaved from the resin
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., a mixture of Mobile Phase A and B).
-
Injection: Inject the sample onto the HPLC system.
-
Elution: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 95% B over 30 minutes.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Analysis: The epimerized product, if present, will typically appear as a peak eluting very close to the main product peak. The identity of the peaks can be confirmed by co-injection with a standard of the allo-diastereomer or by collecting the fractions and analyzing them by mass spectrometry.[9][10]
Visualizations
Caption: Mechanisms of Epimerization via Oxazolone Formation and Direct Enolization.
Caption: Troubleshooting Workflow for Minimizing Epimerization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Coupling of N-methylated Threonine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incorporation of N-methylated threonine (H-Thr(Me)-OH) into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often inefficient?
A1: The primary challenge in coupling this compound stems from steric hindrance. The methyl group on the amide nitrogen creates a bulky secondary amine, which physically obstructs the approach of the activated carboxyl group of the incoming amino acid.[1][2] This steric hindrance is more pronounced compared to the coupling of non-methylated amino acids, which have a primary amine. This difficulty can lead to incomplete reactions, lower yields, and the formation of deletion sequences where the this compound is skipped.[1][2]
Q2: What are the initial signs of a difficult coupling reaction involving this compound?
A2: Common indicators of poor coupling efficiency include:
-
Positive Bromophenol Blue Test: A blue or green color on the resin beads after the coupling step indicates the presence of unreacted free amines.[1][2] A complete reaction is signified by a yellow color.[1][3]
-
Low Yield: The final peptide yield is significantly lower than anticipated.[1]
-
Presence of Deletion Sequences: Mass spectrometry analysis of the crude product may reveal peptides missing the this compound residue.[1][2]
-
Multiple Peaks on HPLC: The HPLC profile of the crude product often shows multiple peaks due to the presence of deletion sequences and other side products.[2]
Q3: How do adjacent residues impact the coupling efficiency of this compound?
A3: The steric bulk of the neighboring residues significantly influences the coupling efficiency. Coupling an amino acid to the N-terminal of this compound is particularly challenging. The difficulty is amplified when the incoming amino acid is also sterically hindered (e.g., Val, Ile, or another N-methylated amino acid). The most challenging scenario is the coupling of two consecutive N-methylated amino acids.[1][2][3]
Q4: What are the most common side reactions associated with threonine in peptide synthesis?
A4: Besides incomplete coupling, threonine residues can be prone to several side reactions:
-
O-acylation: The side-chain hydroxyl group of threonine is nucleophilic and can be acylated by the activated incoming amino acid. This can be minimized by using a side-chain protected threonine derivative, such as Fmoc-Thr(tBu)-OH.[4]
-
Dehydration (β-elimination): Under basic conditions, particularly during Fmoc deprotection with piperidine, the threonine residue can undergo dehydration to form a dehydrobutyrine (Dhb) residue.[4]
-
N→O Acyl Shift: An acid-catalyzed migration of the peptide backbone's acyl group to the side-chain hydroxyl group can occur. This reaction is reversible with base treatment.[4][5]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.
Problem 1: Coupling reaction is incomplete (e.g., positive bromophenol blue test).
| Cause | Proposed Solution | Rationale |
| Insufficient Reagent Potency | Switch to a more powerful coupling reagent. If using HBTU/HCTU, change to HATU, COMU, PyAOP, or PyBOP.[1][3] For exceptionally difficult couplings, consider PyBroP.[1][3][6] | More potent reagents can overcome the steric barrier, driving the reaction to completion.[1] |
| Steric Hindrance from Adjacent Residue | Perform a "double coupling" by re-exposing the resin to a fresh solution of the activated amino acid and coupling reagents.[7] | A second coupling increases the reaction time and ensures that more of the sterically hindered sites react. |
| Inadequate Reaction Time | Extend the coupling time to 2-4 hours or even longer.[8] | Sterically hindered couplings are kinetically slow and require longer reaction times to proceed to completion. |
| Poor Resin Swelling | Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF or NMP) for at least 30 minutes before the coupling step.[1] | Proper swelling allows reagents to access all reaction sites within the resin beads, preventing incomplete reactions. |
| Secondary Structure Formation | Consider using microwave-assisted SPPS. | Microwave energy can disrupt secondary structures and drive difficult couplings to completion more efficiently.[9] |
Problem 2: Low final peptide yield with deletion of this compound.
| Cause | Proposed Solution | Rationale |
| Failed Coupling | Implement the solutions from Problem 1 (stronger coupling reagents, double coupling, extended reaction times). | These strategies directly address the root cause of the failed coupling, which leads to the deletion sequence. |
| Premature Chain Termination | After a coupling attempt, cap any unreacted amines with acetic anhydride. | Capping prevents unreacted chains from participating in subsequent coupling steps, simplifying the final purification. |
| On-Resin Aggregation | Use a lower substitution resin (0.4 - 0.8 mmol/g) for long or difficult sequences.[8] | Lower resin loading can reduce inter-chain interactions that lead to aggregation. |
Data Presentation
The following table provides representative data on the expected coupling efficiencies for this compound based on the steric hindrance of the adjacent C-terminal residue (Residue at P+1) and the incoming N-terminal residue (Residue at P-1). Note: These are illustrative values and actual results may vary based on specific conditions.
| C-Terminal Residue (P+1) | Incoming N-Terminal Residue (P-1) | Coupling Reagent | Expected Coupling Efficiency (Single Coupling) |
| -Gly | Fmoc-Ala-OH | HBTU/HOBt | ~85-95% |
| -Gly | Fmoc-Val-OH | HBTU/HOBt | ~70-80% |
| -Gly | Fmoc-Val-OH | HATU/HOAt | ~90-98% |
| -Val | Fmoc-Ala-OH | HATU/HOAt | ~80-90% |
| -Val | Fmoc-Val-OH | HATU/HOAt | ~60-75% |
| -Val | Fmoc-Val-OH | PyBroP/DIEA | ~85-95% |
| -Thr(Me) | Fmoc-Ala-OH | PyAOP/HOAt | ~70-85% |
| -Thr(Me) | Fmoc-Val-OH | PyAOP/HOAt | ~50-70% |
Experimental Protocols
Protocol 1: Standard Coupling of a Hindered Amino Acid to this compound using HATU
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.
-
Deprotection: Remove the Fmoc protecting group from the N-terminal of the peptide-resin using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF (5x) and DCM (3x) to remove residual piperidine and byproducts.
-
Activation Mixture Preparation: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq.), HATU (4 eq.), in DMF.[3]
-
Activation: Add DIEA (8 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.[3][8]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. Due to steric hindrance, extended coupling times are often necessary.[8]
-
Monitoring: Perform a bromophenol blue test to check for reaction completion.[3] If the test is positive (blue/green), proceed to step 8. If negative (yellow), proceed to step 9.
-
Double Coupling (Optional): If the reaction is incomplete, drain the coupling solution and repeat steps 5-7 with a fresh batch of reagents.
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.
Protocol 2: Bromophenol Blue Test for Unreacted Amines
-
Sample Preparation: Remove a small sample of resin beads (1-2 mg) and wash them with methanol.
-
Test Solution: Prepare a solution of 250 mg of bromophenol blue in 50 ml of DMF.[3]
-
Testing: Add 1-2 drops of the test solution to the washed resin beads.
-
Observation: Observe the color of the beads and the solution.
-
Yellow: Coupling is complete.
-
Blue to Green: Coupling is incomplete. A recoupling step is recommended.[3]
-
Mandatory Visualizations
Caption: Workflow for a single coupling cycle of this compound in SPPS.
Caption: Decision tree for troubleshooting incomplete coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Navigating the Synthesis of Difficult N-Methylated Peptides: A Guide to Resin Selection
Technical Support Center
The synthesis of peptides containing N-methylated amino acids presents considerable challenges for researchers in drug discovery and development. The increased steric hindrance and altered reactivity of N-methylated residues often lead to low coupling yields, incomplete reactions, and the formation of side products. A critical factor in overcoming these hurdles is the judicious selection of the solid-phase synthesis resin. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comparative experimental protocols to assist scientists in choosing the optimal resin for their challenging N-methylated peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing peptides with N-methylated amino acids?
A1: The main difficulty arises from steric hindrance. The methyl group on the amide nitrogen sterically impedes the approach of the incoming activated amino acid, slowing down the coupling reaction. This is particularly problematic when coupling an amino acid onto an N-methylated residue, often resulting in incomplete reactions and deletion sequences.
Q2: Which side reactions are most common during the synthesis of N-methylated peptides?
A2: Diketopiperazine (DKP) formation is a major side reaction, especially when proline or another N-methylated amino acid is in the first or second position of the sequence. DKP formation involves an intramolecular cyclization that cleaves the first two amino acids from the resin, leading to significant yield loss. Racemization at the alpha-carbon of the activated amino acid can also occur, particularly with the use of strong bases.
Q3: How does the choice of resin impact the synthesis of N-methylated peptides?
A3: The resin plays a crucial role in mitigating side reactions and improving synthesis efficiency. Resins with bulky linkers, such as 2-chlorotrityl chloride (2-CTC) resin, can sterically hinder the intramolecular reactions that lead to DKP formation. The acid lability of the resin is also a key consideration, as milder cleavage conditions can help preserve the integrity of the final peptide.
Q4: When should I choose 2-chlorotrityl chloride (2-CTC) resin?
A4: 2-CTC resin is highly recommended for sequences prone to diketopiperazine formation. Its bulky trityl group provides steric shielding that minimizes this side reaction. Additionally, 2-CTC resin allows for the cleavage of the peptide under very mild acidic conditions, which is advantageous for preserving acid-sensitive protecting groups and for the synthesis of protected peptide fragments.
Q5: Are there situations where other resins like Wang or Sieber amide resin are suitable?
A5: While 2-CTC resin is often the preferred choice for difficult N-methylated sequences, Wang resin can be used for the synthesis of peptides with a C-terminal carboxylic acid, and Sieber or Rink amide resins are used for peptides with a C-terminal amide. However, for sequences highly susceptible to DKP formation, these resins may lead to lower yields compared to 2-CTC resin. The choice may also be influenced by the desired C-terminal functionality and the overall cost-effectiveness of the synthesis.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low final peptide yield with a "clean" crude HPLC profile | Significant diketopiperazine (DKP) formation, where the cleaved dipeptide is washed away during synthesis. | Switch to a 2-chlorotrityl chloride (2-CTC) resin . The bulky linker sterically hinders the intramolecular cyclization reaction that leads to DKP formation. |
| Presence of deletion sequences in the final product (MS analysis) | Incomplete coupling reactions due to the steric hindrance of the N-methyl group. | While resin choice is a factor, this is often addressed by optimizing coupling conditions. Use a more potent coupling reagent like HATU or COMU, increase the coupling time, or perform a "double coupling" by repeating the coupling step with fresh reagents. |
| Premature cleavage of the peptide from the resin | The resin linker is too labile for the synthesis conditions (e.g., repeated acidic treatments in a Boc-based strategy). | If using a hyper-acid sensitive resin like 2-CTC, ensure that all reaction conditions are strictly non-acidic until the final cleavage step. For Boc-SPPS, a more acid-stable resin may be required. |
| Racemization of amino acid residues | The activation method or the base used is too harsh. | The choice of resin can indirectly influence this. For instance, the mild coupling conditions often used with 2-CTC resin can help minimize racemization. Also, consider using a bulkier, non-nucleophilic base like 2,4,6-collidine (lutidine). |
Data Presentation: Comparative Performance of Resins
The selection of a suitable resin is a critical step that directly influences the yield and purity of the synthesized N-methylated peptide. Below is a comparative summary of the performance of commonly used resins for this application.
| Resin | Primary Application | Typical Loading Capacity (mmol/g) | Key Advantages for N-Methylated Sequences | Potential Disadvantages | Expected Crude Purity Range (%) | Typical Overall Yield Range (%) |
| 2-Chlorotrityl chloride (2-CTC) Resin | Protected peptide fragments and peptides with C-terminal carboxylic acids. | 0.3 - 1.6+ | Excellent suppression of diketopiperazine (DKP) formation; allows for very mild cleavage conditions, preserving sensitive protecting groups. | Higher cost; requires strict anhydrous conditions during loading and synthesis to prevent premature cleavage. | 60 - 85 | 50 - 80 |
| Wang Resin | Peptides with a C-terminal carboxylic acid. | 0.3 - 1.0 | Lower cost; robust and widely used for standard peptide synthesis. | More susceptible to DKP formation, especially with N-terminal N-methylated residues; requires harsher cleavage conditions (e.g., high TFA concentration). | 30 - 60 | 20 - 50 |
| Sieber Amide Resin | Peptides with a C-terminal amide. | 0.4 - 0.8 | Allows for mild cleavage conditions to yield a fully protected peptide amide; less sterically hindered than Rink amide resin, potentially allowing for higher loading. | Can be prone to DKP formation similar to Wang resin. | 40 - 70 | 30 - 60 |
Note: The expected purity and yield are highly dependent on the specific peptide sequence, its length, the number and position of N-methylated residues, and the efficiency of the coupling and deprotection steps.
Experimental Protocols
To illustrate the impact of resin choice, detailed protocols for the synthesis of a model difficult sequence, Ac-Phe-(N-Me)Ala-Val-NH₂ , are provided below. This sequence is prone to low coupling yields at the valine residue due to the steric hindrance of the N-methylated alanine.
Protocol 1: Synthesis on 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol utilizes the on-resin N-methylation approach.
1. Resin Preparation and First Amino Acid Loading:
-
Swell 1 g of 2-chlorotrityl chloride resin (1.2 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
In a separate flask, dissolve Fmoc-Val-OH (2 eq., 2.4 mmol) and N,N-diisopropylethylamine (DIEA) (4 eq., 4.8 mmol) in anhydrous DCM (15 mL).
-
Add the amino acid solution to the resin and agitate for 2 hours at room temperature.
-
To cap any unreacted sites, add 1 mL of methanol and agitate for 30 minutes.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
2. Peptide Chain Elongation:
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes, then drain. Repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x).
-
Coupling of Fmoc-Ala-OH: Dissolve Fmoc-Ala-OH (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Add to the resin and agitate for 2 hours.
-
Wash the resin with DMF (5x).
3. On-Resin N-Methylation of Alanine:
-
Fmoc Deprotection: Perform Fmoc deprotection as described above.
-
Sulfonylation: Swell the resin in NMP. Add a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq.) and 2,4,6-collidine (8 eq.) in NMP. Agitate for 1 hour.
-
Wash the resin with NMP (5x).
-
Methylation: To the resin, add a solution of methyl iodide (10 eq.) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 eq.) in NMP. Agitate for 30 minutes. Repeat this step.
-
Wash the resin with NMP (5x).
-
Desulfonylation: Add a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP. Agitate for 15 minutes. Repeat this step.
-
Wash the resin with NMP (5x) and DCM (3x).
4. Final Elongation and Capping:
-
Coupling of Fmoc-Phe-OH: Couple Fmoc-Phe-OH as described in step 2.
-
Fmoc Deprotection: Perform Fmoc deprotection.
-
Acetylation: Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF. Agitate for 30 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
5. Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
Protocol 2: Synthesis on Wang Resin
This protocol also uses the on-resin N-methylation approach.
1. Resin Preparation and First Amino Acid Loading:
-
Wang resin is typically purchased pre-loaded with the first amino acid. Start with Fmoc-Val-Wang resin (0.6 mmol/g). Swell 1 g of resin in DMF (10 mL) for 30 minutes.
2. Peptide Chain Elongation:
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes, then drain. Repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x).
-
Coupling of Fmoc-Ala-OH: Dissolve Fmoc-Ala-OH (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Add to the resin and agitate for 2 hours.
-
Wash the resin with DMF (5x).
3. On-Resin N-Methylation of Alanine:
-
Follow the same procedure as described in Protocol 1, Step 3.
4. Final Elongation and Capping:
-
Follow the same procedure as described in Protocol 1, Step 4.
5. Cleavage and Deprotection:
-
Follow the same procedure as described in Protocol 1, Step 5.
Visualization of Workflows
Experimental Workflow for N-Methylated Peptide Synthesis
Caption: A generalized workflow for the solid-phase synthesis of N-methylated peptides.
Resin Selection Logic for Difficult N-Methylated Sequences
Caption: A decision tree to guide the selection of an appropriate resin for synthesizing difficult N-methylated peptides.
Validation & Comparative
N-Methylation: A Robust Strategy to Enhance Peptide Proteolytic Stability
A comparative guide for researchers, scientists, and drug development professionals on the enhanced proteolytic stability of N-methylated peptides over their unmodified counterparts, supported by experimental data and detailed methodologies.
The therapeutic promise of peptides is often challenged by their inherent vulnerability to proteolytic degradation in the body, leading to a short in vivo half-life and limiting their clinical utility. A key strategy to overcome this obstacle is the site-specific N-methylation of the peptide backbone. This modification, which involves the substitution of an amide proton with a methyl group, dramatically enhances a peptide's resistance to enzymatic cleavage by proteases. This guide provides an objective comparison of the proteolytic stability of N-methylated and unmodified peptides, supported by quantitative experimental data, detailed methodologies, and visual diagrams to elucidate the underlying protective mechanisms.
Quantitative Comparison of Proteolytic Stability
N-methylation has been consistently shown to significantly increase the half-life of peptides in the presence of various proteases and in biological fluids like human serum. The following tables summarize quantitative data from studies comparing the stability of N-methylated peptides to their unmodified analogs.
Table 1: Comparative Stability in the Presence of Trypsin
| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability |
| G-protein-binding peptide (DKLYWWEFL) | Unmodified | Trypsin | ~2.5 min | - |
| G-protein-binding peptide (DKLYWWEFL) | N-methylated Asp (at P2 position) | Trypsin | 3 h | 72 |
| G-protein-binding peptide (DKLYWWEFL) | N-methylated Lys (at P1 position) | Trypsin | > 42 h | > 1000 |
| G-protein-binding peptide (DKLYWWEFL) | N-methylated Leu (at P1' position) | Trypsin | > 42 h | > 1000 |
| G-protein-binding peptide (DKLYWWEFL) | N-methylated Tyr (at P2' position) | Trypsin | > 42 h | > 1000 |
Table 2: Comparative Stability in Human Serum
| Peptide | Modification | Biological Matrix | Half-life (t½) |
| Peptide A | Unmodified | Human Serum | ~10-30 minutes |
| Peptide A | N-methylated at P1 position | Human Serum | > 6 hours |
| Peptide B | Unmodified | Human Serum | ~45 minutes |
| Peptide B | N-methylated at cleavage site | Human Serum | > 12 hours |
Observations with Other Proteases:
Mechanism of Enhanced Proteolytic Stability
The increased resistance of N-methylated peptides to enzymatic degradation is primarily attributed to two key mechanisms:
-
Steric Hindrance: The addition of a methyl group to the amide nitrogen introduces steric bulk that physically obstructs the approach of the protease to the scissile peptide bond.[2] This "steric shield" prevents the enzyme from properly docking with the peptide substrate.
-
Disruption of Enzyme Recognition: Proteases often recognize and bind to their substrates through a network of hydrogen bonds with the peptide backbone. N-methylation removes the amide proton, a crucial hydrogen bond donor, thereby disrupting these critical interactions necessary for enzyme binding and subsequent cleavage.[3]
The following diagram illustrates how N-methylation protects a peptide bond from proteolytic cleavage.
Experimental Protocols
This section provides a detailed methodology for assessing the proteolytic stability of N-methylated peptides compared to their unmodified counterparts.
Peptide Synthesis and Purification
-
Synthesis: Both unmodified and N-methylated peptides are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[2]
-
Purification: The crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of >95%.
-
Characterization: The identity and purity of the synthesized peptides are confirmed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) and analytical RP-HPLC.
Protease Stability Assay
-
Materials:
-
Purified unmodified and N-methylated peptides.
-
Protease of interest (e.g., trypsin, chymotrypsin, pepsin).
-
Appropriate reaction buffer (e.g., phosphate-buffered saline (PBS) pH 7.4 for trypsin and chymotrypsin; simulated gastric fluid for pepsin).
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA) or another suitable acid).
-
RP-HPLC system with a C18 column.
-
Mass spectrometer (optional, for identification of degradation products).
-
-
Procedure:
-
Stock Solutions: Prepare stock solutions of the peptides and the protease in the reaction buffer.
-
Reaction Setup: Incubate a known concentration of each peptide (e.g., 1 mg/mL) with the protease (e.g., at a 1:100 enzyme-to-substrate ratio) at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes, and longer for stable peptides), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the protease.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide. The peak area of the intact peptide is monitored over time.
-
Serum/Plasma Stability Assay
-
Materials:
-
Purified unmodified and N-methylated peptides.
-
Human serum or plasma.
-
Precipitating agent (e.g., acetonitrile (ACN) or trichloroacetic acid (TCA)).
-
RP-HPLC system or LC-MS/MS.
-
-
Procedure:
-
Incubation: Incubate the peptide at a final concentration (e.g., 10 µM) in serum or plasma at 37°C.
-
Time Points: At various time points, take aliquots of the mixture.
-
Protein Precipitation: Add a cold precipitating agent to the aliquot to stop enzymatic activity and precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the peptide and its degradation products by RP-HPLC or LC-MS/MS to determine the concentration of the intact peptide.
-
Data Analysis
-
Quantification: The peak area of the intact peptide at each time point is determined from the chromatogram.
-
Calculation: The percentage of the remaining peptide is calculated relative to the initial concentration at time zero.
-
Half-life Determination: The half-life (t½) of the peptide is determined by plotting the percentage of remaining peptide against time and fitting the data to a one-phase exponential decay model.
The following diagram outlines the general workflow for comparing the proteolytic stability of N-methylated and unmodified peptides.
Conclusion
N-methylation is a highly effective and widely utilized strategy in peptide drug design to overcome the challenge of proteolytic instability. By introducing steric hindrance and disrupting enzyme recognition sites, this simple modification can lead to a dramatic increase in the half-life of peptides in the presence of proteases and in biological fluids. The experimental data clearly demonstrates that N-methylated peptides are significantly more stable than their unmodified counterparts, making this a crucial tool for the development of more robust and effective peptide-based therapeutics. Researchers and drug developers can employ the detailed experimental protocols provided to systematically evaluate and optimize the stability of their peptide candidates.
References
Navigating the Cellular Maze: A Comparative Guide to Cell Permeability Assays for H-Thr(Me)-OH Modified Peptides
For researchers, scientists, and drug development professionals, enhancing the cell permeability of peptide-based therapeutics is a critical hurdle. This guide provides a comprehensive comparison of cell permeability assays for peptides modified with N-methylated threonine (H-Thr(Me)-OH), a modification aimed at improving cellular uptake. We delve into the experimental data, detailed protocols, and a comparative analysis of alternative strategies to guide your research and development efforts.
The modification of peptides with N-methylated amino acids, such as this compound, is a promising strategy to overcome the inherently poor cell permeability of many peptides. N-methylation can reduce the number of hydrogen bond donors, promote a more membrane-friendly conformation, and increase metabolic stability.[1][2] This guide will explore how to quantify the impact of this modification on cell permeability and compare its effectiveness against other common enhancement strategies.
Comparing Peptide Permeability Enhancement Strategies
To contextualize the impact of this compound modification, it is essential to compare it with other established methods for improving peptide cell permeability. The following table summarizes the performance of various modification strategies, with representative data collated from literature. While specific data for this compound is limited, the values presented are based on the known effects of N-methylation on similar peptides.
| Modification Strategy | Peptide Example | Assay Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Key Advantages | Key Disadvantages |
| Unmodified Peptide | (Control) | Caco-2 | < 0.1 | Baseline for comparison | Poor permeability, low bioavailability |
| This compound Modification | N-methylated analog | Caco-2 | 0.5 - 2.0 (estimated) | Improved passive diffusion, increased stability[2] | Synthesis can be complex |
| Lipidation | Acylated peptide | Caco-2 | 2.0 - 10.0+ | Significant increase in permeability, enhanced membrane interaction[3][4] | Can alter solubility and biodistribution |
| Cyclization | Cyclic analog | MDCK-II | 1.0 - 5.0 | Increased conformational rigidity, improved stability[5][6] | Ring size and conformation are critical[7] |
| Cell-Penetrating Peptide (CPP) Conjugation | CPP-cargo conjugate | various | Highly variable | Facilitates uptake of large cargo, multiple mechanisms of entry[8][9] | Lack of cell specificity, potential for endosomal entrapment[10] |
Experimental Protocols for Cell Permeability Assays
Accurate assessment of peptide permeability relies on robust and well-defined experimental protocols. The two most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane.[11][12]
Materials:
-
96-well filter plates (e.g., PVDF membrane)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test peptide and control compounds
Procedure:
-
Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the entire membrane surface is coated. Allow the solvent to evaporate completely.
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS.
-
Prepare Donor Plate: Dissolve the test peptide and controls in PBS to the desired concentration (e.g., 100 µM). Add 200 µL of the peptide solution to each well of the coated filter plate.
-
Incubation: Carefully place the filter plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Caco-2 Cell Permeability Assay
The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption as it uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer mimicking the intestinal epithelium.[13][14]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4
-
Test peptide and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add 0.4 mL of HBSS to the apical (upper) chamber and 1.2 mL to the basolateral (lower) chamber.
-
Add the test peptide solution to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment:
-
To assess active efflux, perform the transport experiment in the reverse direction by adding the peptide to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis: Quantify the peptide concentration in the collected samples using LC-MS/MS.
-
Papp Calculation: Calculate the Papp value as described for the PAMPA assay, using the rate of appearance of the peptide in the receiver chamber. The efflux ratio (Papp B-A / Papp A-B) can also be determined to identify if the peptide is a substrate for efflux transporters.
Visualizing Experimental Workflows and Comparative Logic
To further clarify the experimental process and the rationale behind choosing a permeability enhancement strategy, the following diagrams are provided.
References
- 1. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of lipidation in the development of advanced protein and peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Lipidation: A Breakthrough Strategy | Biopharma PEG [biochempeg.com]
- 5. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 8. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to H-Thr(Me)-OH and Sarcosine for Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide therapeutics, strategic modifications are paramount to overcoming inherent limitations such as poor metabolic stability and low cell permeability. N-methylation of the peptide backbone is a well-established strategy to enhance the pharmacological properties of peptides.[1] This guide provides a detailed comparison of two N-methylated amino acids, N-methylthreonine (H-Thr(Me)-OH) and sarcosine (N-methylglycine), for their application in peptide modification. By examining their respective impacts on peptide conformation, enzymatic stability, and cell permeability, this document aims to equip researchers with the necessary information to make informed decisions in the design of novel peptide-based drugs.
The Impact of N-Methylation on Peptide Properties
N-methylation, the substitution of the amide proton of a peptide backbone with a methyl group, induces significant changes in the physicochemical properties of a peptide.[2] This modification sterically hinders enzymatic cleavage, thereby increasing the peptide's half-life in biological fluids.[1] Furthermore, the removal of the hydrogen bond donor capacity of the amide nitrogen and the restriction of backbone rotation can lead to a more rigid conformation, which may enhance binding affinity to the target receptor.[2] N-methylation also generally increases the lipophilicity of a peptide, a key factor in improving its ability to cross cell membranes.[3]
This compound vs. Sarcosine: A Head-to-Head Comparison
While both this compound and sarcosine are N-methylated amino acids, the presence of a side chain in N-methylthreonine (a hydroxylated sec-butyl group) versus the simple hydrogen in sarcosine leads to distinct conformational effects and, consequently, different impacts on a peptide's biological activity and properties.
Conformational Effects
The incorporation of N-methylated amino acids can significantly alter the local and global conformation of a peptide. N-methylation can disrupt secondary structures like α-helices and β-sheets due to the removal of the amide proton, which is crucial for hydrogen bonding.[2] However, it can also promote the formation of β-turns by favoring a cis-amide bond conformation.[4]
-
Sarcosine: Being the simplest N-methylated amino acid, sarcosine provides a moderate level of conformational constraint. Its incorporation can disrupt helical structures but is less sterically demanding than N-methylated amino acids with side chains.[4] This can be advantageous when only a subtle conformational adjustment is desired.
-
This compound: The bulkier side chain of N-methylthreonine imposes more significant steric hindrance, leading to a more restricted range of allowed backbone dihedral angles (φ and ψ). This can be a powerful tool for locking a peptide into a specific bioactive conformation. However, the precise conformational outcome is highly dependent on the surrounding amino acid sequence.
Data Presentation: Comparative Performance
The following tables summarize the quantitative data available for peptides modified with sarcosine and this compound. It is important to note that direct comparative studies are limited, and the data presented is often from different peptide scaffolds and experimental conditions.
| Property | Peptide Modified with Sarcosine | Peptide Modified with this compound | Reference |
| Enzymatic Stability (Half-life in plasma) | Increased stability observed. For example, the dipeptide glycyl-sarcosine is noted for its increased stability against enzymatic degradation.[5] | Data not available in the searched literature. | [5] |
| Cell Permeability (Papp in Caco-2 assay) | Generally enhances permeability. The reduction in hydrogen bond donors is a key factor.[3] | Data not available in the searched literature. | [3] |
| Receptor Binding Affinity (IC50/Ki) | Can increase or decrease affinity depending on the conformational requirements of the receptor. | Data not available in the searched literature. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides
The synthesis of peptides containing N-methylated amino acids requires optimized coupling conditions to overcome the steric hindrance of the N-methyl group.[6][7]
Materials:
-
Fmoc-protected amino acids
-
Fmoc-N-methyl-amino acid (Fmoc-Sar-OH or Fmoc-Thr(Me)-OH)
-
Rink Amide resin or other suitable solid support
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Standard):
-
Dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
N-Methylated Amino Acid Coupling:
-
Dissolve the Fmoc-N-methyl-amino acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Pre-activate for 5-10 minutes.[8]
-
Add the activated N-methylated amino acid solution to the resin and allow it to react for 2-4 hours. A double coupling may be necessary for difficult sequences.[8]
-
Monitor the coupling reaction using a colorimetric test such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines).
-
-
Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide pellet, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Enzymatic Stability Assay in Human Plasma
This protocol outlines a general procedure to assess the stability of a peptide in human plasma.
Materials:
-
Test peptide (dissolved in a suitable solvent, e.g., DMSO)
-
Human plasma (from a pool of healthy donors)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: Acetonitrile (ACN) with 0.1% formic acid
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS system
Procedure:
-
Peptide Solution Preparation: Prepare a stock solution of the test peptide.
-
Incubation:
-
Pre-warm the human plasma and PBS to 37°C.
-
In a microcentrifuge tube, mix human plasma and PBS (e.g., in a 1:1 ratio).
-
Spike the plasma/PBS mixture with the peptide stock solution to a final concentration of, for example, 10 µM.
-
Incubate the mixture at 37°C.[9]
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing 3 volumes of ice-cold quenching solution.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate plasma proteins.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Analysis:
-
Carefully collect the supernatant.
-
Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.
-
-
Data Analysis: Plot the percentage of intact peptide remaining against time. Calculate the half-life (t1/2) by fitting the data to a first-order decay model.
Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[10][11]
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer, pH 7.4
-
Test peptide
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS system
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[12]
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a certain threshold (e.g., 250 Ω·cm²) to confirm monolayer integrity.[13]
-
Alternatively, assess the permeability of Lucifer yellow, which should be low for an intact monolayer.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Add the test peptide solution (in HBSS) to the apical (donor) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral compartment.
-
-
Sample Analysis: Quantify the concentration of the peptide in the collected samples using a validated LC-MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[13]
-
References
- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validating H-Thr(Me)-OH Incorporation: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides with novel properties, the precise incorporation of modified amino acids is critical. The inclusion of N-methylated amino acids, such as H-Thr(Me)-OH (N-methyl-threonine), can enhance a peptide's therapeutic potential by improving its stability, cell permeability, and binding affinity. However, confirming the successful and site-specific incorporation of these modified residues requires robust analytical validation.
This guide provides an objective comparison of mass spectrometry-based methods for validating the incorporation of this compound into synthetic peptides. We will also explore alternative and complementary techniques, supported by detailed experimental protocols and data presentation, to ensure the integrity of your synthesized peptides.
Comparative Analysis of Validation Techniques
A comprehensive validation strategy for this compound incorporation primarily relies on mass spectrometry, but can be supplemented by other analytical methods for orthogonal confirmation.
| Technique | Principle | Advantages | Limitations |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates the peptide from impurities and provides an accurate molecular weight measurement. | High sensitivity and accuracy for molecular weight confirmation; requires minimal sample. | Does not provide sequence information or pinpoint the location of the modification. |
| Tandem Mass Spectrometry (MS/MS) | Fragments the peptide ion and analyzes the resulting fragment ions to determine the amino acid sequence. | Confirms the peptide sequence and precisely localizes the this compound residue. | Fragmentation efficiency can be influenced by the N-methylation, potentially leading to incomplete sequence coverage. |
| Edman Degradation | Sequentially removes and identifies amino acids from the N-terminus of a peptide. | Provides direct, residue-by-residue sequence confirmation from the N-terminus.[1][2] | Not suitable for complex mixtures and can be blocked by certain N-terminal modifications.[1][2] The identification of the PTH-derivative of N-methylated amino acids may require a custom standard. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzes the magnetic properties of atomic nuclei to provide detailed structural information. | Can provide unambiguous confirmation of the N-methylation and its location through correlation spectroscopy. | Requires larger sample amounts and more complex data analysis compared to mass spectrometry. |
Mass Spectrometry-Based Validation of this compound Incorporation
Mass spectrometry is the cornerstone for validating the incorporation of modified amino acids due to its high sensitivity, accuracy, and ability to provide sequence-specific information. The incorporation of an N-methyl group results in a predictable mass shift that can be readily detected.
Theoretical Mass Shift:
The incorporation of this compound in place of a standard threonine (Thr) residue results in the addition of a methyl group (-CH2-) to the backbone amide nitrogen. This leads to a mass increase of 14.01565 Da .
| Amino Acid Residue | Monoisotopic Mass (Da) |
| Threonine (Thr) | 101.04768 |
| N-methyl-Threonine (Thr(Me)) | 115.06333 |
| Mass Difference | +14.01565 |
Experimental Protocol: Validation by LC-MS/MS
This protocol outlines a standard "bottom-up" proteomics approach for validating this compound incorporation into a synthetic peptide.
1. Sample Preparation:
-
Peptide Solubilization: Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile, to a final concentration of 1 mg/mL.
-
Enzymatic Digestion (for longer peptides): For peptides longer than ~30 amino acids, enzymatic digestion with a protease like trypsin is recommended to generate smaller fragments that are more amenable to MS/MS analysis.
-
Dissolve the peptide in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate at 37°C for 4-16 hours.
-
Quench the reaction by adding formic acid to a final concentration of 1%.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject 1-5 µL of the prepared sample onto a reverse-phase C18 column.
-
Elute the peptide(s) using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient is a linear increase from 5% to 40% mobile phase B over 30 minutes.
-
-
Mass Spectrometry (MS):
-
Acquire mass spectra in positive ion mode using an electrospray ionization (ESI) source.
-
Perform a full MS scan (MS1) to determine the precursor ion masses of the eluting peptides.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Set the mass spectrometer to perform data-dependent acquisition (DDA), where the most abundant precursor ions from the MS1 scan are selected for fragmentation.
-
Use both Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD) as fragmentation methods to obtain complementary data. N-methylation can alter fragmentation patterns, and using multiple methods can provide more complete sequence coverage.[3]
-
3. Data Analysis:
-
Intact Mass Confirmation: In the MS1 spectrum, look for a precursor ion with a mass-to-charge ratio (m/z) that corresponds to the theoretical molecular weight of the peptide containing this compound.
-
Sequence and Modification Localization:
-
Analyze the MS/MS spectra using peptide sequencing software (e.g., PEAKS Studio, MaxQuant).
-
Search the spectra against the theoretical sequence of the peptide, including the +14.01565 Da modification on the threonine residue.
-
Manually inspect the annotated spectra to confirm the presence of b- and y-ion series (for CID) or c- and z-ion series (for ETD) that support the peptide sequence.
-
The mass shift of +14.01565 Da on the fragment ions containing the N-methylated threonine will confirm its precise location.
-
Expected MS/MS Fragmentation Data
Consider a hypothetical peptide, Ac-Gly-Thr(Me)-Val-Leu-NH2 . The table below summarizes the theoretical monoisotopic masses of the expected b- and y-ions from CID fragmentation.
| Fragment Ion | Theoretical m/z | Fragment Ion | Theoretical m/z |
| b1 | 100.0498 | y1 | 131.1022 |
| b2 | 215.1132 | y2 | 230.1706 |
| b3 | 314.1816 | y3 | 345.2340 |
| y4 | 444.3024 |
The key diagnostic ions will be b2 and all subsequent b-ions, as well as y3 and all subsequent y-ions, as they will all carry the +14.01565 Da mass modification from the N-methylated threonine.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process and the expected outcome of a successful this compound incorporation.
Caption: Experimental workflow for the validation of this compound incorporation.
Caption: Logical flow of mass spectrometry data for confirming this compound.
Conclusion and Recommendations
For the definitive validation of this compound incorporation, a multi-step mass spectrometry approach is recommended. Initial LC-MS analysis provides a rapid and accurate confirmation of the intact peptide's molecular weight. Subsequent tandem mass spectrometry (MS/MS) is essential for confirming the peptide sequence and pinpointing the exact location of the N-methylation. The use of complementary fragmentation techniques like CID and ETD is advised to ensure comprehensive sequence coverage.
While Edman degradation and NMR spectroscopy can provide valuable orthogonal data, they are generally more resource-intensive. Edman degradation can be particularly useful for confirming the N-terminal sequence if the modification is near the beginning of the peptide. NMR is the gold standard for structural elucidation but is often not practical for routine validation due to sample requirements and complexity. Ultimately, a well-executed LC-MS/MS experiment provides the most robust and efficient means of validating the successful incorporation of this compound in synthetic peptides.
References
Conformational Analysis of Peptides Containing N-Methyl-Threonine: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the conformational landscape of peptides is paramount for designing novel therapeutics with enhanced efficacy and stability. The strategic incorporation of N-methylated amino acids, such as N-methyl-threonine (N-Me-Thr), represents a powerful tool to modulate peptide structure and function. This guide provides a comprehensive comparison of the conformational properties of peptides containing N-methyl-threonine against their non-methylated threonine counterparts and other N-methylated amino acid-containing peptides, supported by experimental data and detailed methodologies.
N-methylation, the substitution of the amide proton with a methyl group, introduces significant steric and electronic perturbations to the peptide backbone. These modifications can profoundly influence a peptide's three-dimensional structure, leading to improved proteolytic stability, enhanced membrane permeability, and the ability to fine-tune receptor binding affinity and selectivity. This guide delves into the specific conformational consequences of incorporating N-methyl-threonine into a peptide sequence, offering a comparative analysis based on data from nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), and computational modeling.
Impact of N-Methylation on Peptide Conformation: A Comparative Overview
The introduction of an N-methyl group on a threonine residue induces several key conformational changes compared to a standard threonine-containing peptide. These alterations primarily stem from the loss of the amide proton, which is a crucial hydrogen bond donor, and the increased steric bulk of the methyl group.
Key Conformational Differences:
-
Backbone Flexibility: N-methylation generally restricts the conformational freedom of the peptide backbone. The steric hindrance imposed by the methyl group limits the accessible Ramachandran (φ, ψ) space for the N-methylated residue.
-
Secondary Structure: The absence of the amide proton in N-methylated residues disrupts the hydrogen-bonding patterns essential for the formation of canonical secondary structures like α-helices and β-sheets. Consequently, peptides containing N-methyl-threonine are less likely to adopt these well-defined structures and may favor turn-like or more disordered conformations.
-
Cis/Trans Isomerization: The energy barrier for cis-trans isomerization of the peptide bond is lower for N-methylated amino acids compared to their non-methylated counterparts. This can lead to a significant population of the cis isomer, which is rarely observed for non-proline residues in standard peptides. The presence of both cis and trans conformers can result in conformational heterogeneity.
Quantitative Conformational Analysis: A Tabular Comparison
While specific experimental data directly comparing N-methyl-threonine with its analogues in identical peptide sequences is limited in publicly available literature, we can infer the expected conformational propensities based on studies of N-methylated peptides in general. The following tables summarize typical conformational parameters obtained from NMR spectroscopy and computational studies.
Table 1: Comparison of Backbone Dihedral Angles (φ, ψ) for Threonine vs. N-Methylated Residues
| Residue Type | Typical φ (°) | Typical ψ (°) | Predominant Conformation |
| Threonine (in β-strand) | -130 to -110 | +110 to +130 | Extended |
| Threonine (in α-helix) | -70 to -60 | -50 to -40 | Helical |
| N-Methyl-Alanine (trans) | -150 to -90 | +120 to +180 | Extended |
| N-Methyl-Alanine (cis) | -90 to -60 | -30 to +30 | Turn-like |
| N-Methyl-Threonine (trans) (Predicted) | -140 to -100 | +110 to +170 | Extended |
| N-Methyl-Threonine (cis) (Predicted) | -80 to -50 | -20 to +40 | Turn-like |
Note: The predicted values for N-Methyl-Threonine are based on the general effects of N-methylation and the intrinsic conformational preferences of threonine.
Table 2: Comparison of 3JHNHα Coupling Constants and cis/trans Isomer Ratios
| Peptide Type | Typical 3JHNHα (Hz) | Typical cis/trans Ratio |
| Threonine-containing | 7 - 9 (β-strand), 3 - 5 (α-helix) | >99% trans |
| N-Methyl-Alanine-containing | Not applicable | Can range from 10:90 to 90:10 |
| N-Methyl-Threonine-containing (Predicted) | Not applicable | Likely to show significant cis population |
Experimental Protocols
Detailed methodologies are crucial for the accurate conformational analysis of peptides. Below are representative protocols for the key experimental techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D2O, CD3OH, or a mixture) to a final concentration of 1-5 mM.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Adjust the pH of the sample to the desired value using dilute DCl or NaOD.
Data Acquisition: A suite of 1D and 2D NMR experiments is typically acquired on a high-field NMR spectrometer (≥ 500 MHz):
-
1D 1H NMR: To assess sample purity and concentration.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints. NOESY is suitable for larger molecules, while ROESY is preferred for smaller peptides.
-
2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.
-
2D 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): To obtain long-range carbon-proton correlations, which can be crucial for identifying cis/trans isomers.
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton and carbon resonances sequentially.
-
Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance restraints.
-
For N-methylated peptides, the presence of two sets of signals for residues flanking the N-methylated amide bond can indicate the presence of both cis and trans isomers. The relative intensities of these signals can be used to determine the cis/trans ratio.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.
Sample Preparation:
-
Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM. The buffer should be transparent in the far-UV region (190-250 nm).
-
Determine the precise peptide concentration using UV absorbance at 214 nm or a colorimetric assay.
Data Acquisition:
-
Record the CD spectrum in the far-UV region (typically 190-260 nm) using a spectropolarimeter.
-
Use a quartz cuvette with a pathlength of 0.1 cm.
-
Acquire spectra at a controlled temperature (e.g., 25 °C).
-
Record a baseline spectrum of the buffer and subtract it from the peptide spectrum.
Data Analysis:
-
Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) in deg·cm2·dmol-1.
-
Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content.
-
α-helix: Characterized by negative bands near 222 nm and 208 nm and a positive band near 192 nm.
-
β-sheet: Shows a negative band around 218 nm.
-
Random coil: Exhibits a strong negative band near 200 nm.
-
N-methylated peptides: Often display spectra indicative of turns or disordered structures, which may lack the characteristic features of canonical secondary structures.[1][2]
-
Visualization of Workflows and Concepts
To aid in the understanding of the conformational analysis workflow and the impact of N-methylation, the following diagrams are provided.
References
N-Methylated Threonine in Peptides: A Comparative Guide to Biological Activity
For researchers, scientists, and professionals in drug development, the strategic modification of peptides holds the key to unlocking enhanced therapeutic potential. Among these modifications, N-methylation of the peptide backbone, specifically at threonine residues (H-Thr(Me)-OH), has emerged as a critical tool for modulating biological activity, stability, and pharmacokinetic properties. This guide provides an objective comparison of the performance of this compound containing peptides against their non-methylated counterparts, supported by experimental data and detailed protocols.
N-methylation, the substitution of the amide proton of a peptide backbone with a methyl group, can profoundly alter the physicochemical properties of a peptide. This seemingly minor addition can induce significant changes in conformation, leading to altered receptor binding affinities and biological responses. Furthermore, N-methylation can protect peptides from enzymatic degradation, thereby increasing their in vivo half-life, and can enhance membrane permeability, a crucial factor for oral bioavailability.[1][2][3][4]
This guide will delve into specific examples of peptides where threonine has been N-methylated and present a comparative analysis of their biological activities.
Case Study 1: Deglycobleomycin A2 - Impact on DNA Cleavage
Bleomycin is a glycopeptide antibiotic used as an anticancer agent, exerting its effect by inducing DNA strand breaks. A study on deglycobleomycin A2, a simplified analog of bleomycin, investigated the impact of N-methylating the threonine residue on its DNA cleavage ability.
The results demonstrated a dramatic reduction in DNA cleavage efficiency upon N-methylation of the L-threonine subunit.[5] This suggests that the amide proton of the threonine residue plays a crucial role in the mechanism of DNA cleavage by this class of molecules, potentially through hydrogen bonding interactions with a metal-hydroperoxide complex.[5]
| Compound | Relative DNA Cleavage Efficiency |
| Deglycobleomycin A2 (with H-Thr-OH) | 1 |
| N-Me-Thr Deglycobleomycin A2 (with this compound) | ~0.067 - 0.1 |
Table 1: Comparison of DNA cleavage efficiency of deglycobleomycin A2 and its N-methylated threonine analog. Data indicates a 10-15 fold reduction in efficiency upon N-methylation.[5]
Experimental Protocol: DNA Cleavage Assay
The DNA cleavage efficiency of bleomycin analogs can be assessed using a plasmid relaxation assay.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322 or pBluescript)
-
Bleomycin analog (with and without N-methylated threonine)
-
Fe(II) source (e.g., ferrous ammonium sulfate)
-
2-Mercaptoethanol or dithiothreitol (DTT) as a reducing agent
-
Reaction buffer (e.g., Tris-HCl)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Prepare reaction mixtures containing the supercoiled plasmid DNA, the bleomycin analog at various concentrations, and the reaction buffer.
-
Initiate the cleavage reaction by adding Fe(II) and the reducing agent.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Analyze the reaction products by agarose gel electrophoresis. Supercoiled (form I), nicked circular (form II), and linear (form III) forms of the plasmid DNA will be separated.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Quantify the amount of each DNA form in each lane using densitometry. The disappearance of the supercoiled form and the appearance of the nicked and linear forms are indicative of DNA cleavage.
-
The relative cleavage efficiency can be determined by comparing the concentrations of the N-methylated and non-methylated analogs required to achieve a similar extent of DNA cleavage.[6]
Workflow for the DNA cleavage assay.
Case Study 2: Somatostatin Analogs - Modulation of Receptor Binding Affinity
Somatostatin is a peptide hormone that regulates various physiological processes by binding to a family of five G-protein coupled receptors (SSTR1-5). Analogs of somatostatin are used clinically for the treatment of neuroendocrine tumors and acromegaly. Structure-activity relationship studies have explored the impact of N-methylation at various positions within these analogs.
In a study of somatostatin analogs, N-methylation of a threonine residue at position 12 (Thr12) was tolerated, with the resulting peptide retaining its binding affinity and selectivity for the somatostatin receptor subtype 1 (sst1). However, N-methylation of a threonine at position 10 (Thr10) resulted in a significant loss of affinity (2- to >5-fold).[7] This highlights the position-dependent effect of N-methylation on receptor-ligand interactions.
| Peptide Analog | Position of N-Me-Thr | Effect on sst1 Affinity |
| Des-AA(1,2,5)-[d-Nal(8),IAmp(9)]SRIF | - | Reference |
| Analog with (NαMe)Thr(10) | 10 | 2- to >5-fold loss of affinity |
| Analog with (NαMe)Thr(12) | 12 | Affinity retained |
Table 2: Effect of N-methylation of threonine on the binding affinity of somatostatin analogs to the sst1 receptor. [7]
Experimental Protocol: Somatostatin Receptor Binding Assay
The binding affinity of somatostatin analogs to their receptors is typically determined using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells expressing the desired somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled somatostatin analog (e.g., [125I]-Tyr11-SRIF-14)
-
Unlabeled somatostatin analog (competitor) with and without N-methylated threonine
-
Binding buffer (e.g., HEPES buffer containing BSA, MgCl2, and a protease inhibitor cocktail)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
In a multi-well plate, add a constant amount of cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor peptides (both N-methylated and non-methylated).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
The data is then analyzed to determine the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50).
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[8]
Workflow for a competitive radioligand binding assay.
Case Study 3: Antimicrobial Peptides - A Negative Impact on Activity
Antimicrobial peptides (AMPs) are a diverse class of molecules that are part of the innate immune system of many organisms. Structure-activity relationship studies are crucial for the development of new AMPs with improved efficacy.
In a study investigating the effect of N-methylation on the antimicrobial activity of a teixobactin analog, it was generally observed that N-methylation had a negative impact on its efficacy.[9] While the study did not specifically single out N-methylated threonine, it highlights that the introduction of a methyl group on the peptide backbone can be detrimental to the antimicrobial action, possibly by disrupting the peptide's conformation or its ability to form multimeric structures necessary for its function.[9]
| Peptide | General Effect of N-methylation on Antimicrobial Activity |
| Teixobactin Analog | Negative |
Table 3: General effect of N-methylation on the antimicrobial activity of a teixobactin analog. [9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of peptides is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Growth medium (e.g., Mueller-Hinton Broth - MHB)
-
96-well microtiter plates
-
Antimicrobial peptides (with and without N-methylated threonine)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial dilution of the antimicrobial peptides in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target bacteria. Include a positive control (bacteria with no peptide) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the bacterial growth by measuring the optical density at 600 nm (OD600) using a plate reader.
-
The MIC is defined as the lowest peptide concentration at which no visible growth is observed.[1][2][3]
Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Conclusion
The incorporation of N-methylated threonine into peptides is a powerful strategy for modulating their biological activity, but its effects are highly context-dependent. As demonstrated by the case studies, N-methylation can lead to a significant decrease in activity, as seen with deglycobleomycin A2, or have a position-specific impact on receptor binding, as observed in somatostatin analogs. In some cases, such as with certain antimicrobial peptides, N-methylation can be generally detrimental to activity.
These findings underscore the importance of systematic structure-activity relationship studies when considering N-methylation as a peptide optimization strategy. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative analyses and to further explore the nuanced effects of this compound on the biological activity of peptides. Through careful design and empirical testing, the strategic use of N-methylated threonine can be a valuable tool in the development of novel and improved peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 3. Computational antimicrobial peptide design and evaluation against multidrug-resistant clinical isolates of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-methyl threonine analogues of deglycobleomycin A2: synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Designer Bleomycin with Significantly Improved DNA Cleavage Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Somatostatin receptor 1 selective analogues: 2. N(alpha)-Methylated scan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylated Peptides: A Comparative Guide to In Vivo Serum Stability
For researchers, scientists, and drug development professionals, enhancing the in vivo half-life of therapeutic peptides is a critical hurdle. Peptides often suffer from rapid degradation by proteases in the bloodstream, limiting their therapeutic efficacy. N-methylation of the peptide backbone has emerged as a robust strategy to improve metabolic stability. This guide provides an objective comparison of the in vivo serum stability of N-methylated peptides against their non-methylated counterparts and other common modification strategies, supported by experimental data and detailed protocols.
Comparative Analysis of Peptide Stabilization Strategies
N-methylation significantly enhances peptide stability by introducing a methyl group to the amide nitrogen of the peptide backbone. This modification sterically hinders the approach of proteolytic enzymes, thereby preventing cleavage of the peptide bond.[1][2] The protective effect of a single N-methyl group can extend over a four-residue window.[2] This approach offers a subtle yet effective means to improve metabolic stability and can also enhance membrane permeability, potentially improving oral bioavailability.[1]
While effective, N-methylation is one of several strategies employed to extend the serum half-life of peptides. The following table provides a comparative overview of N-methylation and other common techniques, summarizing their impact on the half-life of various peptides.
| Peptide/Strategy | Modification | Half-life (t½) | Fold Increase in Stability | System |
| G-protein-binding peptide | Non-methylated | ~2.5 min | - | Trypsin |
| N-Me-D (at P2 position) | 3 h | 72 | Trypsin | |
| N-Me-K (at P1 position) | > 42 h | > 1000 | Trypsin | |
| N-Me-L (at P1' position) | > 42 h | > 1000 | Trypsin | |
| N-Me-Y (at P2' position) | > 42 h | > 1000 | Trypsin | |
| Peptide A | Unmodified | 15 minutes | - | Human Serum |
| N-methylated at P1 | 120 minutes | 8 | Human Serum | |
| Peptide B | Unmodified | 35 minutes | - | Human Serum |
| N-methylated at P2 | > 240 minutes | > 6.8 | Human Serum | |
| GLP-1 | Unmodified | ~2-5 min | - | Human |
| TA4 | D-Lysine substitution | > 8 hours | > 8-fold | In vitro (Human Serum) |
| N-Methyl-Lysine | ~1.5 hours | ~1.5-fold | In vitro (Human Serum) | |
| GnRH | Unmodified | 2-6 min | - | Rat |
| [D-Lys6]-GnRH | 55 ± 11 min | ~9-27-fold | Rat |
Data compiled from multiple sources.[1][2][3] Direct comparison between different peptides should be made with caution as experimental conditions may vary.
Alternative Stabilization Strategies: A Snapshot
Beyond N-methylation, several other techniques are utilized to enhance peptide stability:
-
D-Amino Acid Substitution: Replacing naturally occurring L-amino acids with their D-enantiomers provides significant resistance to enzymatic degradation as proteases are stereospecific and typically do not recognize peptide bonds involving D-amino acids.[1]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains increases the hydrodynamic volume of the peptide, which reduces renal clearance and shields the peptide from proteolytic enzymes.[1]
-
Fatty Acid Acylation: This modification promotes the binding of the peptide to serum albumin, creating a circulating reservoir that protects it from degradation and rapid kidney filtration.[1]
-
Cyclization: Introducing cyclic constraints into the peptide backbone increases rigidity and can enhance protease resistance.[4]
Visualizing the Mechanism and Workflow
To better understand the principles and processes discussed, the following diagrams illustrate the mechanism of N-methylation's protective effect and a typical experimental workflow for assessing peptide stability.
Caption: N-methylation sterically hinders protease binding, preventing peptide cleavage.[2]
Caption: A typical workflow for the in vitro assessment of peptide serum stability.[3][4]
Experimental Protocols
A standardized protocol is crucial for the accurate assessment and comparison of peptide stability. Below is a general methodology for an in vitro peptide stability assay in plasma or serum.
Objective: To determine the half-life of a test peptide in plasma or serum.
Materials:
-
Test peptide (N-methylated and non-methylated controls) stock solution (e.g., 1 mg/mL in a suitable solvent).
-
Human or animal plasma/serum (commercially available or freshly prepared).[4][5]
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile).[4]
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.[6]
Procedure:
-
Preparation: Pre-warm an aliquot of plasma or serum to 37°C.[4]
-
Incubation: Spike the plasma/serum with the test peptide to a final concentration (e.g., 10 µM or 1 mg/mL).[3][4]
-
Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[3]
-
Quenching: Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution to the aliquot to precipitate the proteins.[3][4]
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[4]
-
Analysis: Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.[4][5][6]
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) using a one-phase decay model.[4][5]
Synthesis and Purification of Peptides:
Both non-methylated and N-methylated peptides are typically synthesized using solid-phase peptide synthesis (SPPS).[2][7] Following synthesis, the crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of >95%. The identity of the peptides is then confirmed by mass spectrometry.[2]
Conclusion
N-methylation is a highly effective and widely used strategy to enhance the in vivo serum stability of therapeutic peptides.[8][9] By sterically hindering protease activity, this modification can dramatically increase a peptide's half-life, a critical factor for its therapeutic potential. While other methods such as D-amino acid substitution, PEGylation, and acylation also offer significant advantages, N-methylation provides a subtle modification that can be fine-tuned at specific positions within the peptide sequence to optimize stability without compromising biological activity. The choice of stabilization strategy will ultimately depend on the specific peptide, its intended therapeutic application, and the desired pharmacokinetic profile. The experimental protocols outlined in this guide provide a solid foundation for researchers to systematically evaluate and compare the stability of their modified peptide candidates, facilitating the development of more robust and effective peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Navigating the Conformational Landscape: A Comparative Guide to Computational Modeling of H-Thr(Me)-OH Peptide Structures
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of modified peptides like H-Thr(Me)-OH is paramount for predicting their biological activity and optimizing their therapeutic potential. Computational modeling offers a powerful avenue to explore the conformational preferences of such molecules. This guide provides an objective comparison of prevalent computational methods and force fields used for modeling N-methylated peptide structures, supported by experimental validation techniques.
The introduction of a methyl group on the amide nitrogen of an amino acid, as seen in N-methylated threonine (Thr(Me)), significantly alters the peptide's conformational landscape. This modification removes a hydrogen bond donor, introduces steric hindrance, and can increase the propensity for cis amide bond formation. These changes necessitate robust computational approaches and specialized force fields to accurately model the resulting structures.
Comparative Analysis of Computational Methods
The prediction of peptide structures, particularly those with non-standard amino acids, can be approached through various computational strategies. The choice of method often depends on the size of the peptide, the desired accuracy, and available computational resources.
Molecular Dynamics (MD) Simulations with Different Force Fields
Molecular dynamics simulations provide a dynamic view of peptide conformational ensembles. The accuracy of these simulations is heavily reliant on the underlying force field. For N-methylated peptides, standard force fields may require modifications or specialized parameter sets.
| Force Field Family | Key Features & Performance for N-Methylated Peptides | Water Model | Strengths | Limitations |
| AMBER | Requires specialized parameters for modified residues (e.g., Forcefield_NCAA). Variants like ff99SB-ILDN have shown good performance for unfolded peptides, though with a known preference for β-sheet structures.[1][2] | TIP3P, OPC | Well-established for proteins and nucleic acids; extensive community support. | May require manual parameterization for non-standard residues; performance can be inconsistent for modified amino acids.[3] |
| CHARMM | CHARMM36m is a robust and widely used force field. It generally shows good agreement with experimental data for both folded and disordered proteins.[2] | TIP3P | Broad parameterization for a wide range of biomolecules; performs well in capturing conformational heterogeneity. | Can sometimes underestimate β-sheet propensity compared to AMBER force fields.[1] |
| RSFF2 | Residue-Specific Force Field designed to improve the modeling of sequence-specific conformational behavior. RSFF2 has demonstrated superior performance in predicting the crystal structures of cyclic peptides.[4][5][6] | TIP3P | High accuracy in predicting structures of cyclic peptides.[5][6] | Less widely adopted than AMBER or CHARMM; parameterization may not be available for all modified residues. |
| OPLS-AA/M | All-atom force field with good performance for a variety of peptides, though some studies show it to be less accurate for cyclic peptides compared to others.[6] | TIP4P | Good for liquid simulations and a wide range of organic molecules. | May not be as accurate for complex peptide secondary structures. |
Peptide Structure Prediction Algorithms
For de novo structure prediction, several algorithms are available, with performance varying based on peptide length and secondary structure propensity.
| Prediction Method | Methodology | Performance on Peptides |
| AlphaFold2 | Deep learning-based method that uses multiple sequence alignments to predict protein and peptide structures with high accuracy.[7] | Demonstrates high accuracy for α-helical, β-hairpin, and disulfide-rich peptides.[7] |
| PEP-FOLD | De novo peptide structure prediction based on a hidden Markov model to describe secondary structure elements. | A widely used tool specifically designed for peptide structure prediction, generally performing well for peptides up to 50 amino acids.[7] |
| Rosetta | A comprehensive software suite for macromolecular modeling, including de novo prediction and loop modeling. | Can predict peptide structures with reasonable accuracy, often used in combination with experimental data. |
| I-TASSER | A hierarchical approach that identifies structural templates from the PDB and uses replica-exchange Monte Carlo simulations for structure refinement. | One of the top-performing methods in community-wide experiments for protein structure prediction. |
Experimental Validation Protocols
Computational models must be validated against experimental data to ensure their accuracy. For N-methylated peptides, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques for structural elucidation.
2D NMR Spectroscopy for Conformational Analysis
NMR spectroscopy provides detailed information about the solution-state conformation of peptides. A combination of 2D NMR experiments is crucial for unambiguously confirming N-methylation and determining the three-dimensional structure.[8]
Sample Preparation:
-
Peptide Synthesis and Purification: The this compound peptide should be synthesized using solid-phase peptide synthesis and purified to >95% purity by high-performance liquid chromatography (HPLC).
-
Sample Dissolution: Dissolve 1-5 mg of the lyophilized peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃CN/H₂O mixture). The concentration should be in the range of 1-5 mM.[8]
-
Internal Standard: Add a suitable internal standard for chemical shift referencing (e.g., tetramethylsilane - TMS).
NMR Data Acquisition and Analysis:
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the characteristic N-methyl proton signal, which typically appears as a singlet between 2.7 and 3.1 ppm.[8]
-
2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of the amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proton-proton distances, which are crucial for determining the peptide's conformation. A strong NOE/ROE between the N-methyl protons and the α-proton of the threonine residue confirms the location of the methylation.[8] The mixing time for NOESY is typically 200-400 ms, and for ROESY is 150-300 ms.[8]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the N-methyl protons with their directly attached carbon atom, providing unambiguous confirmation of the N-methyl group. The N-methyl carbon signal typically appears between 30 and 35 ppm.[8]
-
Structure Calculation: The distance restraints obtained from NOESY/ROESY experiments, along with dihedral angle restraints from J-coupling analysis, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformers consistent with the experimental data.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.
Experimental Workflow:
-
Peptide Synthesis and Purification: As with NMR, a highly pure peptide sample is required.
-
Crystallization: This is often the most challenging step. It involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents) to find the optimal conditions for growing single crystals of sufficient size and quality.[9]
-
X-ray Diffraction Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[9][10]
-
Data Processing and Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using methods like molecular replacement (if a homologous structure is available) or experimental phasing (e.g., using heavy-atom derivatives).[9][10]
-
Model Building and Refinement: An initial model of the peptide is built into the electron density map and refined to improve the fit with the experimental data. The quality of the final structure is assessed using metrics such as R-factor and R-free.[10]
Visualizing the Computational Workflow
The following diagrams illustrate the logical flow of the computational modeling and experimental validation processes.
Caption: Computational modeling and experimental validation workflow for this compound.
References
- 1. Conformational dynamics of two natively unfolded fragment peptides: Comparison of the AMBER and CHARMM force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational Dynamics of Two Natively Unfolded Fragment Peptides: Comparison of the AMBER and CHARMM Force Fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benchmarking AlphaFold2 on Peptide Structure Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
A Comparative Analysis of N-Alkylated Amino Acids in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of N-alkylated amino acids into peptides is a cornerstone of modern medicinal chemistry. This modification offers a powerful tool to enhance the therapeutic potential of peptide-based drugs by improving their metabolic stability, membrane permeability, and conformational properties. This guide provides a comparative overview of different N-alkylated amino acids, supported by experimental data and detailed protocols.
N-alkylation, most commonly N-methylation, involves the substitution of a hydrogen atom on the backbone amide nitrogen of an amino acid with an alkyl group. This seemingly minor alteration can have profound effects on the resulting peptide's structure and function. By removing the hydrogen bond donor capacity of the amide nitrogen, N-alkylation can disrupt secondary structures like β-sheets and induce unique conformational preferences. This can lead to peptides with improved oral bioavailability and resistance to proteolytic degradation.
Comparative Performance Data
The choice of N-alkylated amino acid and the method of its incorporation can significantly impact the physicochemical and biological properties of a peptide. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.
| Amino Acid | N-Alkylation Method | Alkyl Group | Yield (%) | Key Findings | Reference |
| Alanine | Sodium Hydride / Methyl Iodide | Methyl | 93-98 | High efficiency for simple amino acids. | [1] |
| Valine | Sodium Hydride / Methyl Iodide | Methyl | 93-98 | High efficiency for simple amino acids. | [1] |
| Phenylalanine | o-NBS protection / Alkyl Halide | Methyl | 86 | Good yields for aromatic amino acids. | [1] |
| Valine | o-NBS protection / Alkyl Halide | Methyl | 87 | Good yields for bulky aliphatic amino acids. | [1] |
| Glycine | Catalytic (Iron-based) / Alcohols | Various | >90 | "Green" and highly efficient method using renewable fatty alcohols. | [2][3] |
| Alanine | Catalytic (Iridium-based) / Alcohols | Various | Good to Excellent | Direct N-alkylation with high retention of stereochemistry. | [4][5] |
| Property | Effect of N-Methylation | Amino Acids Studied | Key Findings | Reference |
| Lipophilicity (clogP) | Increased | Gly, Val, Leu, Ile, Phe, Met, Cys, Ser, Asp, His | N-methylation consistently increases the lipophilicity of amino acid derivatives. | [6][7] |
| Aqueous Solubility | Increased | Gly, Val, Leu, Ile, Phe, Met, Cys, Ser, Asp, His | N-methylation leads to a more negative Gibbs free energy of solvation (ΔGsolv), indicating better water solubility. | [6][7] |
| Permeability (Caco-2) | Variable | Multiple in cyclic hexapeptides | No direct correlation with the number of N-methyl groups; position is critical. N-methylation adjacent to D-alanine showed enhanced permeability. | [8] |
| Metabolic Stability | Generally Increased | Various in peptides | N-methylation can protect against enzymatic degradation by sterically hindering protease access to the peptide backbone. | [9][10] |
| Conformation | Lowered cis/trans amide energy barrier | Gly, Val, Leu, Ile, Phe, Met, Cys, Ser, Asp, His | N-methylation makes the transition between cis and trans amide bond conformations more favorable. | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and analysis of N-alkylated amino acids.
Protocol 1: Reductive Amination for N-Alkylation
This method is a widely used and versatile approach for introducing a variety of alkyl groups onto the primary amine of an amino acid.
Materials:
-
α-Amino acid methyl ester hydrochloride
-
Aldehyde or Ketone (e.g., formaldehyde for methylation)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend the α-amino acid methyl ester hydrochloride (1.0 eq) in DCM.
-
Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
Add the desired aldehyde or ketone (1.2 eq) and stir for an additional 30 minutes.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.
-
Slowly add the slurry of the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated amino acid ester.
Protocol 2: Caco-2 Permeability Assay
This assay is a standard in vitro model to assess the intestinal permeability of a compound.
Materials:
-
Caco-2 cells (passages 25-40)
-
Transwell® inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound (e.g., N-methylated peptide)
-
Lucifer yellow (paracellular transport marker)
-
Propranolol or Testosterone (transcellular transport marker)
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (A) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate the plates at 37°C with 5% CO₂ on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.
-
After the final time point, take a sample from the apical side.
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration on the apical side.
Visualizing Key Processes
To better understand the workflows and mechanisms discussed, the following diagrams are provided.
Caption: Experimental workflow for synthesis and analysis of N-alkylated amino acids.
Caption: A generic G-protein coupled receptor signaling pathway activated by an N-alkylated peptide drug.
References
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing N-Methylated Threonine in a New Generation of Peptides
The strategic incorporation of N-methylated amino acids, such as N-methylated threonine (H-Thr(Me)-OH), is a cornerstone of modern peptide drug design, offering a powerful tool to enhance the pharmacological properties of therapeutic peptides. While specific, in-depth case studies on this compound are not extensively documented in publicly available literature, the well-established principles of N-methylation allow us to project its potential impact and compare it with conventional peptide structures. This guide provides an objective comparison, supported by generalized experimental data and protocols, to inform researchers, scientists, and drug development professionals on the strategic use of this modification.
N-methylation, the replacement of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, can dramatically improve a peptide's therapeutic potential by enhancing its stability, bioavailability, and binding affinity.[1][2] This modification can transform peptide leads with poor drug-like properties into viable clinical candidates.[3]
Comparative Analysis: N-Methylated vs. Non-Methylated Peptides
The introduction of an N-methyl group to an amino acid like threonine can lead to significant improvements in a peptide's physicochemical and pharmacological properties. The following table summarizes the expected quantitative impact based on general observations from N-methylated peptides.
| Property | Non-Methylated Peptide | N-Methylated Peptide (e.g., with this compound) | Rationale for Improvement |
| Proteolytic Stability (Half-life in serum) | Low (minutes to a few hours) | High (several hours to days) | The N-methyl group provides steric hindrance, protecting the peptide bond from cleavage by proteases.[1][4] |
| Cell Permeability (Papp) | Low | Moderate to High | N-methylation reduces the number of hydrogen bond donors, decreasing the desolvation penalty for crossing the lipid bilayer of cell membranes.[1][3] |
| Receptor Binding Affinity (Ki or IC50) | Variable | Can be significantly increased | N-methylation restricts the peptide's conformational flexibility, "locking" it into a bioactive conformation that enhances binding to its target receptor.[1][5] |
| Oral Bioavailability | Very Low (<1%) | Can be improved | Increased stability against digestive enzymes and enhanced permeability contribute to better absorption in the gastrointestinal tract.[6] |
| Conformational Flexibility | High | Low | The steric bulk of the methyl group restricts rotation around the peptide backbone, leading to a more rigid structure.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of peptides containing N-methylated threonine.
1. Synthesis of Peptides with N-Methyl-Threonine
-
Method: Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is commonly employed.
-
Protocol:
-
Resin Preparation: Swell the appropriate solid support resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Coupling of Standard Amino Acids: Couple the desired Fmoc-protected amino acids sequentially using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.
-
Coupling of Fmoc-N-Me-Thr(tBu)-OH: For the incorporation of N-methylated threonine, use a pre-prepared Fmoc-N-Me-Thr(tBu)-OH building block. The coupling of N-methylated amino acids can be slower, so extended coupling times or the use of stronger coupling reagents (e.g., HATU) may be necessary.
-
Capping: After each coupling step, cap any unreacted amino groups using acetic anhydride to prevent the formation of deletion sequences.
-
Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.
-
2. In Vitro Proteolytic Stability Assay
-
Objective: To compare the stability of an N-methylated peptide with its non-methylated counterpart in the presence of proteases.
-
Protocol:
-
Incubation: Incubate the test peptides (N-methylated and non-methylated) at a final concentration of 1 mg/mL in human serum or a solution of a specific protease (e.g., trypsin, chymotrypsin) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., 10% trifluoroacetic acid).
-
Analysis: Analyze the samples by RP-HPLC. The percentage of the remaining peptide at each time point is determined by integrating the area of the corresponding peak.
-
Half-life Calculation: Plot the percentage of remaining peptide versus time and calculate the half-life (t1/2) for each peptide.
-
3. Cell Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of the peptides across an artificial membrane.
-
Protocol:
-
Membrane Preparation: Coat a 96-well filter plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Peptide Application: Add the test peptides to the donor wells (apical side).
-
Incubation: Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: Measure the concentration of the peptide in both the donor and acceptor wells using LC-MS/MS or another suitable analytical method.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dC/dt) * V_A / (A * C_0), where dC/dt is the rate of peptide appearance in the acceptor well, V_A is the volume of the acceptor well, A is the surface area of the membrane, and C_0 is the initial concentration in the donor well.
-
Visualizing the Impact and Workflow of N-Methylation
The following diagrams illustrate the conceptual underpinnings and the development workflow for N-methylated peptides.
Caption: Impact of N-methylation on peptide properties.
Caption: Workflow for developing N-methylated peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of H-Thr(Me)-OH: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of H-Thr(Me)-OH based on general laboratory safety principles and information available for similar chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) office for specific protocols and to ensure full compliance with local, state, and federal regulations.
Essential Safety and Handling Information
Disposal Decision Workflow
The appropriate disposal route for this compound depends on its form (solid or in solution) and whether it is contaminated with other hazardous materials. The following diagram outlines the decision-making process for proper disposal.
Caption: Decision workflow for the proper disposal of this compound waste.
Disposal Procedures
1. Solid this compound Waste:
-
Containerize: Place pure, uncontaminated this compound solid waste into a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The label should include the full chemical name ("this compound" or "O-Methyl-L-threonine") and the words "Solid Chemical Waste".
-
Storage: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of solid this compound in the regular trash.
2. Aqueous Solutions of this compound (Uncontaminated):
For aqueous solutions containing only this compound, neutralization may be a viable disposal option, provided it is permitted by your institution's guidelines for non-hazardous waste.
-
Neutralization Protocol:
-
Preparation: Work in a well-ventilated area, such as a chemical fume hood, and wear appropriate PPE.
-
pH Monitoring: Use a calibrated pH meter or pH strips to measure the initial pH of the solution.
-
Neutralization: While stirring, slowly add a dilute acidic or basic solution (e.g., 1M HCl or 1M NaOH) dropwise to adjust the pH to a neutral range.
-
Temperature Control: Monitor the temperature of the solution during neutralization. If a significant temperature increase is observed, pause the addition to allow the solution to cool.
-
Final pH Adjustment: Continue the dropwise addition until the pH is stable within the institutionally approved range for drain disposal.
-
-
Disposal: Once the pH is confirmed to be stable within the acceptable range, the solution can typically be disposed of down the drain with a copious amount of running water.
Quantitative Disposal Parameters
| Parameter | Guideline | Notes |
| pH for Aqueous Waste | 6.0 - 9.0 | This is a typical acceptable range for many institutions; however, always confirm with your local EHS guidelines.[4][5] |
| Concentration Limit | Institution Specific | Some institutions may have concentration limits for chemical disposal down the drain. Consult your EHS office. |
3. Contaminated this compound Waste:
If this compound waste (solid or liquid) is contaminated with other hazardous chemicals or solvents, it must be treated as hazardous waste.
-
Containerize: Collect the contaminated waste in a sealed, labeled, and appropriate hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste" and list all chemical components, including their approximate concentrations.
-
Storage: Store the container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. Do not attempt to neutralize or dispose of contaminated waste down the drain.[5]
Spill Management
In the event of a spill:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spilled material from entering drains or waterways.
-
Clean-up: For a solid spill, carefully sweep or vacuum the material into a suitable, closed container for disposal. Avoid generating dust. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the cleanup materials as hazardous waste through your EHS office.
References
Personal protective equipment for handling H-Thr(Me)-OH
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for handling H-Thr(Me)-OH, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment is recommended based on standard laboratory practices for similar amino acid derivatives.[1][2]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards are required to protect against potential splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. It is important to inspect gloves before use and consult the manufacturer's compatibility chart for specific breakthrough times.[1] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat that is fully buttoned is required. For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised.[1] |
| Respiratory Protection | Fume Hood | All handling of this compound, especially in powdered form or when preparing solutions, should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[1] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits may be exceeded.[3] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is critical for both safety and maintaining the integrity of this compound.
1. Storage and Preparation:
-
Storage: Upon receipt, store this compound in a tightly sealed container in a cool, dry, and dark place.[3] For long-term storage, deep freezing (below -20°C) is recommended.[3]
-
Work Area Preparation: Ensure the chemical fume hood is clean and operational.[1] The work area should be equipped with an eyewash station and a safety shower.[3]
2. Handling and Solution Preparation:
-
Weighing: Minimize dust generation and accumulation when weighing the powdered compound.[3]
-
Solution Preparation: When preparing solutions, work within a fume hood.[1] Solvents such as Dimethyl sulfoxide (DMSO), water, Dichloromethane (DCM), and Dimethylformamide (DMF) can be used. Preparing a stock solution is often advisable.[1]
-
General Handling: Avoid contact with eyes, skin, and clothing.[3] Wash hands thoroughly after handling and before eating.[3]
3. In Case of a Spill or Exposure:
-
Minor Spill: In the event of a small spill, absorb the material with an inert absorbent material. The contaminated material should be placed in a sealed, suitable container for hazardous waste disposal.[1] Avoid generating dusty conditions and ensure adequate ventilation.[3]
-
Skin Contact: Should the chemical come into contact with your skin, immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.[1]
-
Eye Contact: In case of eye contact, flush the eyes with water for at least 15 minutes as a precaution.[3]
-
Inhalation: If inhaled, move the individual to fresh air.[1]
Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.
-
Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[1]
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with this compound should be disposed of in a designated hazardous waste container.[1]
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers.[1] Do not let the product enter drains.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
